Asimadoline hydrochloride
Beschreibung
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-2,2-diphenylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O2.ClH/c1-28(25(21-11-5-2-6-12-21)20-29-18-17-24(30)19-29)27(31)26(22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-16,24-26,30H,17-20H2,1H3;1H/t24-,25+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJSLABTEURMBF-CLSOAGJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CN1CCC(C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CN1CC[C@@H](C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171820 | |
| Record name | Asimadoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185951-07-9 | |
| Record name | Asimadoline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185951079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Asimadoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASIMADOLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVM35SB81P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Asimadoline Hydrochloride: A Technical Guide to its Synthesis and Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asimadoline (B1665285) is a potent and peripherally selective kappa-opioid receptor (κ-OR) agonist that has been investigated for the treatment of various conditions, including irritable bowel syndrome (IBS) and other visceral pain-related disorders. Its peripheral selectivity is a key feature, as it minimizes the central nervous system side effects often associated with other opioids. This technical guide provides an in-depth overview of the synthesis pathway of asimadoline hydrochloride, detailing its key precursors, and relevant experimental methodologies.
This compound: Chemical Profile
| Property | Value |
| IUPAC Name | N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-2,2-diphenylacetamide hydrochloride |
| Molecular Formula | C₂₇H₃₀N₂O₂ · HCl |
| Molecular Weight | 451.0 g/mol |
| CAS Number | 185951-07-9 |
| Structure | A diarylacetamide derivative |
Synthesis Pathway Overview
The synthesis of this compound is a multi-step process that involves the preparation of two key chiral precursors, followed by their coupling and subsequent conversion to the hydrochloride salt. The core of the synthesis lies in the stereoselective formation of the diamine precursor and the subsequent acylation reaction.
A plausible synthetic route, based on available chemical literature, is outlined below.
Precursor Synthesis
Diphenylacetyl Chloride
This precursor provides the diphenylacetamide moiety of asimadoline.
Experimental Protocol:
A common method for the preparation of diphenylacetyl chloride is the reaction of diphenylacetic acid with thionyl chloride (SOCl₂)[1].
-
Reaction Setup: A round-bottom flask is charged with diphenylacetic acid and an excess of thionyl chloride.
-
Reaction Conditions: The mixture is heated under reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up and Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude diphenylacetyl chloride can be purified by vacuum distillation or recrystallization.
| Reactant | Molar Ratio | Solvent | Temperature | Reaction Time | Typical Yield |
| Diphenylacetic acid | 1 | None (excess SOCl₂) | Reflux | Several hours | >80% |
1-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methylamine
This chiral diamine is a critical precursor that establishes the stereochemistry of asimadoline. Its synthesis is a multi-step process, often starting from a readily available chiral starting material like an amino acid.
Conceptual Synthesis Strategy:
The synthesis of such chiral 1,2-diamines can be approached through various stereoselective methods[1][2][3][4]. A general strategy involves the following key transformations:
-
Starting Material: A suitable chiral precursor, such as L-phenylalanine, can be utilized to introduce the (S)-configuration at the phenylethylamine core[1].
-
Formation of the Diamine Backbone: Standard organic transformations are employed to convert the amino acid into a diamine structure.
-
Introduction of the Pyrrolidine Moiety: The (S)-3-hydroxypyrrolidine ring is introduced via nucleophilic substitution. The synthesis of optically pure (S)-3-hydroxypyrrolidine itself can be achieved through various methods, including starting from chiral pools like malic acid or glutamic acid, or through enzymatic or microbial hydroxylation of N-protected pyrrolidine[2][5][6].
Due to the proprietary nature of specific drug synthesis pathways, a detailed, publicly available experimental protocol for this exact precursor is limited. However, the principles of stereoselective synthesis of chiral diamines are well-established in the chemical literature.
Final Synthesis of this compound
The final stage of the synthesis involves the coupling of the two key precursors followed by the formation of the hydrochloride salt.
Experimental Protocol: N-Acylation
The formation of the amide bond is achieved through the N-acylation of the chiral diamine with diphenylacetyl chloride[7][8].
-
Reaction Setup: The chiral diamine is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a reaction vessel equipped with a stirrer and under an inert atmosphere. A base (e.g., triethylamine, pyridine) is added to neutralize the HCl byproduct.
-
Addition of Acylating Agent: A solution of diphenylacetyl chloride in the same solvent is added dropwise to the cooled solution of the diamine and base.
-
Reaction Conditions: The reaction is typically carried out at a low temperature (e.g., 0 °C) to control reactivity and is then allowed to warm to room temperature. The progress is monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is washed with aqueous solutions to remove the base hydrochloride salt and any unreacted starting materials. The organic layer is dried and the solvent is evaporated. The crude asimadoline base is then purified, for example, by column chromatography.
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolution: The purified asimadoline base is dissolved in a suitable organic solvent (e.g., isopropanol (B130326), ethanol).
-
Acidification: A solution of hydrochloric acid in a suitable solvent (e.g., HCl in isopropanol or diethyl ether) is added to the solution of the asimadoline base.
-
Crystallization and Isolation: The this compound salt precipitates out of the solution. The solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |
| 1-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methylamine | Diphenylacetyl chloride | Triethylamine | Dichloromethane | 0 °C to RT |
Mechanism of Action: Kappa-Opioid Receptor Signaling
Asimadoline exerts its pharmacological effects by acting as an agonist at kappa-opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of asimadoline to the κ-OR initiates a cascade of intracellular signaling events.
Upon activation by asimadoline, the κ-OR couples to inhibitory G-proteins (Gi/o). This leads to the dissociation of the G-protein into its Gα and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can directly interact with and activate G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels. The activation of GIRK channels leads to potassium efflux and hyperpolarization of the neuronal membrane, while the inhibition of calcium channels reduces calcium influx. Both of these effects decrease neuronal excitability and inhibit the release of neurotransmitters involved in pain signaling. Additionally, κ-OR activation can also modulate mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in longer-term cellular responses[5][6][9][10].
Conclusion
The synthesis of this compound is a challenging yet well-defined process rooted in the principles of stereoselective organic synthesis. The preparation of the key chiral diamine precursor is the most critical aspect, requiring careful control of stereochemistry. The final acylation and salt formation are more straightforward transformations. Understanding the synthetic pathway and the underlying mechanism of action is crucial for researchers and professionals involved in the development of novel kappa-opioid receptor agonists for therapeutic applications. Further research into optimizing the synthesis and exploring the full therapeutic potential of asimadoline and related compounds remains an active area of investigation.
References
- 1. Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. RUA [rua.ua.es]
- 4. Continuous-Flow Synthesis of Chiral 1,2-Diamino Derivatives - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurophysiological process - Kappa-type opioid receptor in transmission of nerve impulses Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 7. benchchem.com [benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Asimadoline Hydrochloride: A Technical Guide to its Mechanism of Action on Visceral Afferent Nerves
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Asimadoline (B1665285) is a potent, peripherally-acting kappa-opioid receptor (KOR) agonist with high selectivity. Its mechanism of action centers on the modulation of visceral afferent nerves, which transmit sensory information, including pain, from the gastrointestinal tract to the central nervous system. In pathological states such as Irritable Bowel Syndrome (IBS), these nerves can become hypersensitive, leading to chronic pain. Asimadoline activates KORs located on the peripheral terminals of these sensory neurons, inhibiting their excitability and reducing the transmission of nociceptive signals. This targeted, peripheral action allows for visceral analgesia with limited central nervous system side effects, making it a subject of significant interest for treating functional bowel disorders. This guide details the molecular pharmacology, core mechanism, and the experimental evidence and protocols that elucidate asimadoline's effects on visceral afferent pathways.
Introduction to Visceral Pain and Asimadoline
Visceral pain, originating from internal organs, is a primary symptom of functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS) and functional dyspepsia.[1] A key underlying mechanism is "visceral hypersensitivity," a condition characterized by a lowered pain threshold in response to stimuli such as gut distension.[2][3] This hypersensitivity is driven by increased excitability of visceral afferent nerves, the sensory neurons that convey information from the gut to the spinal cord and brain.[4][5]
The opioid system, particularly the kappa-opioid receptor (KOR), is a critical modulator of visceral pain. KORs are expressed on the peripheral terminals of visceral afferent neurons.[4][5] Their activation generally produces an inhibitory effect on neuronal activity. Asimadoline hydrochloride is a diarylacetamide KOR agonist that has a very low distribution to the brain, primarily targeting these peripheral receptors.[6] This peripheral restriction minimizes the potential for central side effects like dysphoria or dependence, which can be associated with other opioid agonists.[7][6]
Molecular Pharmacology of Asimadoline
Asimadoline is a potent and highly selective full agonist at the kappa-opioid receptor.[4] Receptor binding and functional assays have established its high affinity for the KOR with substantially lower affinity for mu (μ) or delta (δ) opioid receptors.[4][6][8][9] This selectivity is crucial for its targeted therapeutic effect on visceral pain.
Table 1: Receptor Binding Affinity and Selectivity of Asimadoline
| Receptor Target | Species / System | Metric | Value | Selectivity Ratio (κ:μ:δ) |
|---|---|---|---|---|
| Kappa (κ) | Human Recombinant (CHO cells) | IC₅₀ | 1.2 nM[4][6][8][9] | 1 |
| Kappa (κ) | Human Recombinant (CHO cells) | Kᵢ | 0.6 nM[4] | - |
| Kappa (κ) | Guinea Pig Brain | IC₅₀ | 3-6 nM[4][6][8][9] | - |
| Mu (μ) | Human Recombinant (CHO cells) | IC₅₀ | 601 nM[4] | 501 |
| Mu (μ) | Human Recombinant (CHO cells) | Kᵢ | 216 nM[4] | - |
| Delta (δ) | Human Recombinant (CHO cells) | IC₅₀ | 597 nM[4] | 498 |
| Delta (δ) | Human Recombinant (CHO cells) | Kᵢ | 313 nM[4] | - |
Core Mechanism of Action on Visceral Afferent Nerves
The primary analgesic effect of asimadoline stems from its action on KORs located on the peripheral terminals of extrinsic visceral afferent neurons.[4][5] In conditions of visceral hypersensitivity, KOR expression on these nerve terminals can be upregulated, potentially increasing the analgesic potency of asimadoline.[4][5]
Signaling Pathway Activation of the KOR, a Gi/o protein-coupled receptor, by asimadoline initiates an intracellular signaling cascade that leads to a reduction in neuronal excitability. This is achieved through several mechanisms:
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): This reduces calcium influx, which is essential for the release of pronociceptive neurotransmitters like Substance P and Calcitonin Gene-Related Peptide (CGRP).[4]
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: This leads to potassium efflux, causing hyperpolarization of the neuronal membrane and making it more difficult to generate an action potential.
-
Inhibition of Adenylyl Cyclase: This reduces intracellular levels of cyclic AMP (cAMP), further contributing to a reduction in neuronal activity.
The net effect is a dampening of the sensory signal transmission from the gut to the central nervous system.[4]
References
- 1. Drug Management of Visceral Pain: Concepts from Basic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of asimadoline, a kappa opioid agonist, on pain induced by colonic distension in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Visceral Hypersensitivity in Irritable Bowel Syndrome: Pharmacological Targets and Novel Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asimadoline and its potential for the treatment of diarrhea-predominant irritable bowel syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of On-Demand Asimadoline, a Peripheral Κ-Opioid Agonist, in Females with Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel pharmacology: asimadoline, a kappa-opioid agonist, and visceral sensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Asimadoline Hydrochloride: A Comprehensive Technical Guide to Preclinical Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asimadoline (B1665285) hydrochloride is a potent and selective kappa-opioid receptor agonist that has been investigated for various therapeutic indications, including irritable bowel syndrome (IBS). A thorough understanding of its pharmacokinetic profile and metabolic fate in preclinical animal models is crucial for the design and interpretation of non-clinical safety studies and for predicting its behavior in humans. This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of asimadoline in commonly used animal models—namely rats, dogs, and monkeys—based on available scientific literature.
Pharmacokinetics in Animal Models
Asimadoline exhibits rapid absorption and extensive first-pass metabolism following oral administration in animal models. The subsequent sections and tables summarize the key pharmacokinetic parameters of asimadoline in rats, dogs, and monkeys.
Data Presentation: Pharmacokinetic Parameters of Asimadoline
The following tables provide a comparative summary of the available quantitative pharmacokinetic data for asimadoline in different animal species.
Table 1: Oral Administration of Asimadoline Hydrochloride
| Parameter | Rat | Dog | Monkey |
| Dose (mg/kg) | Not Specified | Not Specified | Not Specified |
| Tmax (h) | ~0.25 - 1[1] | ~0.25 - 1[1] | ~0.25 - 1[1] |
| Bioavailability (%) | 14[2] | 20[2] | 6[2] |
| Absorption Rate | 80%[2] | >90%[2] | >90%[2] |
| Plasma Protein Binding (%) | 95-97[2] | 95-97[2] | 95-97[2] |
| Elimination Half-life (h) | < 1[2] | < 1[2] | < 1[2] |
Table 2: Intravenous Administration of this compound
| Parameter | Rat | Dog | Monkey |
| Dose (mg/kg) | Not Specified | Not Specified | Not Specified |
| Elimination Half-life (h) | < 1[2] | < 1[2] | < 1[2] |
Metabolism of Asimadoline
The metabolism of asimadoline is rapid and qualitatively similar across the studied animal species and humans.[2] The primary metabolic pathway is glucuronidation, a phase II metabolic reaction.
Metabolic Pathways
-
Phase I Metabolism: Asimadoline undergoes Phase I metabolism to a lesser extent, which involves at least 10 different metabolites. These reactions primarily consist of aromatic hydroxylation and oxidative opening of the 3-hydroxypyrrolidine ring.[2] The cytochrome P450 (CYP) enzymes involved in the formation of these Phase I metabolites include CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[2]
-
Phase II Metabolism: The major metabolic pathway for asimadoline is direct glucuronidation. The primary metabolite found in the plasma and bile of both rats and dogs is the glucuronide of the parent asimadoline molecule.[2]
Excretion
The excretion of asimadoline and its metabolites occurs primarily through the feces.[2]
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic and metabolism studies of asimadoline in animal models are not extensively detailed in single publications. However, based on standard practices for such studies, the following methodologies can be inferred and are provided as a general guide.
Pharmacokinetic Study Design (General Protocol)
A typical experimental workflow for determining the pharmacokinetic profile of asimadoline would involve the following steps:
-
Animals: Male and/or female rats, beagle dogs, or cynomolgus monkeys are used. Animals are typically acclimated to the laboratory conditions before the study.
-
Housing: Animals are housed in appropriate caging with controlled temperature, humidity, and light-dark cycles. For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces.
-
Dosing:
-
Oral (PO): this compound is dissolved or suspended in a suitable vehicle (e.g., water, 0.5% methylcellulose) and administered via oral gavage.
-
Intravenous (IV): A sterile solution of this compound is administered as a bolus injection or infusion into a suitable vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys).
-
-
Blood Sampling: Blood samples are collected at predetermined time points post-dose into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: Plasma is separated from the blood cells by centrifugation and stored frozen (e.g., at -80°C) until analysis.
-
Sample Analysis: Plasma concentrations of asimadoline are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Metabolism Study Design (General Protocol)
-
Radiolabeled Compound: To facilitate the detection and identification of metabolites, a radiolabeled form of asimadoline (e.g., with 14C) is often used.
-
Sample Collection: Urine, feces, and in some cases, bile are collected over a specified period post-dose.
-
Sample Processing:
-
Urine: May be directly analyzed or subjected to extraction and concentration.
-
Feces: Homogenized and extracted with appropriate solvents to isolate the drug and its metabolites.
-
Bile: Can be directly analyzed or diluted prior to analysis.
-
-
Metabolite Profiling and Identification: Samples are analyzed by LC-MS/MS to separate and detect the parent drug and its metabolites. High-resolution mass spectrometry and NMR spectroscopy can be used for the structural elucidation of the identified metabolites.
Analytical Method: LC-MS/MS for Quantification (General Protocol)
-
Sample Preparation: Protein precipitation of plasma samples with an organic solvent (e.g., acetonitrile (B52724) or methanol) is a common and effective technique. This is followed by centrifugation to remove the precipitated proteins. The resulting supernatant is then often evaporated and reconstituted in a mobile phase-compatible solution.
-
Chromatographic Separation: A reversed-phase HPLC column (e.g., a C18 column) is typically used to separate asimadoline from endogenous plasma components and its metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly employed.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection. Specific precursor-to-product ion transitions for asimadoline and an internal standard are monitored.
Signaling Pathways
Asimadoline exerts its effects by acting as an agonist at the kappa-opioid receptor (KOR), which is a G-protein coupled receptor (GPCR). The binding of asimadoline to the KOR initiates a cascade of intracellular signaling events.
G-Protein Dependent Signaling
The canonical signaling pathway for the KOR involves its coupling to inhibitory G-proteins of the Gi/o family.
Upon agonist binding, the G-protein dissociates into its Gαi/o and Gβγ subunits.
-
The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]
-
The Gβγ subunit can directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels, which typically leads to neuronal hyperpolarization and reduced neurotransmitter release.[3] The Gβγ subunit can also activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[4]
β-Arrestin Dependent Signaling
In addition to G-protein signaling, agonist-bound KOR can be phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which can lead to receptor desensitization, internalization, and the initiation of a separate wave of signaling that is independent of G-proteins. This can also involve the activation of MAPK pathways.
Conclusion
This compound exhibits a pharmacokinetic profile characterized by rapid oral absorption, extensive first-pass metabolism primarily through glucuronidation, and a short elimination half-life in preclinical animal models. The metabolism is qualitatively similar across species, with the glucuronide of asimadoline being the major metabolite. A comprehensive understanding of these pharmacokinetic and metabolic characteristics, along with the underlying signaling pathways, is essential for the continued development and evaluation of asimadoline and other kappa-opioid receptor agonists. Further research providing more detailed quantitative pharmacokinetic data and specific analytical methodologies would be beneficial for the scientific community.
References
- 1. Peptide Kappa Opioid Receptor Ligands: Potential for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Asimadoline hydrochloride kappa-opioid receptor binding affinity and selectivity
An In-depth Technical Guide on the Kappa-Opioid Receptor Binding Affinity and Selectivity of Asimadoline (B1665285) Hydrochloride
Introduction
Asimadoline hydrochloride is a potent and highly selective kappa-opioid receptor (KOR) agonist belonging to the diarylacetamide class of compounds.[1] Initially investigated for the treatment of chronic pain, its peripherally restricted action has made it a candidate for visceral pain conditions such as irritable bowel syndrome (IBS).[2] Asimadoline's pharmacological profile is characterized by its high affinity for the KOR with significantly lower affinity for the mu (μ) and delta (δ) opioid receptors, minimizing the central nervous system side effects associated with traditional opioids.[3] This guide provides a detailed overview of the binding characteristics, functional activity, and underlying experimental methodologies used to characterize asimadoline's interaction with the kappa-opioid receptor.
Data Presentation: Binding Affinity and Selectivity
The binding affinity of asimadoline has been quantified using radioligand binding assays, typically employing membranes from cells expressing recombinant human opioid receptors or from animal brain tissue. The key parameters are the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki), which is calculated from the IC50.
Table 1: Asimadoline Binding Affinity at Human Recombinant Opioid Receptors
| Receptor Subtype | Radioligand Assay IC50 (nM) | Radioligand Assay Ki (nM) | Selectivity Ratio (KOR Ki vs. MOR/DOR Ki) |
| Kappa (κ) | 1.2[3][4] | 0.6[3] | - |
| Mu (μ) | 601[3] | 216[3] | ~360-fold |
| Delta (δ) | 597[3] | 313[3] | ~522-fold |
Table 2: Asimadoline Binding Affinity in Preclinical Species
| Species / Tissue | Receptor Subtype | Radioligand Assay IC50 (nM) |
| Guinea Pig (Brain) | Kappa (κ) | 3 - 6[3] |
Data Presentation: Functional Activity
Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or inverse agonist. Asimadoline has been confirmed as a potent, full agonist at the kappa-opioid receptor.[3]
Table 3: Functional Activity of Asimadoline
| Assay Type | Preparation | Parameter | Value (nM) |
| Isolated Tissue Assay | Rabbit Vas Deferens | IC50 | 54.5[5] |
| G Protein Activation | HEK293 cells (hKOR) | EC50 (cAMP inhibition) | 0.22* |
| G Protein Activation | CHO-hKOR cells | [³⁵S]GTPγS Binding | Assay Dependent |
*Value for a similar peptidomimetic KOR partial agonist, provided for context on assay sensitivity.[2]
Experimental Protocols
Radioligand Competition Binding Assay
This assay quantifies the affinity of a test compound (asimadoline) for a receptor by measuring its ability to compete with a radiolabeled ligand known to bind to the same receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing recombinant human kappa, mu, or delta opioid receptors.[3] Alternatively, brain tissue from preclinical species like guinea pigs can be used.[3] The cells or tissue are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.[6][7]
-
Assay Incubation: The prepared membranes are incubated in a multi-well plate. Each well contains the membranes, a fixed concentration of a suitable radioligand (e.g., [³H]U-69,593 for KOR), and varying concentrations of the unlabeled test compound, asimadoline.[3][6]
-
Filtration and Washing: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold buffer to remove any remaining unbound radioactivity.[7]
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.[7]
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of asimadoline. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
[³⁵S]GTPγS Binding Assay (Functional G-Protein Activation)
This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding. Since KORs are coupled to inhibitory G-proteins (Gi/o), agonist binding facilitates the exchange of GDP for GTP. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation.[8][9]
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes are prepared from cells expressing the kappa-opioid receptor.[9]
-
Assay Incubation: The membranes are incubated with GDP, varying concentrations of asimadoline, and a constant concentration of [³⁵S]GTPγS.[9]
-
Filtration: The reaction is stopped by rapid filtration, separating the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.[9]
-
Quantification: The radioactivity on the filters, which corresponds to the amount of activated G-protein, is measured by liquid scintillation counting.
-
Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the concentration of asimadoline to generate a concentration-response curve, from which parameters like EC50 (half-maximal effective concentration) and Emax (maximum effect) are determined.
Mandatory Visualization
Caption: Workflow for a competitive radioligand binding assay.
Caption: Canonical signaling pathway of the kappa-opioid receptor.
Mechanism of Action
Kappa-opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gi/o proteins.[3] The binding of an agonist like asimadoline initiates a conformational change in the receptor, leading to the activation of the associated G-protein. The G-protein then dissociates into its Gαi and Gβγ subunits, which mediate downstream effects. These include:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the cell membrane. It also inhibits voltage-gated calcium channels, reducing calcium influx.[3][8]
The cumulative effect of these actions is a reduction in neuronal excitability, which underlies the analgesic and other pharmacological effects of KOR agonists.[3]
References
- 1. Efficacy of On-Demand Asimadoline, a Peripheral Κ-Opioid Agonist, in Females with Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Asimadoline and its potential for the treatment of diarrhea-predominant irritable bowel syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pharmacology: asimadoline, a kappa-opioid agonist, and visceral sensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intrinsic Relative Activities of Opioid Agonists in Activating Gα proteins and Internalizing Receptor: Differences between Human and Mouse Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and development history of Asimadoline hydrochloride
An In-depth Technical Guide to the Discovery and Development of Asimadoline (B1665285) Hydrochloride
Introduction
Asimadoline hydrochloride (formerly EMD-61753) is a peripherally selective kappa-opioid receptor (KOR) agonist belonging to the diaryl acetamide (B32628) class of small molecules.[1][2] Initially investigated for the treatment of peripheral pain, its development was later focused on visceral pain and motility disorders, particularly diarrhea-predominant irritable bowel syndrome (D-IBS).[3][4] Its mechanism of action, centered on peripheral KOR activation, offered a promising therapeutic approach to managing IBS symptoms without the central nervous system side effects associated with other opioids.[5] This document provides a comprehensive technical overview of the discovery, mechanism of action, and clinical development of Asimadoline.
Discovery and Development History
Asimadoline was originally discovered by Merck KGaA of Darmstadt, Germany.[3][4] The initial therapeutic target was peripheral pain, such as that associated with arthritis.[4] Subsequently, the rights to the compound were acquired by Tioga Pharmaceuticals, which spearheaded its development for functional gastrointestinal disorders.[2]
The development for IBS progressed through significant clinical milestones, including a large Phase IIb trial that showed promising efficacy in D-IBS patients with moderate to severe pain.[6][7] This led to the initiation of a Phase III clinical program under a Special Protocol Assessment (SPA) with the U.S. Food and Drug Administration (FDA), and the compound was granted Fast Track designation for D-IBS.[7][8][9] However, despite these advancements, the development of Asimadoline for IBS was ultimately discontinued, and the results of the Phase III trials have not been published.[2][10] The compound has since been investigated for other indications, including pruritus and vasomotor symptoms.[2]
Mechanism of Action
Asimadoline is a potent and selective agonist for the kappa-opioid receptor (KOR).[1][11] Its therapeutic rationale in IBS is based on the high concentration of KORs in the digestive tract, where they modulate visceral pain and bowel motility.[3][4] A key feature of Asimadoline is its limited ability to cross the blood-brain barrier, an effect mediated by the P-glycoprotein efflux transporter.[5][11] This peripheral selectivity minimizes the risk of centrally-mediated side effects like dysphoria, sedation, and psychotomimetic effects that are characteristic of other KOR agonists.[5][12]
Kappa-Opioid Receptor Signaling Pathway
The KOR is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o subunit.[12][13] Ligand binding, such as by Asimadoline, initiates a conformational change in the receptor, leading to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. These subunits then modulate multiple downstream effector systems:
-
Gαi/o Subunit: Directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14]
-
Gβγ Subunit: Modulates ion channel activity by activating G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.[13] This results in neuronal hyperpolarization and reduced neurotransmitter release, which are key to its analgesic effects.[12]
-
MAPK Cascades: KOR activation also stimulates various mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38, and JNK.[15]
-
β-Arrestin Pathway: Like many GPCRs, KOR signaling is also modulated by β-arrestins. Evidence suggests that the G-protein pathway mediates the desired analgesic effects, while the β-arrestin-2 pathway may be responsible for adverse effects like dysphoria.[12][16]
In the context of IBS, Asimadoline's activation of KORs on visceral afferent nerve terminals is believed to reduce sensory input to the brain, decrease local reflexes that contribute to diarrhea, and inhibit neurotransmitter release within the enteric nervous system, thereby alleviating pain and normalizing bowel function.[17][18]
Preclinical Pharmacology
Asimadoline's activity was characterized through a series of preclinical binding and functional assays.
Receptor Binding and Selectivity
Radioligand binding assays were conducted to determine Asimadoline's affinity and selectivity for opioid receptors. These studies demonstrated high affinity for the KOR with significant selectivity over mu (μ) and delta (δ) opioid receptors.[1][11][17]
| Parameter | Receptor | Value | Species/System | Reference |
| IC₅₀ | Kappa | 1.2 nM | Human (recombinant) | [1][11][17] |
| Kappa | 5.6 nM | Guinea Pig | [1][11] | |
| Ki | Kappa | 0.6 nM | Human (recombinant) | [17] |
| Binding Ratio | κ : μ : δ | 1 : 501 : 498 | Human (recombinant) | [1][11] |
Experimental Protocol: Radioligand Binding Assay
Below is a representative protocol for determining the binding affinity of a test compound like Asimadoline.
-
Preparation of Membranes: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant kappa-opioid receptor. Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Assay Setup: The assay is performed in 96-well plates. Each well contains the cell membrane preparation, a radiolabeled ligand specific for the KOR (e.g., [³H]-U69,593), and varying concentrations of the unlabeled test compound (Asimadoline).
-
Incubation: The plates are incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.
Functional Assays
Functional assays confirmed that Asimadoline acts as a full agonist at the KOR. These assays, often conducted on isolated tissues like the rabbit vas deferens and guinea pig ileum, measure the physiological response (e.g., inhibition of electrically stimulated muscle contractions) to the drug, confirming its agonist activity.[17]
Clinical Development for Irritable Bowel Syndrome
Asimadoline's clinical development for IBS focused on demonstrating its efficacy and safety in patients, particularly those with the diarrhea-predominant subtype.
Key Clinical Trials
A pivotal study in the development of Asimadoline was a Phase IIb, randomized, double-blind, placebo-controlled trial (NCT00454688).[6][7] This 12-week study enrolled 596 patients with all IBS subtypes and evaluated three doses of Asimadoline (0.15 mg, 0.5 mg, and 1.0 mg) administered twice daily against a placebo.[6] The primary endpoint was the number of months of adequate relief of IBS pain or discomfort.[6]
While the study did not meet its primary endpoint in the overall ITT population, a prospectively defined subgroup analysis of D-IBS patients with at least moderate baseline pain revealed statistically significant improvements with the 0.5 mg dose.[6]
| Endpoint (D-IBS, Moderate Pain Subgroup) | Asimadoline 0.5 mg BID | Placebo BID | Significance | Reference |
| Months of Adequate Pain Relief | 46.7% | 20.0% | p < 0.05 | [6] |
| Months of Adequate Symptom Relief | 46.7% | 23.0% | p < 0.05 | [6] |
| Pain-Free Days | 42.9% | 18.0% | p < 0.05 | [6] |
| Change in Pain Score (at Week 12) | -1.6 | -0.7 | p < 0.05 | [6] |
| Change in Urgency & Stool Frequency | -2.3 | -0.3 | p < 0.05 | [6] |
These encouraging results led to the design of a Phase III program (e.g., ASMP3001, NCT01100684) specifically targeting this D-IBS patient population.[8][19]
Experimental Protocol: Phase III Clinical Trial Design (Representative)
The following outlines the core methodology for the planned Phase III trials for Asimadoline in D-IBS.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adult patients meeting Rome III criteria for D-IBS with at least moderate abdominal pain at baseline. Key inclusion criteria would include a confirmed diagnosis and exclusion of other gastrointestinal pathologies.[19]
-
Randomization and Blinding: Eligible patients are randomized in a 1:1 ratio to receive either Asimadoline (0.5 mg) or a matching placebo, administered orally twice daily for 12 weeks. Both patients and investigators remain blinded to the treatment allocation.
-
Efficacy Endpoints:
-
Primary Endpoint: The primary efficacy measure is the "overall study responder" rate over the 12-week treatment period. A weekly responder is defined as a patient who experiences both a ≥30% improvement in the average daily worst abdominal pain score and a ≥25% reduction in the average daily number of bowel movements compared to baseline. An overall responder is a patient who meets these weekly criteria for at least 6 of the 12 weeks.[19]
-
Secondary Endpoints: Include weekly assessments of abdominal pain, stool frequency, stool consistency (using the Bristol Stool Scale), and urgency.[8]
-
-
Data Collection: Patients record their symptoms daily using an electronic diary.
-
Safety Assessment: Safety is monitored through the recording of all adverse events, clinical laboratory tests, vital signs, and physical examinations throughout the study.
-
Statistical Analysis: The primary efficacy analysis is performed on the intent-to-treat (ITT) population. The proportion of overall responders in the Asimadoline group is compared to the placebo group using a chi-squared test.
Conclusion
This compound represented a targeted and innovative approach to treating D-IBS. Its peripheral selectivity as a kappa-opioid receptor agonist was a key design feature aimed at providing visceral analgesia and improved bowel function without central side effects. Preclinical data confirmed its high potency and selectivity, and a well-designed Phase IIb clinical trial identified a specific patient population (D-IBS with moderate pain) in which it demonstrated significant clinical efficacy across multiple endpoints.[1][6] Despite receiving FDA Fast Track designation and advancing to Phase III trials, the development for IBS was halted.[2][9] While the precise reasons have not been publicly detailed, the story of Asimadoline underscores the significant challenges in developing novel therapeutics for functional gastrointestinal disorders, even for compounds with a strong mechanistic rationale and promising mid-stage clinical data.
References
- 1. Novel pharmacology: asimadoline, a kappa-opioid agonist, and visceral sensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asimadoline - Tioga Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 3. Asimadoline | C27H30N2O2 | CID 179340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Asimadoline - Wikipedia [en.wikipedia.org]
- 6. Clinical trial: asimadoline in the treatment of patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. Tioga Pharmaceuticals Begins Phase 3 Trial of Asimadoline in Irritable Bowel Syndrome - BioSpace [biospace.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. researchgate.net [researchgate.net]
- 11. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 13. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JCI Insight - Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration [insight.jci.org]
- 15. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Asimadoline and its potential for the treatment of diarrhea-predominant irritable bowel syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
Asimadoline Hydrochloride: A Peripherally Acting Kappa-Opioid Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Asimadoline (B1665285) hydrochloride is a potent and selective kappa-opioid receptor (KOR) agonist with limited permeability across the blood-brain barrier. This peripheral restriction minimizes central nervous system side effects commonly associated with opioid receptor activation, such as dysphoria and sedation. Primarily investigated for its analgesic and anti-hyperalgesic properties in visceral pain conditions like irritable bowel syndrome (IBS), asimadoline hydrochloride represents a targeted therapeutic approach. This document provides a comprehensive overview of the molecular and pharmacological characteristics of this compound, including its physicochemical properties, mechanism of action, and relevant experimental protocols.
Physicochemical Properties
This compound is a white to beige powder. Its fundamental molecular and physical characteristics are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₇H₃₁ClN₂O₂[1] |
| Molecular Weight | 451.0 g/mol [1][2] |
| CAS Number | 185951-07-9[1][2] |
| IUPAC Name | N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-2,2-diphenylacetamide;hydrochloride[1] |
| Solubility | DMSO: 5 mg/mL (warmed)[2] |
| Appearance | White to beige powder[2] |
| Storage Temperature | 2-8°C[2] |
Mechanism of Action and Signaling Pathway
Asimadoline is a selective agonist of the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR).[3] Its therapeutic effects in visceral pain are primarily mediated by its action on KORs located on the terminals of visceral afferent neurons in the gut.
Activation of these peripheral KORs by asimadoline initiates an intracellular signaling cascade that leads to a reduction in neuronal excitability. This is achieved through:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of ion channels: Activated G-protein subunits (Gβγ) can directly interact with and inhibit voltage-gated calcium channels, reducing neurotransmitter release. They can also activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and decreased excitability.[3]
-
Activation of MAP Kinase Pathways: KOR activation can also stimulate mitogen-activated protein kinase (MAPK) pathways, such as p38 and JNK, which may contribute to its long-term effects.[3]
The net effect of asimadoline's activation of peripheral KORs is a reduction in the transmission of pain signals from the gut to the central nervous system.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound.
Receptor Binding Assay (Radioligand Competition)
This protocol is designed to determine the binding affinity (Ki) of this compound for the kappa-opioid receptor.
Materials:
-
Membrane preparation from cells expressing the human kappa-opioid receptor.
-
Radioligand (e.g., [³H]-U69593).
-
This compound.
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation fluid and counter.
Procedure:
-
Thaw the membrane preparation on ice and resuspend in binding buffer to a final protein concentration of 50-120 µg per well.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or a non-specific ligand (e.g., 10 µM naloxone, for non-specific binding) or varying concentrations of this compound.
-
50 µL of radioligand at a concentration near its Kd.
-
150 µL of the membrane preparation.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of this compound from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Model of Visceral Pain (Colorectal Distension in Rats)
This protocol assesses the analgesic effect of this compound on visceral pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g).
-
This compound solution for administration (e.g., oral gavage).
-
Colorectal distension balloon catheter.
-
Distension control device (barostat).
-
Electromyography (EMG) electrodes and recording system.
Procedure:
-
Surgically implant EMG electrodes into the abdominal musculature of the rats and allow for a one-week recovery period.
-
On the day of the experiment, lightly anesthetize the rats and insert the lubricated balloon catheter into the descending colon. Secure the catheter to the tail.
-
Allow the rats to acclimate in individual cages for 30 minutes.
-
Administer this compound or vehicle to the rats at the desired dose and route.
-
After a predetermined pretreatment time, perform colorectal distension by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 10 seconds) with a rest period between distensions.
-
Record the visceromotor response (VMR) via the abdominal EMG activity during each distension.
-
Quantify the EMG signal (e.g., by integrating the area under the curve) to assess the magnitude of the VMR.
-
Compare the VMR in the asimadoline-treated group to the vehicle-treated group to determine the analgesic effect.
Ussing Chamber Assay for Intestinal Secretion
This protocol can be used to investigate the effects of this compound on ion transport across the intestinal epithelium.
Materials:
-
Mouse or rat colonic tissue.
-
Ussing chamber system.
-
Krebs-Ringer bicarbonate solution.
-
This compound.
-
Voltage-clamp amplifier.
-
Data acquisition system.
Procedure:
-
Euthanize the animal and excise a segment of the distal colon.
-
Gently remove the muscle layers to obtain a sheet of mucosa/submucosa.
-
Mount the tissue sheet in the Ussing chamber, separating the mucosal and serosal sides.
-
Fill both chambers with oxygenated Krebs-Ringer bicarbonate solution maintained at 37°C.
-
Short-circuit the tissue by clamping the transepithelial voltage to 0 mV and measure the short-circuit current (Isc), which represents the net ion transport.
-
Allow the tissue to equilibrate until a stable baseline Isc is achieved.
-
Add this compound to the serosal or mucosal side of the chamber at various concentrations.
-
Record any changes in the Isc to determine the effect of asimadoline on epithelial ion transport.
-
Secretagogues (e.g., forskolin, carbachol) can be added to stimulate secretion and investigate the inhibitory effects of asimadoline.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound's receptor binding and in vitro activity.
| Parameter | Species/System | Value |
| IC₅₀ (KOR) | Guinea Pig | 5.6 nM |
| IC₅₀ (KOR) | Human Recombinant | 1.2 nM |
| Binding Selectivity (κ : μ : δ) | Human Recombinant Receptors | 1 : 501 : 498 |
| IC₅₀ (μ-opioid receptor) | Human Recombinant | 3 µM |
| IC₅₀ (δ-opioid receptor) | Human Recombinant | 0.7 µM |
| In Vitro Agonism | Rabbit Vas Deferens | Potent, full agonist (IC₅₀ = 54.5 nM) |
Conclusion
This compound is a peripherally restricted kappa-opioid receptor agonist with a well-defined mechanism of action. Its selectivity for peripheral KORs makes it a promising candidate for the treatment of visceral pain with a favorable side effect profile. The experimental protocols and quantitative data presented in this guide provide a foundation for further research and development of this and similar compounds.
References
- 1. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ussing chamber experiments for distension evoked secretion in mucosa/submucosa preparations from human colon [protocols.io]
- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Asimadoline Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asimadoline hydrochloride is a potent and selective kappa-opioid receptor (KOR) agonist that has been investigated for its analgesic properties, particularly in the context of visceral pain. Its peripherally restricted action minimizes the central nervous system side effects commonly associated with opioid receptor agonists, such as dysphoria and sedation. This technical guide provides a comprehensive overview of the preclinical pharmacology of asimadoline, summarizing key findings from in vitro and in vivo studies. It details the compound's mechanism of action, receptor binding affinity, functional activity, pharmacokinetics, and efficacy in various animal models of pain. Methodologies for key experiments are described, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its pharmacological profile.
Introduction
This compound is a diarylacetamide derivative that acts as a selective agonist at the kappa-opioid receptor.[1][2] Initially developed for the treatment of peripheral pain, its primary focus shifted to visceral pain conditions, such as irritable bowel syndrome (IBS), due to the high concentration of KORs in the gastrointestinal tract.[1][2] Asimadoline's limited ability to cross the blood-brain barrier is a key characteristic, reducing the potential for centrally mediated adverse effects.[3] This guide synthesizes the preclinical data that have defined the pharmacological properties of asimadoline.
Mechanism of Action
Asimadoline exerts its pharmacological effects primarily through the activation of kappa-opioid receptors, which are G-protein coupled receptors (GPCRs).[4]
Signaling Pathway
Upon binding of asimadoline, the KOR undergoes a conformational change, leading to the activation of intracellular signaling cascades. The receptor is coupled to inhibitory G-proteins (Gi/o). Activation of the Gi/o protein leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Additionally, the βγ-subunit of the G-protein can modulate ion channels, leading to hyperpolarization of the cell membrane and a reduction in neuronal excitability. This is primarily achieved through the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[5] This cascade of events ultimately results in the attenuation of nociceptive signaling.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. criver.com [criver.com]
The Blood-Brain Barrier Penetration of Asimadoline Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asimadoline hydrochloride is a potent and selective kappa-opioid receptor (κ-OR) agonist that has been investigated for various therapeutic applications, particularly in visceral pain and irritable bowel syndrome (IBS).[1][2] A key characteristic of Asimadoline is its peripherally restricted action, which is largely attributed to its limited ability to cross the blood-brain barrier (BBB). This feature is desirable as it minimizes the potential for central nervous system (CNS) side effects commonly associated with opioid agonists, such as dysphoria, sedation, and hallucinations.[3][4] This technical guide provides an in-depth analysis of the studies investigating the BBB penetration of Asimadoline, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Quantitative Analysis of Asimadoline's Blood-Brain Barrier Penetration
The limited CNS penetration of Asimadoline has been quantified in several preclinical studies. A primary factor restricting its entry into the brain is its interaction with the P-glycoprotein (P-gp) efflux transporter, an ATP-dependent drug efflux pump highly expressed at the BBB.[3][5]
| Parameter | Species/Model | Value | Significance | Reference |
| Brain Tissue Concentration | Rat | <1% of total tissue concentration 1 hour after oral or intravenous administration | Demonstrates very low distribution to the brain under normal physiological conditions. | [4] |
| Brain Accumulation in P-gp Deficient Mice | mdr1a/1b double knockout mice | 9-fold increase compared to wild-type mice | Highlights the critical role of P-gp in actively removing Asimadoline from the brain. | [5][6] |
| Sedative Effect Sensitivity in P-gp Deficient Mice | mdr1a/1b double knockout mice | At least 8-fold more sensitive to the sedative effects of Asimadoline | Correlates increased brain concentration with a functional CNS effect, confirming the protective role of P-gp. | [5][6] |
Experimental Protocols
The investigation of Asimadoline's BBB penetration has employed both in vivo and in vitro models. These studies have been crucial in elucidating the mechanisms that govern its distribution.
In Vivo Studies in P-glycoprotein Knockout Mice
A pivotal study in understanding the role of P-gp in Asimadoline's CNS distribution utilized mice genetically engineered to lack the mdr1a and mdr1b genes, which code for P-glycoprotein.
Experimental Workflow:
In Vitro P-glycoprotein Transport Assays
To directly assess whether Asimadoline is a substrate for human P-gp, researchers have utilized polarized epithelial cell lines transfected with the human MDR1 gene.
Methodology:
-
Cell Culture: A polarized pig-kidney epithelial cell line (e.g., LLC-PK1) is cultured on permeable supports (e.g., Transwell inserts). These cells do not endogenously express significant levels of P-gp.
-
Transfection: The cells are transfected with the human MDR1 cDNA to create a stable cell line that overexpresses human P-gp. A control cell line is transfected with a vector lacking the MDR1 insert.
-
Transport Assay:
-
The transfected and control cell lines are grown to form confluent monolayers on the permeable supports, separating the apical and basolateral compartments.
-
Radiolabeled Asimadoline is added to either the apical or basolateral chamber.
-
At various time points, samples are taken from the opposite chamber to determine the rate of transport.
-
-
Efflux Ratio Calculation: The permeability in the basolateral-to-apical direction is divided by the permeability in the apical-to-basolateral direction to calculate the efflux ratio. A significantly higher efflux ratio in the MDR1-transfected cells compared to the control cells indicates that Asimadoline is a substrate for human P-gp.
Signaling Pathway and Mechanism of Limited BBB Penetration
Asimadoline's peripheral effects are mediated through its agonist activity at κ-opioid receptors. At the BBB, its interaction is primarily with the P-gp efflux transporter.
Conclusion
The peripherally restricted profile of this compound is a well-documented phenomenon, primarily governed by its susceptibility to P-glycoprotein-mediated efflux at the blood-brain barrier. In vivo studies using P-gp knockout mice have conclusively demonstrated a significant increase in brain penetration and consequent CNS effects in the absence of this transporter.[5][6] These findings are supported by in vitro data confirming that Asimadoline is a substrate for human P-gp.[5] This body of evidence provides a strong mechanistic basis for the favorable safety profile of Asimadoline with respect to central nervous system side effects and underscores the importance of evaluating P-gp interactions in the development of peripherally acting drugs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asimadoline and its potential for the treatment of diarrhea-predominant irritable bowel syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of blood-brain barrier P-glycoprotein in limiting brain accumulation and sedative side-effects of asimadoline, a peripherally acting analgaesic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of blood-brain barrier P-glycoprotein in limiting brain accumulation and sedative side-effects of asimadoline, a peripherally acting analgaesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Asimadoline Hydrochloride In Vitro Kappa-Opioid Receptor Binding
Introduction
Asimadoline hydrochloride is a potent and selective kappa-opioid receptor (KOR) agonist.[1][2] Unlike other opioids, Asimadoline is peripherally restricted, meaning it has a low ability to cross the blood-brain barrier.[3][4] This characteristic reduces the likelihood of central nervous system (CNS) side effects such as dysphoria and sedation, which are commonly associated with centrally acting KOR agonists.[5] Asimadoline's mechanism of action makes it a subject of interest for treating conditions like irritable bowel syndrome (IBS), where it can modulate visceral pain and gut motility by acting on KORs in the digestive tract.[2][6] This document provides a detailed protocol for an in vitro radioligand binding assay to characterize the binding affinity of this compound to the kappa-opioid receptor.
Principle of the Assay
This protocol describes a competitive radioligand binding assay, a fundamental technique used to determine the affinity of a test compound (this compound) for a specific receptor (KOR). The assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand that is known to bind to the KOR with high affinity. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50 (inhibitory concentration 50). This value can then be used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the compound for the receptor.
Quantitative Data Summary
The following table summarizes the in vitro binding affinities of Asimadoline for human and guinea pig opioid receptors.
| Receptor Subtype | Species/System | IC50 (nM) | Ki (nM) | Reference(s) |
| Kappa (κ) | Human (recombinant, CHO cells) | 1.2 | 0.6 | [5] |
| Kappa (κ) | Guinea Pig (brain) | 3 - 6 | - | [5] |
| Mu (μ) | Human (recombinant, CHO cells) | 601 | 216 | [5] |
| Delta (δ) | Human (recombinant, CHO cells) | 597 | 313 | [5] |
Table 1: Binding affinities of Asimadoline for opioid receptors.
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro kappa-opioid receptor binding assay.
References
- 1. Novel pharmacology: asimadoline, a kappa-opioid agonist, and visceral sensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Asimadoline - Wikipedia [en.wikipedia.org]
- 4. Efficacy of On-Demand Asimadoline, a Peripheral Κ-Opioid Agonist, in Females with Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asimadoline and its potential for the treatment of diarrhea-predominant irritable bowel syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asimadoline | C27H30N2O2 | CID 179340 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asimadoline Hydrochloride in Cultured Dorsal Root Ganglion Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction
Asimadoline hydrochloride is a potent and selective kappa-opioid receptor (KOPr) agonist.[1][2] KOPrs are G-protein coupled receptors expressed on the terminals of a variety of neurons, including extrinsic visceral afferent neurons that transmit sensory signals from the gut to the central nervous system.[2] Activation of these receptors is associated with analgesic effects, particularly in the context of visceral pain.[1][3] Asimadoline has demonstrated high affinity for the human recombinant kappa-opioid receptor and acts as a full agonist.[1][2] In preclinical and clinical studies, Asimadoline has been shown to reduce visceral sensation and pain.[1][3][4]
Cultured dorsal root ganglion (DRG) neurons are a valuable in vitro model for studying the mechanisms of pain and analgesia. These primary sensory neurons express a variety of ion channels and receptors involved in nociception, including kappa-opioid receptors.[5] Therefore, utilizing this compound in cultured DRG neurons allows for the detailed investigation of its cellular and molecular mechanisms of action on the peripheral nervous system.
This document provides detailed application notes and protocols for the use of this compound in cultured dorsal root ganglion neurons, focusing on its effects on neuronal excitability and calcium signaling.
Data Presentation
The following table summarizes the quantitative data related to the binding affinity of Asimadoline and the functional effects of kappa-opioid receptor agonists on DRG neurons.
| Parameter | Species/System | Agonist | Value | Reference |
| IC₅₀ (Kappa Receptor) | Human recombinant | Asimadoline | 1.2 nM | [1][2] |
| IC₅₀ (Kappa Receptor) | Guinea pig brain | Asimadoline | 3-6 nM | [2] |
| Binding Selectivity (κ : μ : δ) | Human recombinant | Asimadoline | 1 : 501 : 498 | [1] |
| EC₅₀ (Suppression of evoked Ca²⁺ transient) | Human DRG neurons | Dynorphin (B1627789) A | 297 nM | [2] |
| Inhibition of Voltage-Gated Ca²⁺ Currents | Human DRG neurons | DAMGO (μ-agonist) | 37.9 ± 5.9% | [2] |
Signaling Pathways and Experimental Workflow
Asimadoline Signaling Pathway in DRG Neurons
Caption: Asimadoline activates KOPr, leading to inhibition of VGCC and reduced neuronal excitability.
Experimental Workflow for Assessing Asimadoline Effects
Caption: Workflow for studying Asimadoline's effects on cultured DRG neurons.
Experimental Protocols
Protocol 1: Isolation and Culture of Rodent Dorsal Root Ganglion (DRG) Neurons
This protocol is adapted from established methods for isolating and culturing DRG neurons.
Materials:
-
Adult rat or mouse
-
Dulbecco's Modified Eagle Medium/F12 (DMEM/F12)
-
Collagenase Type IV and Trypsin
-
Neurobasal-A medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-L-lysine and Laminin
-
Sterile dissection tools
-
35 mm tissue culture dishes or glass coverslips
Procedure:
-
Dissection: Euthanize the animal according to approved institutional protocols. Dissect the vertebral column to expose the dorsal root ganglia. Carefully remove the DRGs and place them in ice-cold DMEM/F12.
-
Enzymatic Digestion:
-
Transfer the DRGs to a solution containing collagenase (1 mg/mL) and trypsin (0.2 mg/mL) in DMEM/F12.
-
Incubate at 37°C for 40-60 minutes.
-
Gently triturate the ganglia with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
-
Plating:
-
Centrifuge the cell suspension at low speed (e.g., 600 rpm for 5 minutes).
-
Resuspend the cell pellet in supplemented Neurobasal-A medium.
-
Plate the cells onto Poly-L-lysine and Laminin-coated culture dishes or coverslips.
-
-
Culture: Incubate the neurons at 37°C in a humidified atmosphere with 5% CO₂. The neurons are typically ready for experiments 24-48 hours after plating.
Protocol 2: Calcium Imaging to Assess Asimadoline's Effect on Depolarization-Evoked Calcium Influx
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to neuronal depolarization and the modulatory effect of Asimadoline.
Materials:
-
Cultured DRG neurons on glass coverslips
-
Fura-2 AM or other suitable calcium indicator dye
-
HEPES-buffered saline (HBS)
-
High potassium (High K⁺) solution (e.g., HBS with 50 mM KCl)
-
This compound stock solution (in DMSO or water)
-
Fluorescence microscopy setup with a ratiometric imaging system
Procedure:
-
Dye Loading:
-
Incubate the cultured DRG neurons with Fura-2 AM (2-5 µM) in HBS for 30-45 minutes at 37°C.
-
Wash the cells with HBS to remove excess dye and allow for de-esterification for at least 20 minutes.
-
-
Baseline Recording:
-
Mount the coverslip onto the microscope stage and perfuse with HBS.
-
Record baseline [Ca²⁺]i by acquiring fluorescence images at excitation wavelengths of 340 nm and 380 nm.
-
-
Asimadoline Application:
-
Perfuse the cells with HBS containing the desired concentration of this compound (e.g., 1 nM - 1 µM) for 5-10 minutes.
-
-
Depolarization and Measurement:
-
While continuing to perfuse with the Asimadoline solution, switch to a High K⁺ solution containing the same concentration of Asimadoline to depolarize the neurons and open voltage-gated calcium channels.
-
Record the change in [Ca²⁺]i.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (F340/F380) to determine the relative change in [Ca²⁺]i.
-
Compare the peak [Ca²⁺]i increase in the presence of Asimadoline to the control (depolarization without Asimadoline) to quantify the inhibitory effect.
-
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology to Measure Asimadoline's Effect on Voltage-Gated Calcium Currents
This protocol directly measures the effect of Asimadoline on voltage-gated calcium currents (VGCCs).
Materials:
-
Cultured DRG neurons
-
Patch-clamp rig (amplifier, micromanipulator, data acquisition system)
-
Borosilicate glass capillaries for patch pipettes
-
Extracellular solution (containing Ba²⁺ or Ca²⁺ as the charge carrier and blockers for Na⁺ and K⁺ channels)
-
Intracellular solution (pipette solution)
-
This compound stock solution
Procedure:
-
Preparation:
-
Place a coverslip with cultured DRG neurons in the recording chamber on the microscope stage.
-
Continuously perfuse with the extracellular solution.
-
-
Patching:
-
Pull patch pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a neuron and form a giga-ohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
-
Recording Calcium Currents:
-
Hold the neuron at a negative membrane potential (e.g., -80 mV).
-
Apply a depolarizing voltage step (e.g., to 0 mV) to elicit VGCCs.
-
Record the baseline current amplitude.
-
-
Asimadoline Application:
-
Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
After a few minutes of application, elicit VGCCs again using the same voltage-step protocol.
-
-
Data Analysis:
-
Measure the peak amplitude of the VGCC before and after Asimadoline application.
-
Calculate the percentage of inhibition of the calcium current by Asimadoline.
-
A concentration-response curve can be generated by testing a range of Asimadoline concentrations.
-
Conclusion
The provided protocols and data offer a comprehensive guide for researchers to investigate the effects of this compound on cultured dorsal root ganglion neurons. These in vitro assays are crucial for elucidating the peripheral analgesic mechanisms of this kappa-opioid receptor agonist and can serve as a valuable tool in the development of novel pain therapeutics. The ability of Asimadoline to modulate neuronal excitability and calcium signaling in DRG neurons underscores its potential as a peripherally acting analgesic.
References
- 1. Localization of immunoreactive dynorphin in neurons cultured from spinal cord and dorsal root ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distribution of functional opioid receptors in human dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynorphin A selectively reduces a large transient (N-type) calcium current of mouse dorsal root ganglion neurons in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Kappa Opioid Receptor Distribution and Function in Primary Afferents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asimadoline Hydrochloride in Rat Models of Visceral Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asimadoline (B1665285) hydrochloride is a potent and selective kappa-opioid receptor (KOR) agonist with peripherally restricted action, making it a valuable tool for investigating the mechanisms of visceral pain and for the development of novel analgesics with limited central nervous system side effects.[1] These application notes provide a comprehensive overview and detailed protocols for the administration of asimadoline in rat models of visceral pain, focusing on the widely used colorectal distension (CRD) model.
Mechanism of Action: Asimadoline is a full agonist at kappa-opioid receptors.[2] In the context of visceral pain, it acts on KORs located on the terminals of visceral afferent nerves in the gut wall.[2] Activation of these receptors leads to an inhibition of neuronal excitability, reducing the transmission of pain signals from the viscera to the central nervous system.[2] Notably, the analgesic potency of asimadoline is enhanced in states of visceral hypersensitivity, a key feature of chronic visceral pain conditions like Irritable Bowel Syndrome (IBS).[3] This is thought to be due to an upregulation of KOR expression on sensitized visceral afferent nerves.[2]
Data Presentation
Asimadoline Hydrochloride Profile
| Property | Value | Reference |
| Mechanism of Action | Potent and selective kappa-opioid receptor (KOR) agonist | [1] |
| Receptor Affinity (IC50) | 1.2 nM (human recombinant KOR) | [1] |
| Selectivity (κ:μ:δ binding ratio) | 1:501:498 (human recombinant receptors) | [1] |
| Bioavailability (oral, rat) | 14% | [3] |
| Plasma Protein Binding | 95-97% | [3] |
| Blood-Brain Barrier Penetration | Low, limited by P-glycoprotein | [3] |
Efficacy of Asimadoline in a Rat Model of Visceral Pain (Colorectal Distension)
| Asimadoline HCl Dose (mg/kg, i.v.) | Mean VMR (% of Baseline) | Standard Deviation |
| Vehicle Control | 100 | ± 15 |
| 0.1 | 75 | ± 12 |
| 0.3 | 50 | ± 10 |
| 1.0 | 25 | ± 8 |
| 3.0 | 10 | ± 5 |
Note: This table is a representative example based on the literature describing the potent effects of kappa-opioid agonists in attenuating the visceromotor response to colorectal distension in rats. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Rat Model of Visceral Pain: Colorectal Distension (CRD)
This protocol describes the induction of a visceral pain response in rats using colorectal distension, a reliable and reproducible method.[4]
Materials:
-
Male Sprague-Dawley rats (200-250 g)[5]
-
Colorectal distension balloon (e.g., made from a latex glove finger attached to a flexible catheter, 4.5 cm in length)[6][7]
-
Pressure transducer and inflation system
-
Electromyography (EMG) recording equipment
-
Isoflurane (B1672236) for anesthesia[6]
Procedure:
-
Animal Preparation:
-
EMG Electrode Implantation:
-
Colorectal Distension Procedure:
-
Gently insert the lubricated colorectal distension balloon into the rectum and descending colon, with the end of the balloon approximately 1 cm from the anus.[7]
-
Secure the catheter to the tail to prevent expulsion.
-
Allow the rat to acclimate in a testing chamber for 30 minutes.[7]
-
Connect the balloon to the pressure transducer and inflation system.
-
Perform phasic colorectal distensions at varying pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest interval between distensions (e.g., 4 minutes).[8]
-
-
Pain Response Measurement (Visceromotor Response - VMR):
-
Record the EMG activity from the abdominal muscles throughout the distension period.
-
The VMR is quantified by measuring the area under the curve (AUC) of the rectified EMG signal during the distension period, corrected for baseline activity.[9]
-
Induction of Visceral Hypersensitivity (TNBS-induced Colitis)
This protocol describes the induction of a long-lasting visceral hypersensitivity in rats using 2,4,6-trinitrobenzenesulfonic acid (TNBS), which mimics aspects of chronic visceral pain conditions.[5]
Materials:
-
Male Sprague-Dawley rats (200-250 g)[5]
-
2,4,6-trinitrobenzenesulfonic acid (TNBS)
-
Ethanol
-
Plastic catheter (for intracolonic administration)
-
Chloral (B1216628) hydrate (B1144303) or isoflurane for anesthesia[10]
Procedure:
-
Animal Preparation:
-
TNBS Administration:
-
Gently insert a plastic catheter into the colon, approximately 8 cm from the anus.
-
Slowly instill the TNBS solution (e.g., 20 mg of TNBS in 50% ethanol) into the colon.[5]
-
Keep the rat in a head-down position for a few minutes to ensure the solution remains in the colon.
-
-
Post-Procedure Care and Assessment:
This compound Administration
Preparation of this compound for Oral Administration:
-
This compound can be dissolved in sterile water or saline for oral gavage. The concentration should be calculated based on the desired dose and the volume to be administered (typically 1-2 ml for a rat).
Administration Protocol:
-
Dosing:
-
Based on preclinical studies, effective oral doses of asimadoline in rats for visceral pain are expected to be in the range of 0.1 to 3 mg/kg. Dose-response studies are recommended to determine the optimal dose for a specific experimental paradigm.
-
-
Administration:
-
Administer the prepared asimadoline solution or vehicle control orally using a gavage needle.
-
The timing of administration relative to the visceral pain assessment (CRD) should be consistent. A typical pre-treatment time is 30-60 minutes before the CRD procedure.
-
Mandatory Visualizations
Caption: Signaling pathway of asimadoline in visceral afferent nerves.
Caption: Experimental workflow for assessing asimadoline's effect on visceral pain.
References
- 1. Novel pharmacology: asimadoline, a kappa-opioid agonist, and visceral sensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asimadoline and its potential for the treatment of diarrhea-predominant irritable bowel syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colorectal distension as a noxious visceral stimulus: physiologic and pharmacologic characterization of pseudaffective reflexes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Visceral and somatic hypersensitivity in TNBS-induced colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Visceral Hypersensitivity Is Provoked by 2,4,6-Trinitrobenzene Sulfonic Acid-Induced Ileitis in Rats [frontiersin.org]
- 9. An anesthesia protocol for robust and repeatable measurement of behavioral visceromotor responses to colorectal distension in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental TNBS-induced PI-IBS visceral hyperalgesia in a rat model [bio-protocol.org]
Application Notes and Protocols for Colonic Distension Model with Asimadoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the colonic distension model to evaluate the efficacy of Asimadoline hydrochloride, a peripherally selective kappa-opioid receptor (KOR) agonist, in modulating visceral pain.
Introduction
Visceral hypersensitivity is a key pathophysiological mechanism in functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS). The colonic distension model is a widely accepted and reproducible preclinical method for assessing visceral sensitivity.[1][2] This model mimics the pain and discomfort experienced by patients and is crucial for the development of novel analgesics.[1] this compound is a potent KOR agonist that has shown promise in reducing visceral sensation in response to colonic distension.[3][4][5][6] Its peripheral action minimizes central nervous system side effects, making it an attractive therapeutic candidate.[5][7]
Mechanism of Action of this compound
Asimadoline is a diarylacetamide derivative that acts as a potent and selective agonist for the kappa-opioid receptor.[4][7] Kappa-opioid receptors are G-protein coupled receptors (GPCRs) primarily located in the digestive tract and on visceral afferent nerve terminals.[8][9][10] Activation of these receptors by Asimadoline leads to a reduction in the excitability of sensory neurons, thereby decreasing the transmission of pain signals from the gut to the brain.[10][11] This is achieved through the inhibition of adenylyl cyclase, modulation of calcium and potassium ion channels, and activation of mitogen-activated protein kinase (MAPK) cascades.[12][13][14]
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the effects of this compound in visceral pain models.
| Parameter | Species | Model | This compound Dose | Key Findings | Reference |
| Visceral Sensation (Pain/Gas Score) | Human | Colonic Distension | 0.5 mg | Decreased gas and pain perception at low distension pressures (e.g., 8 mmHg).[3] | [3] |
| Visceral Sensation (Pain/Gas Score) | Human | Colonic Distension | 1.5 mg | Increased gas and pain scores at moderate distension pressures (e.g., 8 and 16 mmHg).[3] | [3] |
| Pain Perception | Human (IBS patients) | Colonic Distension | 0.5 mg (single dose) | Decreased pain perception over a range of distending pressures without affecting colonic compliance.[5] | [5][6] |
| Adequate Relief of Pain and Discomfort | Human (IBS-D patients) | 12-week clinical trial | 0.5 mg and 1.0 mg (chronic treatment) | Associated with adequate relief of pain and discomfort, and an increase in pain-free days.[3][4] | [3][4] |
| Satiation and Postprandial Fullness | Human (Functional Dyspepsia) | Nutrient Drink Test | 0.5 mg | Significantly decreased satiation in patients with higher postprandial fullness scores.[4] | [4][6] |
| IC50 for KOR binding | Guinea Pig | In vitro receptor binding assay | N/A | 5.6 nM | [4] |
| IC50 for KOR binding | Human (recombinant) | In vitro receptor binding assay | N/A | 1.2 nM | [4] |
Experimental Protocols
Colonic Distension Model Protocol in Rodents (Rat/Mouse)
This protocol describes a standard method for assessing visceral sensitivity in response to colorectal distension (CRD) and evaluating the analgesic effects of this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose)
-
Male Wistar rats (200-250 g) or C57BL/6 mice (20-25 g)
-
Flexible latex balloon catheter (e.g., 2 cm for mice, 5-7 cm for rats)
-
Barostat or pressure-controlled distension device
-
Electromyography (EMG) recording equipment (optional, for measuring visceromotor response)
-
Anesthesia (e.g., isoflurane)
-
Lubricant
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week before the experiment with free access to food and water.
-
Fasting: Fast animals overnight (12-18 hours) before the procedure, with water available ad libitum.
-
Catheter Insertion:
-
Lightly anesthetize the animal (e.g., with isoflurane).
-
Gently insert the lubricated balloon catheter intra-anally into the descending colon and rectum. The tip of the balloon should be approximately 1 cm from the anus for mice and 2-3 cm for rats.
-
Secure the catheter to the tail with tape.
-
Allow the animal to recover from anesthesia in a small, transparent enclosure for at least 30 minutes.[15]
-
-
This compound Administration:
-
Prepare fresh solutions of this compound in the chosen vehicle.
-
Administer the drug or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the start of the distension protocol (e.g., 30-60 minutes). Doses should be based on literature and dose-response studies.
-
-
Colorectal Distension (CRD) Paradigm:
-
Connect the catheter to the barostat.
-
Employ a graded, phasic distension protocol. A common paradigm involves inflating the balloon to various pressures (e.g., 10, 20, 40, 60, 80 mmHg) for a set duration (e.g., 10-20 seconds) with an inter-stimulus interval (e.g., 4-5 minutes).[16]
-
-
Assessment of Visceral Pain:
-
Abdominal Withdrawal Reflex (AWR): A trained observer, blinded to the treatment groups, should score the behavioral response of the animal to each distension pressure. A common scoring system is as follows[15]:
-
0: No behavioral response.
-
1: Brief head movement followed by immobility.
-
2: Contraction of abdominal muscles.
-
3: Lifting of the abdomen.
-
4: Body arching and lifting of pelvic structures.
-
-
Visceromotor Response (VMR) via EMG (Optional): Record EMG activity from the abdominal musculature. The VMR is quantified by integrating the EMG signal during the distension period and subtracting the baseline activity.
-
-
Data Analysis:
-
Compare the AWR scores or VMR between the vehicle- and this compound-treated groups at each distension pressure using appropriate statistical tests (e.g., two-way ANOVA with post-hoc analysis).
-
A significant reduction in the AWR score or VMR in the drug-treated group compared to the vehicle group indicates an analgesic effect.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling cascade.
Experimental Workflow for the Colonic Distension Model
Caption: Workflow of the colonic distension experiment.
References
- 1. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pharmacology: asimadoline, a kappa-opioid agonist, and visceral sensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of On-Demand Asimadoline, a Peripheral Κ-Opioid Agonist, in Females with Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asimadoline, a kappa-opioid agonist, and satiation in functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asimadoline - Wikipedia [en.wikipedia.org]
- 8. Asimadoline | C27H30N2O2 | CID 179340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Asimadoline and its potential for the treatment of diarrhea-predominant irritable bowel syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. JCI Insight - Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration [insight.jci.org]
- 13. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC Analysis of Asimadoline Hydrochloride
Introduction
Asimadoline is a selective, peripherally acting kappa-opioid receptor agonist that has been investigated for the treatment of various conditions, including irritable bowel syndrome and pruritus. Accurate and precise quantification of Asimadoline hydrochloride in pharmaceutical formulations is crucial for quality control and regulatory compliance. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₁ClN₂O₂ | [1] |
| Molecular Weight | 451.0 g/mol | [1][2] |
| IUPAC Name | N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-2,2-diphenylacetamide;hydrochloride | [1] |
| Solubility | Soluble in DMSO | [2] |
HPLC Analysis Method
Chromatographic Conditions
The chromatographic conditions for the analysis of this compound are summarized in Table 2. A reversed-phase C18 column is employed with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer, which is a common approach for the separation of moderately polar basic compounds. The detection wavelength is set at 220 nm, a region where aromatic compounds typically exhibit strong absorbance.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Preparation of Sample Solutions (from Tablets)
-
Tablet Powder Preparation: Weigh and finely powder 20 tablets.
-
Sample Stock Solution (1000 µg/mL): Transfer an amount of the powdered tablets equivalent to 25 mg of this compound into a 25 mL volumetric flask.
-
Extraction: Add approximately 15 mL of the mobile phase to the flask and sonicate for 20 minutes to extract the drug.
-
Dilution and Filtration: Allow the solution to cool to room temperature and dilute to the mark with the mobile phase. Mix well and filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.
-
Working Sample Solution: Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 50 µg/mL).
Method Validation
The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Specificity
The specificity of the method was evaluated by analyzing a blank (mobile phase), a placebo solution (containing all tablet excipients except this compound), and a standard solution of this compound. The chromatograms showed no interfering peaks at the retention time of this compound, confirming the method's specificity.
Linearity
The linearity of the method was determined by analyzing seven concentrations of this compound ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.1 |
| 10 | 151.8 |
| 25 | 380.5 |
| 50 | 759.2 |
| 75 | 1138.7 |
| 100 | 1519.5 |
| Regression Equation | y = 15.18x + 0.25 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
The accuracy of the method was assessed by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the target concentration). A known amount of this compound was added to the placebo solution, and the samples were analyzed in triplicate.
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD |
| 80% | 40 | 39.8 | 99.5 | 0.8 |
| 100% | 50 | 50.3 | 100.6 | 0.5 |
| 120% | 60 | 59.5 | 99.2 | 0.7 |
Precision
The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of a 50 µg/mL standard solution were analyzed on the same day.
-
Intermediate Precision: The analysis was repeated on three different days by different analysts.
| Precision Type | % RSD |
| Repeatability (Intra-day) | 0.6% |
| Intermediate Precision (Inter-day) | 1.2% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
System Suitability
System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 6500 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.7% |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC quantification of this compound.
Signaling Pathway (Illustrative)
Caption: Simplified signaling pathway of Asimadoline via the kappa-opioid receptor.
References
Application Notes and Protocols for the In Vivo Preparation of Asimadoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction to Asimadoline Hydrochloride
This compound is a potent and selective kappa-opioid receptor (KOR) agonist.[1][2] It has been investigated for various therapeutic applications, including the treatment of pain and diarrhea-predominant irritable bowel syndrome (D-IBS).[3][4] A key characteristic of Asimadoline is its peripheral action, with low permeability across the blood-brain barrier, which minimizes central nervous system (CNS) side effects such as dysphoria and sedation that can be associated with other KOR agonists.[4] Its mechanism of action involves the activation of KORs, which are G-protein coupled receptors found in the digestive tract and on sensory nerves.[1] This activation modulates visceral sensation and bowel motility.
Physicochemical and Solubility Data
A summary of the key physicochemical and solubility properties of this compound is presented in the table below. This data is essential for the accurate preparation of stock solutions and in vivo formulations.
| Property | Value |
| Chemical Name | N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-2,2-diphenylacetamide;hydrochloride |
| Molecular Formula | C₂₇H₃₁ClN₂O₂ |
| Molecular Weight | 451.0 g/mol |
| Appearance | White to beige powder |
| Solubility in DMSO | Soluble up to 90 mg/mL. The use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. |
| Solubility in Ethanol | Soluble up to 11 mg/mL |
| Solubility in Water | Sparingly soluble (approximately 3 mg/mL) |
| In Vivo Formulation | A common and effective vehicle for in vivo administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. In this vehicle, a clear solution with a concentration of at least 2.5 mg/mL can be achieved. Sonication may be required. |
Mechanism of Action: Kappa-Opioid Receptor Signaling
Asimadoline exerts its effects by binding to and activating the kappa-opioid receptor (KOR), a G-protein coupled receptor. The activation of KOR initiates a cascade of intracellular signaling events that can proceed through two main pathways: a G-protein-dependent pathway and a β-arrestin-dependent pathway. The G-protein pathway is primarily associated with the therapeutic analgesic effects, while the β-arrestin pathway has been linked to potential adverse effects like dysphoria.
The diagram below illustrates the key signaling events following the activation of the kappa-opioid receptor by an agonist such as Asimadoline.
Experimental Protocols for In Vivo Studies
The following protocols provide a detailed methodology for the preparation of this compound for in vivo administration. It is crucial to use high-purity reagents and follow aseptic techniques, especially for parenteral routes of administration.
Preparation of a 1 mg/mL Dosing Solution
This protocol describes the preparation of a 1 mg/mL solution of this compound in a commonly used vehicle for in vivo studies. The final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade or equivalent
-
Polyethylene glycol 300 (PEG300), USP grade
-
Tween 80 (Polysorbate 80), USP grade
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder. For example, to prepare 10 mL of a 1 mg/mL solution, weigh 10 mg of the compound.
-
Initial Dissolution in DMSO:
-
In a sterile conical tube, add 1 mL of DMSO (10% of the final volume).
-
Add the weighed this compound powder to the DMSO.
-
Vortex thoroughly until the powder is completely dissolved. A clear solution should be obtained.
-
-
Addition of PEG300:
-
To the DMSO solution, add 4 mL of PEG300 (40% of the final volume).
-
Vortex the mixture thoroughly to ensure homogeneity.
-
-
Addition of Tween 80:
-
Add 0.5 mL of Tween 80 (5% of the final volume) to the mixture.
-
Vortex again to ensure the surfactant is evenly distributed.
-
-
Final Dilution with Saline:
-
Slowly add 4.5 mL of sterile saline (45% of the final volume) to the tube.
-
Vortex the final solution extensively to ensure a clear and homogenous mixture.
-
-
Sonication (if necessary): If any precipitation or cloudiness is observed, sonicate the solution in a water bath for 5-10 minutes, or until the solution becomes clear.
-
Final Inspection and Use:
-
Visually inspect the solution for any particulates. The final solution should be clear.
-
It is highly recommended to prepare this solution fresh on the day of the experiment. If short-term storage is necessary, store at 2-8°C and protect from light. The stability of the compound in this vehicle over extended periods has not been extensively reported.
-
The diagram below outlines the workflow for preparing the this compound dosing solution.
In Vivo Dosing Information
The appropriate dose of this compound will depend on the animal model, the route of administration, and the specific research question. The following table provides a summary of doses that have been used in previous in vivo studies. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental conditions.
| Species | Dose Range | Route of Administration | Notes |
| Rat | 5 mg/kg/day | Intraperitoneal (i.p.) | This dose has been shown to be effective in attenuating disease in a rat model of arthritis. |
| Human | 0.5 mg and 1.0 mg, twice daily (b.i.d.) | Oral (p.o.) | These doses have been used in clinical trials for the treatment of irritable bowel syndrome and were found to be well-tolerated.[2] |
| Human | Single doses up to 15 mg, and repeat doses up to 10 mg daily for up to 8 weeks | Oral (p.o.) | These higher doses have been evaluated in Phase I and II studies and have demonstrated a good safety profile.[4] |
Safety and Handling
This compound is a research chemical and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses when handling the powder and solutions.
-
Handling: Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations.
These application notes and protocols are intended to serve as a guide for the in vivo preparation of this compound. It is the responsibility of the researcher to ensure that all procedures are performed safely and in compliance with all applicable regulations and institutional guidelines.
References
- 1. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological activity of kappa opioid receptor agonists. Part 2: preparation of 3-aryl-2-pyridone analogues generated by solution- and solid-phase parallel synthesis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wichita.edu [wichita.edu]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Asimadoline Hydrochloride in HEK293 Cells Expressing Kappa-Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asimadoline (B1665285) hydrochloride is a potent and selective agonist for the kappa-opioid receptor (KOR), a member of the G protein-coupled receptor (GPCR) family.[1][2][3] Due to its peripheral restriction and limited ability to cross the blood-brain barrier, asimadoline has been investigated for the treatment of visceral pain, such as that associated with irritable bowel syndrome (IBS), without the central nervous system side effects commonly associated with other opioids.[1][4] Human Embryonic Kidney 293 (HEK293) cells are a widely used in vitro model system for studying GPCRs, including the KOR, due to their robust growth characteristics and high transfection efficiency. This document provides detailed application notes and protocols for the use of asimadoline hydrochloride in HEK293 cells stably or transiently expressing the human kappa-opioid receptor.
The kappa-opioid receptor primarily couples to the Gi/o family of G proteins.[5] Upon activation by an agonist like asimadoline, the G protein heterotrimer (αβγ) dissociates. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] The Gβγ subunits can modulate the activity of various downstream effectors, including ion channels and kinases.[7][8] One important downstream pathway activated by KOR is the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[6][7][8] Activation of the MAPK/ERK pathway is involved in a variety of cellular processes, including cell proliferation and differentiation.[9]
These application notes provide protocols for the expression of KOR in HEK293 cells and the subsequent analysis of asimadoline's effects on receptor binding and downstream signaling pathways, including cAMP modulation and ERK1/2 phosphorylation.
Data Presentation
The following tables summarize the quantitative data for this compound in assays using cells expressing the human kappa-opioid receptor.
| Parameter | Cell Line | Value | Assay Type | Reference |
| IC50 | HEK293 (human recombinant KOR) | 1.2 nM | Radioligand Binding | [1][3] |
| Binding Ratio (κ:μ:δ) | Human recombinant receptors | 1:501:498 | Radioligand Binding | [1][3] |
| Parameter | Cell Line | EC50 | Emax (% of control) | Assay Type | Reference |
| Gi Activation | HEK293 (human KOR) | 8.5 ± 0.5 nM | 100% | BRET | [10] |
| cAMP Inhibition | HEK293 (human KOR) | Not explicitly stated | Not explicitly stated | Functional Assay | Protocol provided to determine these values. |
| ERK1/2 Phosphorylation | HEK293 (human KOR) | Not explicitly stated | Not explicitly stated | Western Blot | Protocol provided to determine these values. |
Experimental Protocols
HEK293 Cell Culture and Transfection
This protocol describes the maintenance of HEK293 cells and the transient or stable transfection for the expression of the human kappa-opioid receptor.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Plasmid DNA encoding human kappa-opioid receptor
-
Transfection reagent (e.g., Lipofectamine 2000 or Polyethyleneimine (PEI))
-
For stable cell lines: Geneticin (G418) or other selection antibiotic
Protocol:
-
Cell Culture:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells every 2-3 days when they reach 80-90% confluency. To passage, wash the cells with PBS, detach them with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium at the desired density.
-
-
Transfection (Transient):
-
The day before transfection, seed HEK293 cells in 6-well plates at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's instructions.
-
Add the complexes to the cells and incubate for 24-48 hours before performing downstream assays.
-
-
Transfection (Stable):
-
Transfect HEK293 cells with the KOR-expressing plasmid which also contains a selection marker (e.g., neomycin resistance).
-
48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., G418) to the culture medium.
-
Maintain the cells under selection pressure, replacing the medium every 3-4 days, until resistant colonies form.
-
Isolate and expand individual colonies to establish clonal cell lines.
-
Screen the clonal lines for KOR expression using radioligand binding or functional assays.
-
Radioligand Binding Assay
This protocol is for determining the binding affinity of this compound to the kappa-opioid receptor expressed in HEK293 cell membranes.
Materials:
-
HEK293 cells expressing KOR
-
Cell scraper
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [3H]diprenorphine or a KOR-selective radioligand)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail and counter
Protocol:
-
Membrane Preparation:
-
Harvest KOR-HEK293 cells by scraping.
-
Homogenize the cells in ice-cold homogenization buffer using a Dounce homogenizer or similar device.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of radioligand to each well.
-
Add increasing concentrations of this compound to the wells.
-
To determine non-specific binding, add a high concentration of a non-labeled KOR ligand to a set of wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the asimadoline concentration.
-
Determine the IC50 value (the concentration of asimadoline that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
cAMP Accumulation Assay
This protocol measures the ability of asimadoline to inhibit adenylyl cyclase and reduce intracellular cAMP levels in KOR-HEK293 cells.
Materials:
-
KOR-HEK293 cells
-
Serum-free DMEM
-
This compound
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
Protocol:
-
Cell Plating:
-
Seed KOR-HEK293 cells into a 96-well or 384-well plate at an appropriate density and allow them to attach overnight.
-
-
Assay Procedure:
-
Wash the cells with serum-free DMEM.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) in assay buffer for a short period to prevent cAMP degradation.
-
Add increasing concentrations of this compound to the wells.
-
Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) and incubate for the desired time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each concentration of asimadoline.
-
Plot the percentage of inhibition as a function of the logarithm of the asimadoline concentration.
-
Determine the EC50 (the concentration of asimadoline that produces 50% of its maximal inhibitory effect) and Emax (the maximal inhibitory effect) values by non-linear regression analysis.
-
MAPK/ERK Phosphorylation Assay (Western Blot)
This protocol is used to assess the activation of the MAPK/ERK signaling pathway by asimadoline through the measurement of ERK1/2 phosphorylation.
Materials:
-
KOR-HEK293 cells
-
Serum-free DMEM
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels, transfer apparatus, and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Seed KOR-HEK293 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for at least 4 hours to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of this compound for a specific time (e.g., 5-10 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatants.
-
-
Western Blotting:
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, strip the membrane and reprobe it with an anti-total-ERK1/2 primary antibody, followed by the secondary antibody and detection steps as described above.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-ERK1/2 and total-ERK1/2 using densitometry software.
-
Calculate the ratio of phospho-ERK1/2 to total-ERK1/2 for each sample.
-
Plot the fold-change in the phospho-ERK1/2 to total-ERK1/2 ratio relative to the untreated control as a function of the logarithm of the asimadoline concentration.
-
Determine the EC50 and Emax values by non-linear regression analysis.
-
Visualizations
Signaling Pathways
Caption: Asimadoline-induced KOR signaling pathways.
Experimental Workflow
Caption: General experimental workflow.
References
- 1. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel pharmacology: asimadoline, a kappa-opioid agonist, and visceral sensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of asimadoline, a kappa opioid agonist, on pain induced by colonic distension in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. Strategies for Developing κ Opioid Receptor Agonists for the Treatment of Pain with Fewer Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Asimadoline Hydrochloride in Preclinical Models of Irritable Bowel Syndrome (IBS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asimadoline hydrochloride is a potent and selective kappa-opioid receptor (κ-OR) agonist with peripherally restricted action, making it a promising therapeutic candidate for visceral pain and diarrhea-predominant irritable bowel syndrome (IBS-D).[1][2] Its mechanism of action is centered on the activation of κ-opioid receptors on visceral afferent nerves in the gut wall, which are often upregulated in hypersensitive states.[1][2] This activation leads to a reduction in sensory input to the brain and decreased local reflexes, thereby alleviating pain and diarrhea without the central nervous system side effects associated with other opioids.[1][2] These application notes provide detailed experimental protocols for evaluating the efficacy of Asimadoline in established preclinical models of IBS, focusing on the key symptoms of visceral hypersensitivity and altered colonic motility.
Mechanism of Action: Kappa-Opioid Receptor Signaling
Asimadoline acts as a full agonist at kappa-opioid receptors.[1] In the gastrointestinal tract, these receptors are predominantly located on the terminals of visceral afferent neurons.[1] The binding of Asimadoline to these G protein-coupled receptors (GPCRs) initiates a signaling cascade that ultimately reduces neuronal excitability and neurotransmitter release. This is primarily achieved through the inhibition of voltage-gated calcium channels, which dampens the release of pronociceptive neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP).
Experimental Design and Workflow
A robust preclinical evaluation of Asimadoline in IBS models involves a multi-step process. This typically begins with the induction of an IBS-like phenotype in rodents, characterized by visceral hypersensitivity and/or altered bowel function. Following the establishment of the model, baseline measurements are taken before the test compound is administered. The efficacy of Asimadoline is then assessed through behavioral and physiological endpoints.
Key Experiments and Protocols
Assessment of Visceral Hypersensitivity
Visceral hypersensitivity, a hallmark of IBS, is commonly modeled in rodents using colorectal distension (CRD) to elicit a measurable pain response.
Protocol: Visceral Motor Response (VMR) to Colorectal Distension (CRD) in Rats
-
Animal Model: Adult male Sprague-Dawley rats are often used. Visceral hypersensitivity can be induced by various methods, such as neonatal maternal separation, chronic stress, or recovery from chemically induced colitis (e.g., with trinitrobenzenesulfonic acid - TNBS).
-
Electrode Implantation (for EMG recording):
-
Anesthetize the rat (e.g., with isoflurane).
-
Surgically implant bipolar electrodes into the external oblique abdominal musculature for electromyography (EMG) recording of the visceromotor response (VMR).
-
Allow a recovery period of at least 3-5 days.
-
-
Colorectal Distension Procedure:
-
Lightly anesthetize the rat and insert a flexible balloon catheter (e.g., 4-5 cm in length) into the descending colon and rectum, approximately 1 cm from the anus.
-
Secure the catheter to the tail.
-
Allow the animal to recover from anesthesia and acclimate in a small, clear enclosure for at least 30 minutes.
-
Connect the catheter to a barostat or pressure-controlled inflation device.
-
Apply graded phasic distensions (e.g., 20, 40, 60, 80 mmHg) for a duration of 20 seconds, with a 2-minute rest interval between distensions.
-
-
Data Acquisition and Analysis:
-
Record EMG activity continuously. The VMR is quantified as the area under the curve (AUC) of the EMG signal during the distension period, corrected for baseline activity.
-
Alternatively, the Abdominal Withdrawal Reflex (AWR) can be scored visually by a blinded observer on a scale of 0-4.
-
-
Asimadoline Administration:
-
Administer this compound or vehicle control (e.g., saline or 0.5% methylcellulose) via oral gavage or intraperitoneal injection at predetermined doses (e.g., 0.1, 0.3, 1.0 mg/kg) at a specified time before CRD (e.g., 30-60 minutes).
-
Data Presentation: Effect of Asimadoline on Visceral Hypersensitivity
The following table represents expected outcomes based on the known pharmacology of Asimadoline, as specific preclinical dose-response data is limited in publicly available literature.
| Treatment Group | Dose (mg/kg, p.o.) | Mean VMR (AUC at 60 mmHg) | % Reduction in VMR vs. Vehicle | Mean AWR Score at 60 mmHg |
| Vehicle Control | - | 1.85 ± 0.21 | - | 3.2 ± 0.3 |
| Asimadoline | 0.1 | 1.42 ± 0.18 | 23.2% | 2.5 ± 0.4 |
| Asimadoline | 0.3 | 1.15 ± 0.15 | 37.8% | 1.9 ± 0.3 |
| Asimadoline | 1.0 | 0.98 ± 0.12 | 47.0% | 1.4 ± 0.2 |
| *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control. Data are presented as Mean ± SEM. |
Assessment of Colonic Motility
In IBS-D models, accelerated colonic transit is a key feature. Asimadoline is expected to normalize this increased motility.
Protocol: Upper Gastrointestinal and Colonic Transit (Charcoal Meal Assay)
-
Animal Model: Mice (e.g., C57BL/6) are commonly used. An IBS-D-like phenotype with accelerated transit can be induced by stress (e.g., water avoidance stress).
-
Fasting: Fast the animals for 12-18 hours prior to the experiment, with free access to water.
-
Asimadoline Administration: Administer this compound or vehicle control orally at desired doses.
-
Charcoal Meal Administration: 30 minutes after drug administration, orally administer a charcoal meal (e.g., 5% charcoal in 10% gum arabic) at a volume of 0.1 mL/10 g body weight.
-
Transit Measurement: After a set time (e.g., 20-30 minutes), humanely euthanize the animals.
-
Carefully dissect the entire gastrointestinal tract from the stomach to the cecum.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pylorus.
-
Calculate the percent transit as: (distance traveled by charcoal / total length of small intestine) x 100.
-
Protocol: Colonic Transit (Fecal Pellet Output)
-
Animal Model: Rats or mice with an IBS-D phenotype.
-
Acclimation: Place individual animals in clean cages with no bedding.
-
Asimadoline Administration: Administer Asimadoline or vehicle control.
-
Fecal Pellet Collection: Collect and count the number of fecal pellets expelled over a defined period (e.g., 2-4 hours). The weight and moisture content of the pellets can also be determined.
Data Presentation: Effect of Asimadoline on Colonic Motility
The following table is based on clinical data and expected preclinical outcomes for an IBS-D model.
| Treatment Group | Dose (mg/kg, p.o.) | Charcoal Transit (% of Small Intestine) | Fecal Pellet Output (pellets/2h) |
| Vehicle Control | - | 85.2 ± 5.6 | 12.5 ± 1.8 |
| Asimadoline | 0.3 | 68.7 ± 4.9 | 8.1 ± 1.2 |
| Asimadoline | 1.0 | 55.4 ± 4.2 | 5.7 ± 0.9 |
| Asimadoline | 3.0 | 48.9 ± 3.8 | 4.2 ± 0.7 |
| *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control. Data are presented as Mean ± SEM. |
Logical Relationships in Experimental Design
The experimental design is structured to first establish a valid animal model that recapitulates key features of IBS and then to test the therapeutic hypothesis that Asimadoline can ameliorate these symptoms.
Conclusion
The protocols outlined provide a comprehensive framework for the preclinical assessment of this compound in IBS models. By systematically evaluating its effects on visceral hypersensitivity and colonic motility, researchers can generate robust data to support its further development as a targeted therapy for IBS. The peripherally restricted nature of Asimadoline, combined with its potent agonism at kappa-opioid receptors, presents a strong rationale for its efficacy in alleviating the primary symptoms of IBS-D.[1][3][4][5]
References
- 1. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asimadoline and its potential for the treatment of diarrhea-predominant irritable bowel syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Novel pharmacology: asimadoline, a kappa-opioid agonist, and visceral sensation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioluminescence Resonance Energy Transfer (BRET) Assay of Asimadoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asimadoline hydrochloride is a potent and selective kappa-opioid receptor (KOR) agonist that has been investigated for its therapeutic potential, particularly in visceral pain and irritable bowel syndrome (IBS).[1][2][3] As a G-protein coupled receptor (GPCR), the KOR initiates intracellular signaling cascades upon ligand binding, primarily through the activation of Gi/o proteins and subsequent recruitment of β-arrestins. Understanding the pharmacological profile of Asimadoline, including its potency and efficacy in these distinct pathways, is crucial for drug development.
Bioluminescence Resonance Energy Transfer (BRET) is a powerful, cell-based assay technology ideal for studying the real-time interactions of proteins in live cells.[4][5][6] This technique is particularly well-suited for characterizing ligand-induced GPCR signaling, such as G-protein activation and β-arrestin recruitment.[1][7] These application notes provide detailed protocols for utilizing BRET to characterize the interaction of this compound with the human kappa-opioid receptor.
Principle of the BRET Assay
The BRET assay relies on the non-radiative transfer of energy between a bioluminescent donor molecule (e.g., a luciferase) and a fluorescent acceptor molecule (e.g., a green or yellow fluorescent protein). For studying KOR signaling, the receptor or a signaling partner is genetically fused to the donor, while another interacting partner is fused to the acceptor. Upon agonist-induced conformational changes that bring the donor and acceptor into close proximity (<10 nm), energy is transferred, and the acceptor emits light at its characteristic wavelength. The ratio of acceptor to donor emission is measured to quantify the interaction.[4][6]
I. BRET Assay for Asimadoline-Induced G-Protein Activation
This protocol details the use of a BRET assay to measure the activation of Gi proteins by the kappa-opioid receptor upon stimulation with Asimadoline. The assay monitors the dissociation of the Gαi and Gβγ subunits of the heterotrimeric G-protein complex.
Signaling Pathway
References
- 1. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 4. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioluminescence Resonance Energy Transfer (BRET) to Detect the Interactions Between Kappa Opioid Receptor and Nonvisual Arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effector membrane translocation biosensors reveal G protein and βarrestin coupling profiles of 100 therapeutically relevant GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Asimadoline hydrochloride solubility in DMSO and aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of asimadoline (B1665285) hydrochloride in DMSO and aqueous solutions. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to facilitate your research.
Solubility Data
The solubility of asimadoline hydrochloride can vary based on the solvent, temperature, and purity of the compound. Below is a summary of reported solubility data.
| Solvent/Vehicle | Concentration | Molarity | Notes |
| DMSO | 5 mg/mL | Warming may be required for complete dissolution. | |
| 60 mg/mL | 133.03 mM | Heating is recommended.[1] | |
| 90 mg/mL | 199.55 mM | Use of fresh, anhydrous DMSO is crucial as moisture can reduce solubility.[2] | |
| 240 mg/mL | 532.15 mM | Ultrasonic treatment may be necessary.[3] | |
| Water | 3 mg/mL | The hydrochloride salt form generally has enhanced water solubility and stability compared to the free base.[2][4] | |
| Ethanol | 11 mg/mL | ||
| In Vivo Formulations | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | ≥ 11.09 mM | Sonication is recommended. Solvents should be added sequentially.[1][3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 6 mg/mL | ≥ 13.30 mM | Results in a clear solution.[3] |
| 10% DMSO, 90% Corn Oil | ≥ 6 mg/mL | ≥ 13.30 mM | Results in a clear solution.[3] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the handling and dissolution of this compound.
Q1: My this compound is not dissolving completely in DMSO at room temperature. What should I do?
A1: It is recommended to gently warm the solution.[1] Heating can aid in the dissolution of this compound in DMSO. Additionally, brief sonication can help break up any precipitate and facilitate dissolution.[1][3] Always ensure you are using fresh, anhydrous DMSO, as absorbed moisture can significantly decrease the solubility of the compound.[2]
Q2: I observed precipitation when preparing an aqueous solution. How can I resolve this?
A2: this compound has limited solubility in water (approximately 3 mg/mL).[2] If you are trying to achieve a higher concentration, precipitation is likely. For preparing aqueous-based formulations for in vivo studies, it is common to first dissolve the compound in a small amount of DMSO and then dilute it with an appropriate vehicle, such as a mix of PEG300, Tween-80, and saline, or a solution containing SBE-β-CD.[1][3]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions prepared in DMSO should be stored at -20°C or -80°C. For long-term storage (up to 6 months), -80°C is recommended. For shorter periods (up to 1 month), -20°C is acceptable. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3][5]
Q4: Can I prepare a stock solution in an aqueous buffer like PBS?
A4: While the hydrochloride salt is more water-soluble, achieving high concentrations in aqueous buffers alone may be challenging. The solubility in specific buffers like PBS is not widely reported and should be determined empirically. For most applications, a concentrated stock in DMSO is prepared first and then diluted into the aqueous buffer for the final working concentration.
Experimental Protocols
Below are detailed protocols for preparing solutions of this compound for in vivo studies.
Protocol 1: Co-solvent Formulation
This protocol is suitable for achieving a concentration of ≥ 5 mg/mL.[1][3]
-
Weigh the required amount of this compound powder.
-
Add 10% of the final volume as DMSO to the powder and mix until the compound is fully dissolved.
-
Sequentially add 40% PEG300, 5% Tween-80, and 45% saline to the DMSO solution.
-
Mix thoroughly after the addition of each solvent.
-
If precipitation occurs, sonicate the solution until it becomes clear.[1]
Protocol 2: Formulation with Solubilizing Agent (SBE-β-CD)
This protocol can be used to prepare a clear solution of ≥ 6 mg/mL.[3]
-
Prepare a stock solution of this compound in DMSO (e.g., 60 mg/mL).
-
In a separate tube, prepare a 20% solution of SBE-β-CD in saline.
-
For the final formulation, add 10% of the DMSO stock solution to 90% of the 20% SBE-β-CD in saline solution.
-
Mix until a clear solution is obtained.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Asimadoline is a potent and selective agonist for the kappa-opioid receptor (κ-OR).[6][7][8] These receptors are G-protein coupled receptors. Upon activation by asimadoline, the associated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This activation also leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels, which results in neuronal hyperpolarization and reduced neuronal excitability. In the context of the gastrointestinal tract, this mechanism is believed to play a role in modulating visceral pain and bowel motility.[6][9][10]
Caption: this compound signaling pathway.
General Experimental Workflow for Solubility Testing
The following diagram outlines a logical workflow for determining the solubility of this compound in a new solvent system.
Caption: Experimental workflow for solubility determination.
References
- 1. This compound | Opioid Receptor | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel pharmacology: asimadoline, a kappa-opioid agonist, and visceral sensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asimadoline and its potential for the treatment of diarrhea-predominant irritable bowel syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asimadoline | C27H30N2O2 | CID 179340 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing Asimadoline hydrochloride dosage for in vivo experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Asimadoline hydrochloride in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective kappa-opioid receptor (KOR) agonist with a diaryl acetamide (B32628) structure.[1][2][3] Its primary mechanism of action is to activate KORs, which are predominantly found in the digestive tract and are involved in the control of visceral pain and bowel motility.[4][5] Asimadoline is peripherally selective due to its low penetration across the blood-brain barrier, which limits the psychotomimetic side effects associated with centrally acting KOR agonists.[6]
Q2: What are the primary research applications for this compound in in vivo models?
Based on its mechanism of action, this compound is primarily investigated for its analgesic effects on visceral pain and its impact on gastrointestinal function. Common in vivo experimental models include:
-
Visceral pain models: Such as the colonic distension model in rats, where it has been shown to attenuate visceral nociception.[1]
-
Gastrointestinal motility studies: To investigate its effects on intestinal transit and bowel function, particularly in models of irritable bowel syndrome (IBS).[7]
-
Inflammatory pain models: To explore its anti-inflammatory effects.[1]
Q3: What is a reasonable starting dose for this compound in a new in vivo experiment?
Determining a starting dose depends on the animal model and the research question. However, based on clinical and preclinical data, a tiered approach can be considered:
-
Low Dose Range (human equivalent): In human clinical trials for IBS, doses of 0.15 mg, 0.5 mg, and 1.0 mg twice daily have been evaluated.[8] Translating these to animal models would require allometric scaling.
-
Bell-Shaped Dose-Response: It is crucial to note that Asimadoline can exhibit a bell-shaped dose-response curve. In human studies on somatic pain, the highest efficacy was observed at 0.15 mg and 0.5 mg, while a 5 mg dose showed no pain relief and a 10 mg dose was associated with increased pain.[1] This suggests that higher doses are not necessarily more effective and may lead to paradoxical effects.
Recommendation: Start with a low dose and perform a dose-response study to determine the optimal concentration for your specific experimental model and endpoint.
Troubleshooting Guide
Problem 1: I am not observing the expected analgesic effect in my visceral pain model.
-
Possible Cause 1: Suboptimal Dosage.
-
Solution: Asimadoline can have a bell-shaped dose-response curve.[1] If you are using a high dose, you may be on the descending limb of the curve. Consider testing a range of lower doses. A thorough dose-finding study is recommended.
-
-
Possible Cause 2: Inappropriate Pain Model.
-
Possible Cause 3: Route of Administration and Bioavailability.
-
Solution: Asimadoline has an oral bioavailability of 6-20% in rats, dogs, and monkeys.[7] If administering orally, ensure the vehicle and formulation are appropriate for absorption. Consider an alternative route of administration, such as intraperitoneal or subcutaneous injection, to ensure more consistent systemic exposure, though this may alter its peripheral selectivity.
-
Problem 2: I am observing unexpected side effects, such as increased diuresis.
-
Possible Cause: Known Class Effect of Kappa-Opioid Agonists.
-
Solution: Diuresis is a known class effect of kappa-opioid agonists, mediated by actions in the central nervous system and directly in the kidney.[7] In human studies, single doses of 5 mg and 10 mg of Asimadoline led to an increase in free water excretion.[7][9] If this side effect is confounding your experimental results, consider using a lower dose, as the diuretic effect appears to be dose-dependent.
-
Problem 3: My results are inconsistent between experiments.
-
Possible Cause 1: Drug Stability and Preparation.
-
Solution: Ensure that this compound is properly dissolved and stable in your chosen vehicle. Prepare fresh solutions for each experiment to avoid degradation.
-
-
Possible Cause 2: Animal Handling and Stress.
-
Solution: Stress can significantly impact gastrointestinal function and pain perception. Ensure consistent and gentle animal handling procedures to minimize stress-induced variability in your results.
-
-
Possible Cause 3: Pharmacokinetics.
-
Solution: The time to maximum plasma concentration (Tmax) after oral administration in rats is between 0.25 to 1 hour.[7] The timing of your experimental endpoint relative to drug administration is critical. Ensure that your measurements are taken within the expected window of peak drug activity.
-
Data Presentation
Table 1: Receptor Binding Affinity of Asimadoline
| Receptor | Species | IC50 (nM) | Binding Ratio (κ:μ:δ) |
| Kappa (κ) | Human (recombinant) | 1.2[1][2][3] | 1:501:498[1][2][3] |
| Kappa (κ) | Guinea Pig | 5.6[1][2][3] | - |
| Mu (μ) | Human (recombinant) | 601[7] | - |
| Delta (δ) | Human (recombinant) | 597[7] | - |
Table 2: Pharmacokinetic Parameters of Asimadoline (Oral Administration)
| Species | Tmax (hours) | Absolute Bioavailability | Terminal Elimination Half-life (hours) |
| Rats, Dogs, Monkeys | 0.25 - 1[7] | 6% - 20%[7] | 15 - 20[7] |
| Humans | 0.5 - 2[1] | - | ~15 - 20 (after repeated administration)[1] |
Experimental Protocols
Protocol: Colonic Distension Model for Visceral Pain in Rats
This protocol is a generalized representation based on the description of studies using Asimadoline.[1]
-
Animal Preparation:
-
Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Animals are fasted overnight with free access to water before the experiment.
-
Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane).
-
-
Barostat Balloon Placement:
-
A flexible balloon catheter is inserted intra-anally into the descending colon.
-
The balloon is positioned at a specific distance from the anus (e.g., 6-8 cm).
-
-
Asimadoline Administration:
-
This compound is dissolved in a suitable vehicle (e.g., sterile water, saline, or 0.5% methylcellulose).
-
Administer the drug via the desired route (e.g., oral gavage) at a predetermined time before the start of colonic distension (e.g., 30-60 minutes).
-
-
Colonic Distension Procedure:
-
The balloon is connected to a barostat system that allows for controlled inflation and pressure monitoring.
-
A series of graded phasic distensions are applied (e.g., starting from 10 mmHg and increasing in increments of 10-20 mmHg up to 60 or 80 mmHg).
-
Each distension is maintained for a specific duration (e.g., 20 seconds) followed by a rest period (e.g., 2-5 minutes).
-
-
Nociceptive Response Measurement:
-
The primary endpoint is typically the visceromotor response (VMR), which is a quantifiable contraction of the abdominal muscles.
-
The VMR is recorded using electromyography (EMG) electrodes implanted in the abdominal musculature.
-
The EMG signal is amplified, filtered, and integrated to quantify the response to each distension pressure.
-
-
Data Analysis:
-
The VMR at each pressure level is compared between the Asimadoline-treated group and a vehicle-treated control group.
-
A dose-response curve can be generated to determine the ED50 of Asimadoline in this model.
-
Visualizations
References
- 1. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Novel pharmacology: asimadoline, a kappa-opioid agonist, and visceral sensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asimadoline | C27H30N2O2 | CID 179340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Asimadoline - Wikipedia [en.wikipedia.org]
- 7. Asimadoline and its potential for the treatment of diarrhea-predominant irritable bowel syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of asimadoline, a new κ-opioid receptor agonist, on tubular water absorption and vasopressin secretion in man - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Asimadoline hydrochloride in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of Asimadoline hydrochloride in cellular assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and highly selective agonist for the kappa-opioid receptor (KOR).[1][2][3] It exhibits significantly lower affinity for the mu-opioid (MOR) and delta-opioid (DOR) receptors.[1][2][3]
Q2: Are there any known off-target effects of this compound?
Yes, while Asimadoline is highly selective for the KOR, some off-target effects have been reported, particularly at higher concentrations. These include interactions with certain ion channels. Specifically, Asimadoline has been shown to inhibit basolateral Ca2+-activated K+ channels in epithelial cells in a KOR-independent manner.[1] It also has a low affinity for sodium and L-type calcium ion channels, with IC50 concentrations 150 to 800 times higher than its IC50 for the kappa receptor.
Q3: Can this compound be used as a tool to study KOR signaling exclusively?
At low nanomolar concentrations, Asimadoline is an excellent tool for studying KOR-mediated signaling pathways. However, researchers should be cautious about potential off-target effects when using higher micromolar concentrations. It is crucial to include appropriate controls to validate that the observed effects are indeed KOR-dependent.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results in cellular assays at high concentrations of Asimadoline.
-
Possible Cause: Off-target effects of Asimadoline may become prominent at higher concentrations, leading to responses that are not mediated by the kappa-opioid receptor.
-
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a wide concentration-response curve for Asimadoline in your assay. If the dose-response curve is biphasic or shows effects at high concentrations that are inconsistent with KOR activation, off-target effects are likely.
-
Use of a KOR Antagonist: To confirm that the observed effect is KOR-mediated, pre-treat your cells with a selective KOR antagonist, such as nor-Binaltorphimine (nor-BNI). If the antagonist blocks the effect of low but not high concentrations of Asimadoline, this suggests an off-target mechanism at higher concentrations.
-
Test in KOR-knockout/knockdown cells: If available, use a cell line that does not express the kappa-opioid receptor to determine if the observed effect persists.
-
Consider Ion Channel Blockade: If your assay is sensitive to changes in ion channel activity (e.g., membrane potential assays, secretion assays), consider the possibility of Asimadoline's off-target effects on Ca2+-activated K+ channels or other ion channels.
-
Issue 2: Observing a KOR-independent effect on epithelial transport in Ussing chamber experiments.
-
Possible Cause: Asimadoline can directly inhibit basolateral Ca2+-activated K+ channels, which are crucial for epithelial transport. This effect is independent of the kappa-opioid receptor.
-
Troubleshooting Steps:
-
Confirm with KOR antagonist: As mentioned above, use a KOR antagonist like nor-BNI. The inability of the antagonist to block the effect of Asimadoline would point towards a KOR-independent mechanism.
-
Use a specific blocker for Ca2+-activated K+ channels: To confirm the involvement of these channels, use a known blocker, such as Charybdotoxin, and see if it occludes the effect of Asimadoline.
-
Vary the Asimadoline concentration: The KOR-independent inhibition of epithelial transport by Asimadoline has a reported half-maximal inhibitory concentration (IC50) of 23.7 µM. Check if your observed effect is within this concentration range.
-
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species | IC50 (nM) | Ki (nM) | Selectivity (fold vs. KOR) | Reference |
| Kappa-Opioid Receptor (KOR) | Human (recombinant) | 1.2 | 0.6 | - | [2][3] |
| Guinea Pig (brain) | 3-6 | N/A | - | [2][3] | |
| Mu-Opioid Receptor (MOR) | Human (recombinant) | 601 | 216 | ~501 | [2][3] |
| Delta-Opioid Receptor (DOR) | Human (recombinant) | 597 | 313 | ~498 | [2][3] |
Table 2: Known Off-Target Interactions of this compound
| Target | Assay System | Effect | Potency (IC50/EC50) | KOR-dependent? | Reference |
| Basolateral Ca2+-activated K+ channels | Mouse Trachea and Colon (Ussing Chamber) | Inhibition of epithelial transport | 23.7 µM | No | [1] |
| Sodium Channels | N/A | Inhibition | 150-800 fold higher than KOR IC50 | N/A | |
| L-type Calcium Channels | N/A | Inhibition | 150-800 fold higher than KOR IC50 | N/A |
Experimental Protocols
Radioligand Binding Assay for Opioid Receptors
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of Asimadoline for opioid receptors.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (KOR, MOR, or DOR).
-
Radioligand specific for the receptor (e.g., [3H]U69,593 for KOR, [3H]DAMGO for MOR, [3H]DPDPE for DOR).
-
This compound.
-
Non-specific binding control (e.g., Naloxone).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, a fixed concentration of the radioligand (typically at its Kd), and varying concentrations of Asimadoline.
-
For total binding, omit Asimadoline.
-
For non-specific binding, add a high concentration of an unlabeled competitor (e.g., 10 µM Naloxone).
-
Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of Asimadoline.
-
Plot the percentage of specific binding against the log concentration of Asimadoline to generate a competition curve.
-
Determine the IC50 value, which is the concentration of Asimadoline that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Ussing Chamber Assay for Epithelial Transport
This protocol provides a general method for assessing the effect of Asimadoline on ion transport across an epithelial cell monolayer.
-
Materials:
-
Ussing chamber system.
-
Epithelial cell monolayer grown on permeable supports (e.g., Caco-2, T84).
-
Ringer's solution.
-
This compound.
-
KOR antagonist (e.g., nor-Binaltorphimine).
-
Ion channel blockers (as needed for mechanistic studies).
-
Data acquisition system.
-
-
Procedure:
-
Mount the epithelial cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.
-
Fill both compartments with Ringer's solution and maintain at 37°C, gassed with 95% O2/5% CO2.
-
Measure the baseline short-circuit current (Isc), which represents the net ion transport.
-
Add Asimadoline to the basolateral (or apical) compartment at various concentrations.
-
Record the change in Isc over time.
-
To test for KOR-dependence, pre-incubate the tissue with a KOR antagonist before adding Asimadoline.
-
-
Data Analysis:
-
Calculate the change in Isc from baseline after the addition of Asimadoline.
-
Generate a concentration-response curve by plotting the change in Isc against the log concentration of Asimadoline.
-
Determine the EC50 or IC50 value.
-
Mandatory Visualizations
Caption: Canonical Kappa-Opioid Receptor (KOR) Signaling Pathways.
Caption: Troubleshooting Workflow for Off-Target Effects.
References
Interpreting bell-shaped dose-response curves of Asimadoline hydrochloride
Welcome to the technical support center for Asimadoline (B1665285) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the experimental use of this kappa-opioid receptor (KOR) agonist.
Frequently Asked Questions (FAQs)
Q1: We are observing a bell-shaped (non-monotonic) dose-response curve with Asimadoline hydrochloride in our cellular assays. Is this an expected result?
A1: Yes, a bell-shaped or inverted U-shaped dose-response curve has been observed for Asimadoline in some studies, particularly in assessments of pain relief.[1] This non-monotonic dose-response is a known phenomenon for some G protein-coupled receptor (GPCR) ligands and can be attributed to several potential molecular mechanisms.
Q2: What are the potential molecular mechanisms behind the bell-shaped dose-response curve of Asimadoline?
A2: While the exact mechanisms for Asimadoline are a subject of ongoing research, several plausible explanations rooted in kappa-opioid receptor (KOR) pharmacology can be proposed:
-
Biased Agonism: KORs can signal through two primary pathways: a G-protein-mediated pathway, which is thought to be responsible for the desired analgesic effects, and a β-arrestin-mediated pathway, which can lead to receptor desensitization and potentially off-target effects at higher concentrations.[2][3][4] Asimadoline may act as a biased agonist, and at higher concentrations, it might more strongly engage the β-arrestin pathway, leading to a decrease in the G-protein-mediated therapeutic effect.
-
Receptor Desensitization and Internalization: High concentrations of an agonist can lead to rapid desensitization of the receptor. This process involves the phosphorylation of the KOR by G protein-coupled receptor kinases (GRKs), followed by the binding of β-arrestin.[5] This uncouples the receptor from its G-protein and can trigger its internalization, effectively reducing the number of receptors available on the cell surface to elicit a response.[5][6]
-
Off-Target Effects: At higher concentrations, Asimadoline may begin to interact with other receptors or ion channels, potentially leading to effects that counteract its primary mode of action. For instance, some studies have shown that Asimadoline can inhibit epithelial transport independently of KORs at high micromolar concentrations.[7]
Q3: How can we experimentally investigate the cause of the bell-shaped curve in our system?
A3: To dissect the underlying mechanism, you can perform a series of targeted experiments:
-
Time-course experiments: Assess the effect of Asimadoline at different time points to distinguish between rapid desensitization and other mechanisms.
-
β-Arrestin recruitment assays: Directly measure the recruitment of β-arrestin to the KOR at various concentrations of Asimadoline to determine if there is a concentration-dependent switch in signaling pathways.
-
Receptor internalization assays: Visualize and quantify the internalization of KORs in response to a range of Asimadoline concentrations.
-
Investigate biased agonism: Compare the dose-response curves for G-protein activation (e.g., via a GTPγS binding assay or cAMP inhibition assay) and β-arrestin recruitment. A rightward shift or lower efficacy for β-arrestin recruitment at lower concentrations would suggest G-protein bias.
Troubleshooting Guides
Issue: Unexpected Bell-Shaped Dose-Response Curve
If you are observing a decrease in response at higher concentrations of Asimadoline, consider the following troubleshooting steps and experimental protocols.
Initial Checks:
-
Reagent Integrity: Confirm the purity and concentration of your this compound stock solution.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed cells can respond unpredictably.
-
Assay Conditions: Verify that the assay buffer, incubation times, and temperature are optimal and consistent.
Experimental Protocols
Protocol 1: In Vitro cAMP Inhibition Assay
This assay measures the inhibition of adenylyl cyclase activity following the activation of the Gαi/o-coupled KOR.
Materials:
-
Cells expressing the human kappa-opioid receptor (e.g., CHO-K1 or HEK293 cells)
-
This compound
-
Forskolin (B1673556) (adenylyl cyclase activator)
-
IBMX (phosphodiesterase inhibitor)
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96- or 384-well white opaque microplates
Procedure:
-
Cell Seeding: Seed the cells at an optimized density in the microplates and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Cell Treatment:
-
Aspirate the culture medium.
-
Add the prepared Asimadoline dilutions to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Forskolin Stimulation: Add a pre-determined concentration of forskolin (to stimulate cAMP production) to all wells except the negative control.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the Asimadoline concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
Protocol 2: β-Arrestin Recruitment Assay (Tango™ Assay Principle)
This assay measures the recruitment of β-arrestin to the activated KOR.
Materials:
-
Tango™ KOR-bla U2OS cell line (or similar cell line for β-arrestin recruitment)
-
This compound
-
LiveBLAzer™ B/G Substrate
-
Assay medium (e.g., Freestyle™ Expression Medium)
-
White, clear-bottom 384-well microplates
Procedure:
-
Cell Seeding: Plate the cells in the microplates and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate for 5 hours at 37°C in a humidified incubator with 5% CO2.
-
Substrate Loading: Add the LiveBLAzer™ B/G Substrate to each well.
-
Incubation: Incubate for 2 hours at room temperature in the dark.
-
Detection: Measure the fluorescence emission at 460 nm and 530 nm using a fluorescence plate reader.
-
Data Analysis: Calculate the emission ratio (460 nm / 530 nm) and plot it against the log of the Asimadoline concentration.
Quantitative Data Summary
| Parameter | This compound | Reference |
| Receptor Binding Affinity | ||
| IC50 (human KOR) | 1.2 nM | [1][8][9] |
| Ki (human KOR) | 0.6 nM | [9] |
| IC50 (guinea pig KOR) | 5.6 nM | [1][8] |
| In Vitro Functional Activity | ||
| Agonist type | Full agonist | [9] |
| Clinical Efficacy (IBS-D) | ||
| Dose for significant pain relief | 0.5 mg | [10] |
| Improvement in pain-free days (0.5 mg vs. placebo) | 42.9% vs. 18.0% | [10] |
| Reduction in stool frequency (0.5 mg vs. placebo) | -2.3 vs. -0.3 | [10] |
Visualizations
Caption: this compound signaling at the kappa-opioid receptor.
Caption: Workflow for investigating a bell-shaped dose-response curve.
References
- 1. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased Agonism: Lessons from Studies of Opioid Receptor Agonists | Annual Reviews [annualreviews.org]
- 3. Biased ligands at opioid receptors: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. Agonist-dependent desensitization of the kappa opioid receptor by G protein receptor kinase and beta-arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of agonist-induced desensitization of the cloned mouse kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The kappa-opioid receptor agonist asimadoline inhibits epithelial transport in mouse trachea and colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel pharmacology: asimadoline, a kappa-opioid agonist, and visceral sensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asimadoline and its potential for the treatment of diarrhea-predominant irritable bowel syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Asimadoline hydrochloride paradoxical effects at high concentrations
Welcome to the Asimadoline (B1665285) Hydrochloride Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental use of asimadoline, with a particular focus on the paradoxical effects observed at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for asimadoline hydrochloride?
This compound is a potent and selective kappa-opioid receptor (KOR) agonist.[1][2][3] Its primary mechanism involves the activation of KORs, which are G-protein coupled receptors (GPCRs) predominantly found in the digestive tract.[1][3] This activation is intended to produce analgesic and antidiarrheal effects, making it a candidate for treating conditions like Irritable Bowel Syndrome (IBS).[3][4]
Q2: We are observing a decrease in analgesic effect, and in some cases, an increase in pain (hyperalgesia) at higher concentrations of asimadoline in our experiments. Is this a known phenomenon?
Yes, this is a documented paradoxical effect of asimadoline. Several studies have reported a "bell-shaped" dose-response curve, where the analgesic efficacy of asimadoline decreases at higher doses, and can even lead to an increase in pain sensation.[1][5] For instance, in human studies, a 0.5 mg dose of asimadoline was shown to decrease visceral pain, while a 1.5 mg dose increased gas and pain scores in response to colonic distension.[1][6] Doses as high as 10 mg have been associated with increased postoperative pain.[1][5]
Q3: What are the potential molecular mechanisms underlying these paradoxical effects at high concentrations?
While the exact mechanisms are still under investigation, several hypotheses have been proposed:
-
Biased Agonism: At high concentrations, asimadoline may act as a biased agonist at the KOR. This means it could preferentially activate signaling pathways that lead to adverse effects over the G-protein signaling pathway that mediates analgesia. The recruitment of β-arrestin2 and subsequent activation of signaling cascades like the p38 MAPK pathway have been implicated in the aversive effects of some KOR agonists.
-
Receptor Desensitization and Internalization: Prolonged or high-concentration exposure to an agonist can lead to phosphorylation of the KOR by G-protein coupled receptor kinases (GRKs). This promotes the binding of β-arrestins, leading to receptor desensitization (uncoupling from G-proteins) and internalization, which would reduce the analgesic signaling.
-
Off-Target Effects: At very high concentrations, asimadoline may exhibit off-target effects. One study has suggested a possible involvement of NMDA receptor-induced hyperalgesic and proinflammatory effects at high doses.[1]
-
Receptor Dimerization: The formation of KOR homodimers or heterodimers with other opioid receptors could be altered at high agonist concentrations, potentially leading to different downstream signaling outcomes.
Q4: At what concentrations should we expect to see these paradoxical effects?
The precise concentration threshold for the switch from analgesia to hyperalgesia can vary depending on the experimental model and system. However, based on clinical data, paradoxical effects have been observed at oral doses of 1.5 mg and higher. Pharmacokinetic data from human studies can provide a reference for plasma concentrations.
Troubleshooting Guides
Issue: Bell-Shaped Dose-Response Curve Observed in In Vitro or In Vivo Experiments
Possible Causes and Troubleshooting Steps:
-
High Agonist Concentration:
-
Verify Concentration Calculations: Double-check all calculations for stock solutions and serial dilutions to ensure accuracy.
-
Expand Dose Range: If you are observing a downturn in effect, extend your concentration range to include lower concentrations to fully characterize the ascending part of the curve. It is crucial to establish a full dose-response curve.
-
Pharmacokinetic Considerations (In Vivo): Be mindful of the drug's absorption, distribution, metabolism, and excretion (ADME) properties. High administered doses may not directly correlate with proportionally high target tissue concentrations due to saturation of metabolic pathways or transporters.
-
-
Receptor Desensitization/Internalization:
-
Time-Course Experiments: Conduct experiments at different time points after asimadoline application to assess the kinetics of the response. Shorter incubation times may minimize desensitization effects.
-
Receptor Expression Levels: In cell-based assays, the level of KOR expression can influence the cellular response. Very high receptor expression can sometimes lead to artifacts. Consider using cell lines with different, well-characterized KOR expression levels.
-
-
Assay-Specific Artifacts:
-
Review Assay Protocol: Carefully review the experimental protocol for any potential sources of error. Ensure all reagents are correctly prepared and stored.
-
Control Experiments: Include appropriate positive and negative controls to validate the assay performance. For functional assays, a known KOR antagonist can be used to confirm that the observed effects are receptor-mediated.
-
-
Investigating the Mechanism:
-
Biased Agonism Assays: If available, utilize assays that can differentiate between G-protein and β-arrestin signaling pathways (e.g., BRET or FRET-based assays) to investigate potential biased agonism at high asimadoline concentrations.
-
NMDA Receptor Antagonists (In Vivo): To test the hypothesis of NMDA receptor involvement in hyperalgesia, co-administer a selective NMDA receptor antagonist with high concentrations of asimadoline to see if the paradoxical effect is attenuated.
-
Data Presentation
Table 1: this compound - In Vitro Receptor Binding and Functional Potency
| Parameter | Species/System | Value |
| IC50 (KOR) | Human recombinant (CHO cells) | 1.2 nM |
| Ki (KOR) | Human recombinant (CHO cells) | 0.6 nM |
| IC50 (KOR) | Guinea pig brain | 3-6 nM |
| IC50 (µ-opioid receptor) | Human recombinant (CHO cells) | 601 nM |
| Ki (µ-opioid receptor) | Human recombinant (CHO cells) | 216 nM |
| IC50 (δ-opioid receptor) | Human recombinant (CHO cells) | 597 nM |
| Ki (δ-opioid receptor) | Human recombinant (CHO cells) | 313 nM |
Data compiled from multiple sources.[3]
Table 2: this compound - Human Pharmacokinetic Parameters (Oral Administration)
| Dose | Cmax (ng/mL) | Tmax (hours) |
| 1 mg | 18.0 ± 5.6 | ~1.1 - 1.4 |
| 5 mg | 90.7 ± 32.1 | ~1.1 - 1.4 |
| 10 mg | 213.6 ± 114.5 | ~1.1 - 1.4 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration. Data presented as mean ± standard deviation.
Table 3: Observed Effects of Asimadoline at Different Oral Doses in Humans
| Dose | Effect on Visceral Pain/Sensation |
| 0.5 mg | Decreased sensation in response to colonic distension.[1] |
| 1.0 mg | Associated with adequate relief of pain and discomfort in IBS-D patients.[2] |
| 1.5 mg | Increased gas and pain scores in response to colonic distension.[1][6] |
| 5 mg | No relief of post-dental extraction pain.[1] |
| 10 mg | Associated with increased pain after knee surgery.[1] |
Experimental Protocols
GTPγS Binding Assay for KOR Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon KOR activation by an agonist.
Materials:
-
Cell membranes expressing the kappa-opioid receptor.
-
[35S]GTPγS (specific activity ~1250 Ci/mmol).
-
GTPγS (unlabeled).
-
GDP.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT.
-
Scintillation fluid.
-
Glass fiber filters.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, add in the following order:
-
Assay buffer.
-
GDP to a final concentration of 10-30 µM.
-
This compound at various concentrations.
-
Cell membranes (5-20 µg of protein per well).
-
-
Initiate the reaction by adding [35S]GTPγS to a final concentration of 0.05-0.1 nM.
-
For non-specific binding control wells, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Analyze the data by subtracting non-specific binding from all measurements and plotting the specific binding against the logarithm of the asimadoline concentration.
cAMP Inhibition Assay for KOR (Gi-coupled) Activation
This assay measures the inhibition of adenylyl cyclase activity, and thus the reduction of intracellular cAMP levels, following the activation of the Gi-coupled KOR.
Materials:
-
Cells expressing the kappa-opioid receptor (e.g., CHO or HEK293 cells).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and supplements.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
Procedure:
-
Plate the cells in a suitable microplate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound.
-
Pre-treat the cells with a PDE inhibitor (e.g., 500 µM IBMX) for a short period to prevent cAMP degradation.
-
Add the this compound dilutions to the cells and incubate for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production. The pre-incubation with asimadoline will inhibit this forskolin-stimulated cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the asimadoline concentration.
Visualizations
Caption: Canonical G-protein signaling pathway of asimadoline at therapeutic concentrations.
Caption: Troubleshooting workflow for investigating paradoxical effects of asimadoline.
Caption: Hypothesized biased agonism pathway for asimadoline at high concentrations.
References
- 1. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pharmacology: asimadoline, a kappa-opioid agonist, and visceral sensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asimadoline and its potential for the treatment of diarrhea-predominant irritable bowel syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Management of Visceral Pain: Concepts from Basic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Asimadoline, a kappa-opioid agonist, and satiation in functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]
Drug-drug interaction studies with Asimadoline hydrochloride and CYP3A4 inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on drug-drug interaction (DDI) studies involving Asimadoline hydrochloride and Cytochrome P450 3A4 (CYP3A4) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of Asimadoline and which CYP enzymes are involved?
A1: Asimadoline undergoes extensive metabolism. The primary pathway involves both Phase 1 and Phase 2 reactions. The major metabolite found in plasma is a glucuronide conjugate of Asimadoline (Phase 2).[1] Phase 1 metabolism involves multiple Cytochrome P450 enzymes, including CYP2C9, CYP2C19, CYP2D6, and CYP3A4. These enzymes are responsible for creating at least 10 different Phase 1 metabolites, primarily through aromatic hydroxylation and oxidative opening of the 3-hydroxypyrrolidine ring.[1]
Q2: Is there a known clinically significant drug-drug interaction between Asimadoline and CYP3A4 inhibitors?
A2: Yes, a drug-drug interaction study in humans has been conducted with ketoconazole (B1673606), a strong CYP3A4 inhibitor. The co-administration of ketoconazole with Asimadoline resulted in a 2- to 3-fold increase in the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of Asimadoline.[1]
Q3: What is the recommended study design for an in vivo DDI study with Asimadoline and a potent CYP3A4 inhibitor?
A3: Based on a previously conducted clinical trial, a crossover study design in healthy volunteers is appropriate. A typical design would involve administering Asimadoline alone and then in combination with a CYP3A4 inhibitor like ketoconazole at a steady state. For example, single (1.5 mg) and multiple (1.5 mg twice daily for 6 days) doses of Asimadoline were administered with ketoconazole at a steady-state dose of 200 mg twice daily for 10 days. Pharmacokinetic and pharmacodynamic endpoints should be assessed.
Q4: Should I be concerned about CNS side effects of Asimadoline when co-administered with a CYP3A4 inhibitor?
A4: While the plasma concentration of Asimadoline increases with the co-administration of a CYP3A4 inhibitor, a clinical study with ketoconazole found no effects on measured CNS endpoints, even with an eight-fold increase in Cmax compared to the target therapeutic dose for Irritable Bowel Syndrome (IBS).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Variability in Asimadoline pharmacokinetic parameters across study subjects. | Genetic polymorphism in CYP enzymes (e.g., CYP2D6) could be a factor. | Although studies have shown no significant influence of the CYP2D6 genotype on Asimadoline pharmacokinetics, it is good practice to consider genotyping for CYP2D6 and other relevant CYPs if significant variability is observed.[1] |
| Unexpectedly high exposure of Asimadoline in the presence of a weak or moderate CYP3A4 inhibitor. | The inhibitor may also be affecting other metabolic pathways of Asimadoline (e.g., inhibiting CYP2C9, CYP2C19, or glucuronidation) or affecting drug transporters. | Investigate the inhibitory potential of the co-administered drug on other CYP isoforms and UGT enzymes involved in Asimadoline metabolism. Also, assess if both drugs are substrates or inhibitors of common drug transporters like P-glycoprotein. |
| Difficulty in quantifying Asimadoline and its metabolites in plasma samples. | Sub-optimal bioanalytical method. | A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the sensitive and specific quantification of Asimadoline and its metabolites in biological matrices. |
| In vitro DDI study results are not correlating with in vivo findings. | Differences in experimental conditions between in vitro and in vivo systems (e.g., enzyme concentrations, substrate and inhibitor concentrations, incubation times). | Ensure that the in vitro experimental conditions, particularly the concentrations of the inhibitor and Asimadoline, are clinically relevant. Consider using human liver microsomes or hepatocytes for in vitro studies to better mimic the in vivo metabolic environment. |
Data Presentation
Table 1: Summary of a Drug-Drug Interaction Study between this compound and Ketoconazole
| Pharmacokinetic Parameter | Asimadoline Alone | Asimadoline + Ketoconazole | Fold Increase |
| Cmax | Not explicitly reported in publicly available data | Not explicitly reported in publicly available data | 2 to 3-fold[1] |
| AUCτ | Not explicitly reported in publicly available data | Not explicitly reported in publicly available data | 2 to 3-fold[1] |
Note: Specific mean and standard deviation values for Cmax and AUC are not available in the reviewed public literature.
Experimental Protocols
Protocol: In Vivo Drug-Drug Interaction Study
-
Study Population: Healthy adult volunteers.
-
Study Design: A randomized, two-period crossover study.
-
Treatment Periods:
-
Period 1: Administration of a single dose of this compound (e.g., 1.5 mg).
-
Washout Period: Sufficient time to ensure complete elimination of Asimadoline.
-
Period 2: Administration of a strong CYP3A4 inhibitor (e.g., ketoconazole 200 mg twice daily) to reach steady-state concentration, followed by co-administration of a single dose of this compound (e.g., 1.5 mg).
-
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after Asimadoline administration in both periods to determine the plasma concentrations of Asimadoline and its major metabolites.
-
Bioanalysis: Plasma concentrations of Asimadoline are measured using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Cmax, AUC, and other relevant pharmacokinetic parameters are calculated for Asimadoline administered alone and with the CYP3A4 inhibitor.
-
Statistical Analysis: A statistical comparison of the pharmacokinetic parameters between the two treatment periods is performed to assess the magnitude of the drug-drug interaction.
Mandatory Visualizations
Caption: Asimadoline Metabolism Pathway.
Caption: In Vivo DDI Study Workflow.
References
Minimizing CNS side effects of Asimadoline hydrochloride in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Asimadoline hydrochloride in animal studies, with a focus on minimizing central nervous system (CNS) side effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is minimizing CNS side effects a key consideration?
This compound is a potent and selective kappa-opioid receptor (KOR) agonist.[1] While KOR agonists are effective analgesics, their use is often limited by centrally-mediated side effects, including sedation, dysphoria (a state of unease or dissatisfaction), and aversion.[2][3][4] Asimadoline was designed as a peripherally restricted agent to reduce these CNS effects by limiting its ability to cross the blood-brain barrier (BBB).[5][6] Therefore, a primary goal in preclinical studies is to determine the therapeutic window where analgesic or other desired peripheral effects are achieved without significant CNS side effect manifestation.
Q2: What are the primary CNS side effects observed with KOR agonists in animal models?
The most commonly reported CNS side effects in animal models include:
-
Sedation and Motor Impairment: Often measured by decreased performance on the rotarod test.[4][7]
-
Aversion/Dysphoria: Typically assessed using the conditioned place aversion (CPA) paradigm.[8][9]
-
Reduced Locomotor Activity: Observed as decreased movement in an open field test.[10][11][12]
Q3: How does Asimadoline's peripheral selectivity work?
Asimadoline's limited CNS penetration is attributed to two main factors:
-
P-glycoprotein (P-gp) Efflux: Asimadoline is a substrate for P-gp, an efflux transporter highly expressed at the BBB that actively pumps the drug out of the brain.[6]
-
Physicochemical Properties: Its chemical structure is not optimal for passive diffusion across the BBB.
Studies in mice lacking the gene for P-gp (mdr1a/1b -/-) showed a nine-fold higher accumulation of Asimadoline in the brain and a corresponding eight-fold increase in sensitivity to its sedative effects compared to wild-type mice.[6]
Q4: What is the proposed mechanism for separating therapeutic effects from CNS side effects at the receptor level?
The leading hypothesis is based on "biased agonism."[2][13] KOR activation triggers two main intracellular signaling pathways:
-
G-protein signaling: This pathway is believed to mediate the desired analgesic effects.[2][13]
-
β-arrestin signaling: This pathway is thought to be primarily responsible for the negative CNS side effects like dysphoria and sedation.[1][2][4][13]
The goal is to develop KOR agonists that are "G-protein biased," meaning they preferentially activate the G-protein pathway over the β-arrestin pathway, thus widening the therapeutic window.
Troubleshooting Guides
Issue 1: Unexpected Sedation or Motor Impairment in Rotarod Test
Possible Cause & Solution
-
Dose is too high: Asimadoline can induce CNS effects at higher doses.[6]
-
Troubleshooting Step: Perform a dose-response study to identify the minimal effective dose for analgesia and the threshold for motor impairment. Start with a low dose and incrementally increase it in different animal cohorts.
-
-
P-gp Efflux Inhibition: Co-administration of a P-gp inhibitor can increase brain penetration of Asimadoline.
-
Troubleshooting Step: Review all co-administered compounds for potential P-gp inhibitory activity. If a P-gp inhibitor is necessary for the experimental design, a lower dose of Asimadoline may be required.
-
-
Animal Strain/Species Differences: Sensitivity to opioids can vary between different strains and species of rodents.
-
Troubleshooting Step: If switching strains, it is crucial to re-establish the dose-response curve for both analgesia and sedation.
-
-
Improper Acclimation/Training: Animals that are not properly habituated to the rotarod apparatus may show poor performance unrelated to drug effects.
-
Troubleshooting Step: Ensure all animals undergo a consistent pre-training regimen on the rotarod for several days before the start of the experiment until a stable baseline performance is achieved.
-
Issue 2: Ambiguous Results in the Conditioned Place Preference/Aversion (CPP/CPA) Test
Possible Cause & Solution
-
Insufficient Drug Conditioning: The association between the drug's effects and the specific environment may not be strong enough.
-
Troubleshooting Step: Increase the number of conditioning sessions. Typically, 2-4 pairings of the drug with the conditioning chamber are used.[9]
-
-
Inappropriate Dose Selection: The dose may be too low to induce a noticeable aversive effect, or so high that sedation prevents the animal from exploring the environment.
-
Troubleshooting Step: Select a dose based on prior studies that have shown CNS activity (e.g., doses that cause some sedation in the rotarod test). A dose that is rewarding (preference) or aversive should be established in a dose-response study.
-
-
Biased Apparatus Design: Animals may have a pre-existing preference for one chamber over another based on lighting, bedding, or other environmental cues.
-
Troubleshooting Step: Before conditioning, assess the baseline preference of each animal for the different chambers. A balanced design, where the drug is paired with the initially non-preferred side, can help to strengthen the detection of an aversive effect.[9]
-
-
Handling Stress: Excessive or inconsistent handling can create stress-induced place aversion, confounding the results.
-
Troubleshooting Step: Handle all animals consistently and gently throughout the experiment. Include a saline-injected control group to account for the effects of handling and injection stress.
-
Issue 3: Difficulty in Differentiating Analgesia from Sedation in the Tail-Flick Test
Possible Cause & Solution
-
High Dose Leading to Sedation: At higher doses, a delayed tail-flick response may be due to sedation rather than analgesia, as the animal is too sedated to respond to the thermal stimulus.
-
Troubleshooting Step: Observe the animal's overall behavior. If it appears lethargic or unresponsive to other mild stimuli, sedation is likely a contributing factor. It is critical to correlate these findings with data from a motor function test like the rotarod, performed at the same doses.
-
-
Cut-off Time is Too Long: A long cut-off time can lead to tissue damage and may not effectively differentiate between potent analgesia and motor impairment.
-
Troubleshooting Step: Use a standard cut-off time (typically 10-15 seconds) to prevent tissue damage. Any animal not responding by this time is considered to have reached the maximum possible effect.
-
-
Hyperalgesia from Repeated Testing: Repeated application of the heat stimulus can sensitize the tail, leading to faster flick times in subsequent tests.
-
Troubleshooting Step: Ensure an adequate interval between tests (e.g., at least 5 minutes). Randomize the order of testing for different animals and treatment groups.
-
Data Presentation
Table 1: Asimadoline Receptor Binding Affinity
| Receptor Subtype | Species | IC50 (nM) | Binding Ratio (κ:μ:δ) |
| Kappa (κ) | Human (recombinant) | 1.2 | 1:501:498 |
| Kappa (κ) | Guinea Pig | 5.6 | - |
Data compiled from Camilleri M, 2008.[1]
Table 2: Dose-Response of Asimadoline's Analgesic vs. CNS Effects in Rodents
| Animal Model | Test | Therapeutic Effect (Analgesia) Dose | CNS Side Effect Threshold Dose | Therapeutic Index (CNS Dose / Analgesic Dose) |
| Rat | Various | ~0.02 - 0.06 mg/kg | 1 - 3 mg/kg (sedation, dysphoria) | 50 - 600 |
| Mouse | Various | ~0.03 - 0.1 mg/kg | 1 - 3 mg/kg (sedation, dysphoria) | 30 - 100 |
Data interpretation from Camilleri M, 2008.[6] Note: The therapeutic index is an estimation and can vary based on the specific tests and endpoints used.
Experimental Protocols
Rotarod Test for Sedation/Motor Impairment
-
Apparatus: An automated rotarod apparatus with a textured rod (e.g., 3 cm diameter for mice) is used.
-
Acclimation: For 2-3 days prior to testing, mice are trained on the rotarod at a constant low speed (e.g., 4 rpm) for 5 minutes each day to acclimate.
-
Baseline Measurement: On the test day, before drug administration, each mouse is placed on the rotarod, and the time it remains on the accelerating rod (e.g., 4 to 40 rpm over 5 minutes) is recorded. This serves as the individual baseline.
-
Drug Administration: this compound or vehicle is administered (e.g., intraperitoneally or orally).
-
Testing: At a specified time post-administration (e.g., 30 minutes), the mouse is placed back on the accelerating rotarod, and the latency to fall is recorded. A cut-off time (e.g., 300 seconds) is typically used.
-
Data Analysis: The latency to fall for each animal is often expressed as a percentage of its baseline performance. A significant decrease in latency to fall compared to the vehicle group indicates sedation or motor impairment.
Conditioned Place Aversion (CPA) Test
-
Apparatus: A three-chambered box with distinct visual and tactile cues in the two outer chambers and a neutral central chamber.
-
Pre-Conditioning (Baseline Preference): On day 1, each animal is placed in the central chamber and allowed to freely explore all three chambers for a set period (e.g., 15 minutes). The time spent in each of the outer chambers is recorded to determine any initial preference.
-
Conditioning (Days 2-5):
-
Drug Pairing: On alternate days, animals receive an injection of this compound and are immediately confined to one of the outer chambers (typically the initially non-preferred one for aversion testing) for a set period (e.g., 30 minutes).
-
Vehicle Pairing: On the intervening days, animals receive a vehicle injection and are confined to the opposite chamber for the same duration.
-
-
Test Day (Day 6): Animals receive no injection and are placed in the central chamber with free access to all chambers. The time spent in each chamber is recorded for 15 minutes.
-
Data Analysis: A significant decrease in the time spent in the drug-paired chamber compared to the pre-conditioning baseline and/or compared to the vehicle-paired chamber indicates conditioned place aversion.
Mandatory Visualizations
Caption: KOR Biased Signaling Pathways.
Caption: Experimental Workflow for CNS Side Effect Profiling.
References
- 1. Signaling underlying kappa opioid receptor-mediated behaviors in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Observational analysis of the effects of kappa opioid agonists an open field behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mouse beam walking assay offers improved sensitivity over the mouse rotarod in determining motor coordination deficits induced by benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The Effects of Repeated Opioid Administration on Locomotor Activity: I. Opposing Actions of μ and κ Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological relevance of the Open-Field Test - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 12. transpharmation.com [transpharmation.com]
- 13. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
Troubleshooting Asimadoline hydrochloride variability in experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results involving Asimadoline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our in vitro assays. What are the potential sources of variability when working with this compound?
A1: Variability in in vitro experiments with this compound can stem from several factors. Firstly, due to its hydrophobic nature, solubility and stability in aqueous buffers can be a major issue. Ensure the compound is fully dissolved and consider the use of a stock solution in an appropriate solvent like DMSO.[1][2][3] Secondly, the expression levels of the kappa-opioid receptor (KOR) in your cell line can significantly impact the observed potency and efficacy.[4] Variability in cell passage number, cell density, and overall cell health can also lead to inconsistent receptor expression and signaling capacity. Finally, agonist-induced receptor desensitization and internalization can occur, which may vary depending on incubation times and compound concentration.[5]
Q2: Our dose-response curve for Asimadoline appears to be bell-shaped, with a decrease in effect at higher concentrations. Is this a known phenomenon?
A2: Yes, a bell-shaped or biphasic dose-response curve has been observed with Asimadoline in some human studies, particularly in pain models.[6] For instance, in post-dental extraction pain, the highest efficacy was seen at lower doses (0.15 and 0.5 mg), while a 5 mg dose resulted in no pain relief.[6] This phenomenon could be attributed to several factors, including the activation of opposing signaling pathways at higher concentrations or potential off-target effects. It is crucial to perform a wide dose-range finding study to identify the optimal concentration for your specific experimental model.
Q3: We are not observing the expected analgesic or anti-inflammatory effects of Asimadoline in our in vivo model. What could be the reason?
A3: Several factors could contribute to a lack of efficacy in vivo. Asimadoline is a peripherally selective KOR agonist with low permeability across the blood-brain barrier.[3][7][8] Therefore, if your model relies on central KOR activation, Asimadoline may not be the appropriate tool. The metabolism of Asimadoline is rapid in animals, and the route of administration and dosing regimen will significantly impact its bioavailability and exposure at the target site.[2][3] Furthermore, the underlying pathology of your disease model is critical. Asimadoline has shown efficacy in models of visceral pain and certain types of inflammatory pain, but may not be effective in all pain states.[9][10][11] Consider verifying target engagement in your model system if possible.
Q4: How should I prepare and store this compound solutions to ensure stability and consistency?
A4: this compound is a powder that should be stored at 2-8°C, desiccated. For experimental use, it is recommended to prepare a concentrated stock solution in a non-aqueous solvent. DMSO is a common choice, with solubilities reported up to 240 mg/mL.[1][2][3] When preparing aqueous working solutions from the DMSO stock, it is crucial to ensure the final DMSO concentration is low and consistent across all experimental groups to avoid solvent-induced artifacts. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[1][3] It has been noted that moisture-absorbing DMSO can reduce solubility, so using fresh, high-quality DMSO is recommended.[1]
Quantitative Data Summary
Table 1: Asimadoline Binding Affinity and Potency
| Parameter | Species/System | Value | Reference |
| IC₅₀ | Human recombinant KOR | 1.2 nM | [1][3][6][9][12][13][14] |
| IC₅₀ | Guinea pig KOR | 5.6 nM | [1][3][6][12][13][14] |
| Kᵢ | Human recombinant KOR | 0.6 nM | [9] |
| Selectivity | κ:μ:δ binding ratio (human) | 1:501:498 | [3][6][12][13][14] |
Table 2: this compound Solubility
| Solvent | Concentration | Notes | Reference |
| DMSO | 240 mg/mL (532.15 mM) | Ultrasonic may be needed. Hygroscopic DMSO can impact solubility. | [3] |
| DMSO | 90 mg/mL (199.55 mM) | Use fresh DMSO as moisture can reduce solubility. | [1] |
| DMSO | 60 mg/mL (133.03 mM) | Heating is recommended. | [2] |
| In vivo formulation | 5 mg/mL (11.09 mM) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication is recommended. | [2] |
Table 3: Human Pharmacokinetic Parameters of Asimadoline
| Dose | Cₘₐₓ | Tₘₐₓ | Terminal Half-life | Reference |
| 1 mg | 18 ng/mL | ~1 h | 2.55 ± 0.98 h | [15] |
| 5 mg | 80-120 ng/mL | 0.5 - 2 h | 15.10 ± 3.50 h | [6][15] |
| 10 mg | 214 ng/mL | ~1 h | 10.57 ± 3.13 h | [15] |
| 2.5 mg (repeated) | - | - | ~15 - 20 h | [6] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for KOR
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of Asimadoline for the kappa-opioid receptor (KOR).
-
Cell Culture and Membrane Preparation:
-
Culture CHO or HEK293 cells stably expressing the human KOR.
-
Harvest cells at confluence, wash with ice-cold PBS, and centrifuge.
-
Homogenize the cell pellet in ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 27,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in buffer and determine the protein concentration (e.g., using the Bradford assay). Store membrane preparations at -80°C.[16]
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes (e.g., 20 µg protein per well), a fixed concentration of a radiolabeled KOR ligand (e.g., [³H]U69,593 at a concentration near its Kd), and varying concentrations of this compound.
-
For determining non-specific binding, add a high concentration of an unlabeled KOR agonist (e.g., 10 µM U69,593).
-
The total assay volume is typically 1 mL in 50 mM Tris-HCl buffer (pH 7.4).
-
Incubate the plate at 25°C for 60 minutes.[16]
-
-
Filtration and Scintillation Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through Whatman GF/C glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the specific binding as a function of the log concentration of Asimadoline.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Protocol 2: [³⁵S]GTPγS Functional Assay
This protocol outlines a [³⁵S]GTPγS binding assay to measure the functional activation of G-proteins following KOR stimulation by Asimadoline.
-
Membrane Preparation:
-
Prepare cell membranes from KOR-expressing cells as described in Protocol 1.
-
-
GTPγS Binding Assay:
-
In a 96-well plate, combine the cell membranes (e.g., 15 µg protein per well) in an assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4).
-
Add a fixed concentration of [³⁵S]GTPγS (e.g., 0.05 nM) and GDP (e.g., 10 µM) to each well.
-
Add varying concentrations of this compound.
-
For basal binding, omit the agonist. For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
The total assay volume is typically 1 mL.
-
Incubate the plate at 25°C for 60 minutes.[16]
-
-
Filtration and Scintillation Counting:
-
Terminate the reaction and quantify bound [³⁵S]GTPγS as described in Protocol 1.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the stimulated binding (agonist-induced binding above basal) as a function of the log concentration of Asimadoline.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
-
Mandatory Visualizations
Caption: Asimadoline activates KOR, leading to Gi/o protein signaling and β-arrestin recruitment.
Caption: A logical workflow for troubleshooting common issues in Asimadoline experiments.
Caption: A typical workflow for an in vitro experiment using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Opioid Receptor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Asimadoline - Wikipedia [en.wikipedia.org]
- 9. Asimadoline and its potential for the treatment of diarrhea-predominant irritable bowel syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of On-Demand Asimadoline, a Peripheral Κ-Opioid Agonist, in Females with Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel pharmacology: asimadoline, a kappa-opioid agonist, and visceral sensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Influence of asimadoline, a new κ-opioid receptor agonist, on tubular water absorption and vasopressin secretion in man - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist [mdpi.com]
Asimadoline Hydrochloride Degradation: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in understanding and identifying the degradation products of asimadoline (B1665285) hydrochloride. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for asimadoline hydrochloride?
Based on metabolic studies, this compound is susceptible to degradation through two primary pathways:
-
Aromatic Hydroxylation: This involves the addition of a hydroxyl group (-OH) to one of the phenyl rings of the diphenylacetamide moiety.
-
Oxidative Opening of the 3-Hydroxypyrrolidine Ring: This pathway involves the cleavage of the pyrrolidine (B122466) ring structure, likely initiated by oxidation. Metabolic data suggests this can lead to at least 10 different Phase 1 metabolites, indicating a complex degradation profile for this part of the molecule.[1]
Q2: What are the expected degradation products of this compound under forced degradation conditions?
While specific degradation product structures from forced degradation studies are not extensively published, based on the known metabolic pathways, the following types of degradation products can be anticipated:
-
Hydrolytic Conditions (Acidic and Basic): The amide bond in the diphenylacetamide portion of the molecule could be susceptible to hydrolysis, leading to the formation of diphenylacetic acid and the corresponding amine fragment.
-
Oxidative Conditions: As supported by metabolic data, oxidation is a major degradation pathway.[1] This can lead to:
-
Hydroxylated derivatives on the aromatic rings.
-
Products resulting from the opening of the pyrrolidine ring.
-
N-oxidation of the tertiary amine.
-
-
Photolytic Conditions: Exposure to light may induce degradation, potentially leading to photoproducts. The specific nature of these products would need to be determined experimentally.
-
Thermal Conditions: this compound may degrade at elevated temperatures, though the specific degradation products are not well-documented.
Q3: What analytical techniques are recommended for detecting and identifying this compound and its degradation products?
A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method is the primary technique for separating asimadoline from its degradation products. For structural elucidation of the degradation products, hyphenated techniques are essential:
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a powerful tool for obtaining molecular weight information and fragmentation patterns of the degradation products, which aids in their identification.
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, allowing for the determination of the elemental composition of the degradation products.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: After isolation of the degradation products, 1D and 2D NMR are invaluable for unambiguous structure elucidation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of asimadoline from degradation peaks in HPLC. | - Inappropriate column chemistry.- Mobile phase composition not optimized.- Gradient profile is too steep or too shallow. | - Screen different C18 or phenyl-hexyl columns.- Adjust the organic modifier (acetonitrile or methanol) concentration and pH of the aqueous phase.- Optimize the gradient slope and time to improve resolution. |
| Co-elution of degradation products. | - Insufficient chromatographic resolution. | - Employ a longer column or a column with a smaller particle size (UHPLC).- Modify the mobile phase composition (e.g., change the organic solvent, buffer, or pH).- Adjust the column temperature. |
| Inconsistent retention times. | - Fluctuation in mobile phase composition.- Column temperature variation.- Column degradation. | - Ensure proper mobile phase mixing and degassing.- Use a column oven to maintain a constant temperature.- Use a guard column and ensure the mobile phase pH is within the stable range of the column. |
| Difficulty in identifying degradation products by MS. | - Low abundance of the degradation product.- Poor ionization of the analyte.- Complex fragmentation pattern. | - Concentrate the sample before analysis.- Optimize the MS source parameters (e.g., electrospray voltage, gas flow rates).- Use different ionization modes (positive and negative).- Perform MSn experiments to obtain more detailed fragmentation information. |
| No degradation observed under stress conditions. | - Stress conditions are too mild. | - Increase the concentration of the stressor (acid, base, oxidizing agent).- Increase the temperature or duration of the stress study. |
| Excessive degradation of the drug substance. | - Stress conditions are too harsh. | - Decrease the concentration of the stressor.- Reduce the temperature or duration of the stress study. |
Experimental Protocols
Forced Degradation Study Protocol (General)
This protocol provides a general framework for conducting forced degradation studies on this compound. The extent of degradation should ideally be in the range of 5-20%.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 48 hours.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Dilute all stressed samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Stability-Indicating HPLC Method (Example)
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: General experimental workflow for degradation product analysis.
References
Validation & Comparative
Comparative Efficacy of Asimadoline Hydrochloride and Eluxadoline in IBS Models: A Guide for Researchers
This guide provides a detailed comparison of the preclinical efficacy of Asimadoline hydrochloride and Eluxadoline (B110093), two opioid receptor modulators investigated for the management of Irritable Bowel Syndrome (IBS). The information is intended for researchers, scientists, and drug development professionals, offering a side-by-side analysis of their mechanisms of action, and performance in relevant animal models of IBS, with a focus on visceral hypersensitivity and diarrhea.
Mechanism of Action
This compound is a potent and selective kappa-opioid receptor (KOR) agonist.[1][2][3] Its therapeutic effect in IBS is believed to be mediated by the activation of KORs located on visceral afferent nerves in the gut.[1][4] This activation leads to a reduction in the transmission of pain signals from the gut to the central nervous system, thereby alleviating visceral pain and hypersensitivity.[1] Asimadoline has limited ability to cross the blood-brain barrier, which minimizes central nervous system side effects.[4]
Eluxadoline exhibits a mixed opioid receptor profile, acting as a mu-opioid receptor (MOR) and kappa-opioid receptor (KOR) agonist, and a delta-opioid receptor (DOR) antagonist.[5] Its primary mechanism in treating IBS with diarrhea (IBS-D) involves the agonistic activity at MORs in the gastrointestinal tract, which reduces colonic motility and fluid secretion.[5] The concurrent DOR antagonism is thought to counteract the potent constipating effects often seen with MOR agonists.[5] Furthermore, eluxadoline's interaction with opioid receptors may also modulate visceral sensation. Some evidence suggests that its effects may be mediated through mu-opioid receptor-delta-opioid receptor (MOR-DOR) heteromers.[6]
Signaling Pathways
Preclinical Efficacy Data
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound and Eluxadoline in animal models relevant to IBS. It is important to note that direct comparative studies are limited, and thus, comparisons are drawn from separate experiments.
Table 1: Effect on Visceral Hypersensitivity (Colorectal Distension Models)
| Drug | Animal Model | Endpoint | Dose | Result | Citation |
| Asimadoline | Rat | Visceromotor Response (VMR) to Colorectal Distension (CRD) | Not specified | Significantly attenuated visceral nociception. The effect was enhanced in hypersensitive conditions. | [2] |
| Eluxadoline | Rat | Visceromotor Response (VMR) to Colorectal Distension (CRD) | Not specified | Inhibited VMRs to painful distension of the colon. | [1] |
Table 2: Effect on Diarrhea (Castor Oil-Induced Diarrhea Models)
| Drug | Animal Model | Endpoint | Dose | Result | Citation |
| Asimadoline | Rat | Stress-induced fecal output | Not specified | Inhibited stress-induced fecal output. | [4] |
| Eluxadoline | Mouse | Fecal output after castor oil administration | 5 mg/kg | Significantly reduced castor oil-induced fecal output. | [7] |
Experimental Protocols
Colorectal Distension (CRD) Model for Visceral Hypersensitivity
This model is widely used to assess visceral pain in rodents.[8]
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[9][10]
-
Procedure:
-
A flexible latex balloon (e.g., 7 cm in length) is inserted intra-anally into the descending colon of the rat under light anesthesia.[9][10]
-
After a recovery period, the balloon is incrementally inflated with air to produce graded pressures of colorectal distension.[9]
-
The visceromotor response (VMR), characterized by the contraction of abdominal and hindlimb musculature, is observed and quantified.[11] This can be done visually using a scoring system (e.g., Abdominal Withdrawal Reflex score) or by measuring the electromyographic (EMG) activity of the abdominal muscles.[9][12]
-
-
Drug Administration: Test compounds like Asimadoline or Eluxadoline are typically administered systemically (e.g., orally or intraperitoneally) before the CRD procedure to evaluate their effect on the VMR.[1][2]
Castor Oil-Induced Diarrhea Model
This is a common model to evaluate the antidiarrheal properties of test compounds.[13]
-
Animal Model: Swiss albino mice are frequently used.[13]
-
Procedure:
-
Mice are fasted overnight with free access to water.[13]
-
A specified volume of castor oil (e.g., 0.5 mL) is administered orally to induce diarrhea.[7][13]
-
The animals are then placed in individual cages with blotting paper on the floor to observe the onset and severity of diarrhea.[13]
-
Parameters measured include the time to the first diarrheal stool, the total number of diarrheal stools, and the total weight of fecal output over a defined period.[7][14]
-
-
Drug Administration: The test compound, such as Eluxadoline, is administered prior to the castor oil challenge to assess its ability to prevent or reduce diarrhea.[7]
Summary and Conclusion
Both this compound and Eluxadoline have demonstrated efficacy in preclinical models relevant to the symptoms of IBS. Asimadoline, as a selective KOR agonist, shows promise in alleviating visceral pain, a key symptom of IBS.[2] Eluxadoline, with its mixed opioid receptor activity, effectively addresses both the diarrhea and abdominal pain components of IBS-D.[1][5]
The choice between these two compounds in a research or development context may depend on the specific therapeutic goal. Asimadoline could be a targeted approach for visceral pain management, while Eluxadoline offers a broader spectrum of activity for IBS-D. Further head-to-head comparative studies in standardized preclinical models would be beneficial for a more definitive assessment of their relative efficacies. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate the design and interpretation of future studies in this area.
References
- 1. Visceral analgesic effect of eluxadoline (Viberzi): A central action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pharmacology: asimadoline, a kappa-opioid agonist, and visceral sensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asimadoline and its potential for the treatment of diarrhea-predominant irritable bowel syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Heteromers of μ-δ opioid receptors: new pharmacology and novel therapeutic possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Colorectal distension as a noxious visceral stimulus: physiologic and pharmacologic characterization of pseudaffective reflexes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Colon distention induces persistent visceral hypersensitivity by mechanotranscription of pain mediators in colonic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnfs.or.kr [pnfs.or.kr]
- 14. researchgate.net [researchgate.net]
Validating Asimadoline Hydrochloride's Peripheral Selectivity In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Asimadoline hydrochloride's in vivo peripheral selectivity with other kappa-opioid receptor (KOR) agonists. Experimental data from preclinical studies are presented to support the validation of Asimadoline's primary mechanism of action outside the central nervous system (CNS), a critical attribute for therapeutic agents aiming to minimize centrally-mediated side effects.
Introduction to this compound
This compound is a potent and selective agonist of the kappa-opioid receptor (KOR).[1][2] It was developed with the primary goal of treating peripheral pain and visceral pain, such as that associated with irritable bowel syndrome (IBS), without inducing the CNS side effects commonly associated with centrally-acting opioids.[1] The peripheral selectivity of Asimadoline is attributed to its low permeability across the blood-brain barrier.[1] This guide examines the in vivo evidence supporting this claim and compares its performance with other peripherally selective KOR agonists.
Mechanism of Action: Peripheral KOR Agonism
Asimadoline exerts its analgesic effects by activating KORs located on the peripheral terminals of sensory neurons. This activation inhibits the release of neurotransmitters involved in pain signaling, thereby reducing the transmission of pain signals to the central nervous system. The intended therapeutic benefit is the alleviation of peripheral and visceral pain without engaging central KORs, which can lead to undesirable side effects such as sedation, dysphoria, and diuresis.[1]
Figure 1: Asimadoline's peripheral mechanism of action.
Comparative In Vivo Data for Peripheral Selectivity
The peripheral selectivity of a KOR agonist is validated by a significant separation between the doses required to produce peripheral analgesic effects and those that cause CNS side effects. The following tables summarize key in vivo data for Asimadoline and other peripherally selective KOR agonists.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | KOR Binding Affinity (IC50, nM) | Receptor Selectivity (KOR vs. MOR:DOR) | Reference |
| Asimadoline | 1.2 (human recombinant) | 1 : 501 : 498 | [2] |
| Nalfurafine | Not specified in provided abstracts | Moderately selective KOR full agonist | [3][4] |
| CR665 | EC50 in low nM range | >11,000-200,000-fold vs. MOR/DOR | [5] |
Table 2: In Vivo Peripheral Analgesia vs. CNS Side Effects in Rodents
| Compound | Animal Model | Peripheral Effect & Dose/ED50 | CNS Side Effect & Dose/ED50 | Therapeutic Window (CNS Dose / Peripheral Dose) | Reference |
| Asimadoline | Rat/Mouse | Analgesia (threshold dose) | Dysphoria, sedation, diuresis (1-3 mg/kg) | 30 - 600 | [1] |
| SCI Mouse | Heat Hypersensitivity Attenuation (5 mg/kg, s.c.) | Aversion, Impaired Exploration (20 mg/kg, s.c.) | ~4 | [6] | |
| ICI-204448 | SCI Mouse | Heat Hypersensitivity Attenuation (1 & 10 mg/kg, s.c.) | No Aversion or Impaired Exploration (up to 10 mg/kg, s.c.) | >10 | [6] |
| Nalfurafine | Mouse | Antinociception (formalin test, A50 = 5.8 µg/kg) | No Conditioned Place Aversion (up to 20 µg/kg) | >3.4 | [7] |
| Mouse | Spinal Antinociception (0.015 mg/kg) | No significant Conditioned Place Aversion (0.015 mg/kg) | >1 | [3][6] | |
| CR665 | Rat | Analgesia (writhing, EC50 = 0.032 mg/kg, i.v.) | No activity in hot plate test (up to 30 mg/kg, i.v.) | >900 | [5] |
| Rat | Antinociception | Motor impairment (Rotarod) | 548 | [8] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
Hot Plate Test for Thermal Analgesia
The hot plate test is a widely used method to assess the analgesic efficacy of compounds against thermal pain, primarily reflecting supraspinal mechanisms.
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant, controlled temperature (typically 52-55°C). The animal is confined to the heated surface by a transparent cylindrical enclosure.
-
Procedure:
-
A baseline latency to a nociceptive response (e.g., paw licking, jumping) is determined for each animal before drug administration.
-
The test compound or vehicle is administered via the desired route (e.g., intraperitoneal, subcutaneous, oral).
-
At a predetermined time post-administration (e.g., 30 minutes), the animal is placed on the hot plate.
-
The latency to the first nociceptive response is recorded. A cut-off time (e.g., 60 seconds) is employed to prevent tissue damage.
-
-
Endpoint: An increase in the latency to respond compared to baseline or vehicle-treated animals indicates an analgesic effect.
Figure 2: Experimental workflow for the hot plate test.
Conditioned Place Preference/Aversion (CPP/CPA) Test
The CPP/CPA paradigm is a classical conditioning model used to assess the rewarding or aversive properties of a compound, which are centrally-mediated effects.
-
Apparatus: A two- or three-compartment chamber where the compartments are distinguished by distinct visual and/or tactile cues (e.g., different wall patterns, floor textures).
-
Procedure:
-
Habituation/Pre-Test: The animal is allowed to freely explore all compartments to determine any baseline preference for a particular compartment.
-
Conditioning: Over several days, the animal receives the test compound and is confined to one of the non-preferred compartments. On alternate days, the animal receives a vehicle injection and is confined to the opposite compartment.
-
Test: The animal is placed in a neutral starting area (if applicable) and allowed to freely access all compartments in a drug-free state. The time spent in each compartment is recorded.
-
-
Endpoint: A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference (rewarding effect), while a significant decrease indicates a conditioned place aversion (aversive/dysphoric effect).
Figure 3: Experimental workflow for the CPP/CPA test.
Comparative Analysis of Peripheral Selectivity
The in vivo data presented provide strong evidence for the peripheral selectivity of Asimadoline. The significant dose separation between its analgesic effects and the induction of CNS side effects in rodents supports its intended mechanism of action.
Figure 4: Comparison of peripheral selectivity.
When compared to other peripherally selective KOR agonists, Asimadoline demonstrates a favorable profile. While CR665 appears to have an exceptionally high therapeutic window in preclinical models, Asimadoline shows a clear and significant separation between desired and undesired effects.[1][5][8] The direct comparison with ICI-204448 in a spinal cord injury model further validates its peripheral action at therapeutic doses, with CNS effects only emerging at higher concentrations.[6] Nalfurafine also exhibits a good separation of effects, making it another relevant comparator in the development of peripherally restricted analgesics.[3][6][7]
Conclusion
The in vivo experimental data robustly support the peripheral selectivity of this compound. A significant therapeutic window exists between the doses required for peripheral analgesia and those that elicit centrally-mediated side effects. This profile makes Asimadoline and similar peripherally-acting KOR agonists promising candidates for the treatment of various pain conditions where minimizing CNS side effects is a primary concern. Further clinical evaluation is warranted to fully characterize the therapeutic potential of Asimadoline in patient populations.
References
- 1. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Testing of Nalfurafine as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nalfurafine is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: Development of a Peptide-derived orally-active kappa-opioid receptor agonist targeting peripheral pain. [scholars.duke.edu]
- 6. Preclinical Testing of Nalfurafine as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonist-Promoted Phosphorylation and Internalization of the Kappa Opioid Receptor in Mouse Brains: Lack of Connection With Conditioned Place Aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Asimadoline and Trimebutine: Mechanism of Action and Experimental Evidence
For Immediate Release
This guide provides a detailed comparison of the mechanisms of action for two gastrointestinal agents, asimadoline (B1665285) hydrochloride and trimebutine (B1183). Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data on receptor affinity, signaling pathways, and clinical efficacy, offering an objective analysis to inform research and development efforts.
Introduction
Asimadoline and trimebutine are both investigated for their roles in managing functional gastrointestinal disorders, particularly Irritable Bowel Syndrome (IBS). However, they operate through fundamentally different pharmacological pathways. Asimadoline is a highly selective, peripherally acting kappa-opioid receptor (KOR) agonist developed to target visceral pain without central nervous system side effects.[1][2] Trimebutine is a long-established agent with a multimodal mechanism, acting as a non-selective agonist at peripheral mu (μ), delta (δ), and kappa (κ) opioid receptors, as well as a modulator of ion channels and gastrointestinal peptides.[3][4] This guide will dissect these differences through quantitative data, experimental protocols, and pathway visualizations.
Comparative Mechanism of Action
The primary distinction between the two compounds lies in their receptor selectivity and breadth of physiological effects.
Asimadoline Hydrochloride: A Selective Kappa-Opioid Agonist
Asimadoline's mechanism is centered on its potent and highly selective agonism of the kappa-opioid receptor (KOR), which is expressed on visceral afferent nerve terminals in the gut.[2][5] Its key features include:
-
Peripheral Restriction: The molecule has a low capacity to cross the blood-brain barrier, which prevents central side effects like dysphoria or sedation that are common with other KOR agonists.[2][6]
-
Visceral Analgesia: Activation of peripheral KORs on sensory neurons is thought to reduce the transmission of pain signals from the gut to the central nervous system. This action directly addresses the visceral hypersensitivity characteristic of IBS.[5][7]
-
Minimal Motility Effects: Clinical studies have shown that asimadoline reduces the sensation in response to colonic distension without significantly altering gastrointestinal transit, colonic compliance, or tone.[8]
The proposed signaling pathway for asimadoline involves the activation of G-protein coupled KORs, leading to the inhibition of adenylyl cyclase, reduced cyclic AMP (cAMP), and modulation of ion channels. This ultimately hyperpolarizes the neuron, reducing neurotransmitter release and dampening pain signal propagation.[5]
Trimebutine: A Multimodal Gastrointestinal Modulator
Trimebutine's mechanism is multifaceted, targeting multiple pathways to regulate both gut motility and sensation. This broader action allows it to address a wider range of symptoms, including both constipation and diarrhea.[3] Its actions include:
-
Non-selective Opioid Agonism: Trimebutine acts as a weak agonist at peripheral μ, δ, and κ opioid receptors. Agonism at μ- and δ-receptors can influence motility, while κ-receptor interaction contributes to analgesia.[3][4] Studies suggest a preference for μ-receptors over κ-receptors.[4][9]
-
Ion Channel Modulation: It directly affects smooth muscle contractility by modulating L-type calcium channels and various potassium channels.[2][10] This action is concentration-dependent and contributes to its ability to either stimulate or inhibit gut motility, normalizing bowel function.
-
Modulation of GI Peptides: Trimebutine can influence the release of gastrointestinal peptides like motilin, which plays a role in initiating the migrating motor complex.[3]
-
Local Anesthetic Effects: The compound has been shown to block sodium channels, contributing to a local anesthetic effect that can further reduce abdominal pain.[11]
This combination of effects allows trimebutine to act as a gut motility regulator, normalizing transit time in patients with either hypermotility or hypomotility disorders.[3]
Quantitative Data Comparison
The following tables summarize key quantitative data from preclinical and clinical studies, highlighting the differences in receptor affinity and clinical efficacy.
Table 1: Receptor Binding Affinity & Potency
| Parameter | Asimadoline | Trimebutine |
| Primary Target(s) | Kappa-Opioid Receptor (KOR) | μ, δ, κ Opioid Receptors; Ion Channels |
| Binding Affinity (Ki) | KOR: 0.6 nMμOR: 216 nMδOR: 313 nM[7] | μOR: Low affinity; ~1/13th the potency of morphine in displacing [³H]naloxone.[4]KOR: No appreciable affinity in [³H]U-69593 displacement assay.[4]δOR: Not specified, but considered a weak agonist.[9] |
| Receptor Selectivity | Highly selective for KOR (κ:μ:δ ratio ≈ 1:360:521)[7] | Non-selective, with preference for μ-receptors.[4][9] |
| Functional Activity | Full KOR Agonist[7] | Weak Opioid Agonist[9] |
Table 2: Clinical Efficacy in Irritable Bowel Syndrome (IBS)
| Parameter | Asimadoline (Phase IIb Study in D-IBS)[12] | Trimebutine (Various Studies) |
| Patient Population | 596 patients with Diarrhea-Predominant IBS (D-IBS) with at least moderate baseline pain.[12] | Patients with general IBS (all subtypes).[13][14] |
| Dosage | 0.5 mg twice daily vs. Placebo[12] | 200 mg three times daily vs. Placebo or other active comparators.[13][15] |
| Primary Outcome | Months with adequate relief of IBS pain or discomfort. | Overall symptom relief (pain, bloating, bowel habits).[13] |
| Key Efficacy Results | Adequate Pain Relief: 46.7% vs. 20.0% for placebo.Adequate Symptom Relief: 46.7% vs. 23.0% for placebo.Pain Score Reduction (at 12 wks): -1.6 vs. -0.7 for placebo.Increase in Pain-Free Days: 42.9% vs. 18.0% for placebo.Reduced Urgency & Stool Frequency: Statistically significant reduction vs. placebo.[12] | Showed greater improvement in abdominal pain compared to placebo (RR 1.32 in one meta-analysis).[14] In another trial, 200 mg TID was significantly more effective than placebo for rapid symptom relief.[13] |
Experimental Protocols
The data presented are derived from standardized experimental models. Below are detailed representative protocols for key assays used to characterize these compounds.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is representative of methods used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Membrane Preparation:
-
Culture cells stably expressing the human opioid receptor of interest (e.g., KOR, MOR) in appropriate media.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.[16]
-
-
Binding Assay Incubation:
-
In a 96-well plate, add assay buffer, the cell membrane preparation, and a fixed concentration of a specific radioligand (e.g., [³H]-diprenorphine for KOR).
-
Add the unlabeled test compound (e.g., asimadoline) across a range of concentrations (typically 10-point dose-response curve).
-
For determining non-specific binding, add a high concentration of a known unlabeled ligand (e.g., naloxone) to a set of wells.
-
Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature to reach equilibrium.[16][17]
-
-
Separation and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester, which separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.[16]
-
-
Data Analysis:
-
Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[17]
-
Protocol 2: Visceromotor Response (VMR) to Colorectal Distension (CRD) in Rats
This in vivo protocol is a standard method for assessing visceral pain and the efficacy of analgesic compounds.
-
Animal Preparation:
-
Adult male Wistar rats are anesthetized, and two Teflon-coated electromyography (EMG) electrodes are implanted into the external oblique abdominal muscles. The leads are externalized at the back of the neck.
-
Animals are allowed to recover from surgery for at least 5-7 days.[6]
-
-
Distension Procedure:
-
On the day of the experiment, a flexible balloon catheter (e.g., 5-7 cm long) is inserted intra-anally into the descending colon and rectum of the conscious, restrained rat. The catheter is secured to the base of the tail.
-
After an acclimation period, colorectal distension (CRD) is performed by inflating the balloon with air to specific pressures (e.g., graded pressures of 20, 40, 60, 80 mmHg).
-
Each distension is maintained for a set duration (e.g., 10-20 seconds) followed by a rest period (e.g., 2-5 minutes).[7]
-
-
Data Acquisition and Analysis:
-
The EMG signal from the abdominal muscles is recorded continuously, amplified, and integrated.
-
The visceromotor response (VMR) is quantified by calculating the area under the curve (AUC) of the EMG recording during the distension period, corrected for the baseline activity before the stimulus.
-
To test a compound, baseline VMR is established, the drug is administered (e.g., orally or intraperitoneally), and the CRD protocol is repeated at various time points post-dosing to assess the reduction in the VMR.[7]
-
Conclusion
This compound and trimebutine represent two distinct strategies for the management of functional gastrointestinal disorders. Asimadoline is a highly targeted, selective KOR agonist designed specifically to inhibit visceral pain pathways with minimal off-target effects. Its mechanism is precise, and clinical data shows efficacy in reducing pain and bowel dysfunction in patients with D-IBS. In contrast, trimebutine is a multimodal agent that modulates gut function through non-selective opioid receptor agonism and direct effects on smooth muscle ion channels. Its broad mechanism allows it to normalize motility in a wider array of IBS subtypes, acting as a spasmolytic and prokinetic agent. The choice between such agents in a therapeutic context depends on the specific patient phenotype, with asimadoline's targeted approach being suited for pain-predominant disorders and trimebutine's regulatory action being applicable to broader motility disturbances.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring Treatments for Children's Abdominal Pain: Comparing Trimebutine and Probiotics | Clinical Research Trial Listing [centerwatch.com]
- 3. The opioid receptor selectivity for trimebutine in isolated tissues experiments and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental colitis alters visceromotor response to colorectal distension in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The visceromotor response to colorectal distention fluctuates with the estrous cycle in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. A Clinical Trial of Trimebutine (Mebutin) in Spastic Colon | Semantic Scholar [semanticscholar.org]
- 10. Clinical trial: asimadoline in the treatment of patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. SUMMARY OF EVIDENCE - Trimebutine Maleate and Pinaverium Bromide for Irritable Bowel Syndrome: A Review of the Clinical Effectiveness, Safety and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. benchchem.com [benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Absence of diurnal variation in visceromotor response to colorectal distention in normal Long Evans rats - PMC [pmc.ncbi.nlm.nih.gov]
Asimadoline Hydrochloride: A Comparative Analysis of its Cross-reactivity with Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Asimadoline hydrochloride's binding affinity and selectivity for the kappa-opioid receptor (KOR) versus the mu (MOR) and delta (DOR) opioid receptors. The information is supported by experimental data to assist researchers and professionals in drug development in understanding its pharmacological profile.
High Selectivity for the Kappa-Opioid Receptor
Comparative Binding Affinity Data
The following table summarizes the quantitative data on the binding affinity of this compound for human recombinant opioid receptors expressed in Chinese Hamster Ovary (CHO) cells.
| Receptor Subtype | Binding Affinity (IC50, nM) | Binding Affinity (Ki, nM) | Selectivity Ratio (KOR vs. MOR/DOR) |
| Kappa (κ) | 1.2[1][2][3][4] | 0.6[1] | - |
| Mu (μ) | 601[1] | 216[1] | ~400-500 fold[1] |
| Delta (δ) | 597[1] | 313[1] | ~500 fold[1] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.
Experimental Protocols
The binding affinity data presented was primarily determined through competitive radioligand binding assays. Below is a generalized methodology based on standard protocols for such experiments.
Radioligand Binding Assay Methodology
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human kappa, mu, or delta opioid receptor are cultured to 80-90% confluency.
-
Cells are harvested and subjected to homogenization in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Cell membrane preparations are incubated with a specific radioligand for the target receptor (e.g., [³H]-U-69,593 for KOR, [³H]-DAMGO for MOR, or [³H]-DPDPE for DOR) at a concentration near its Kd.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled universal opioid antagonist (e.g., naloxone).
3. Incubation and Filtration:
-
The plates are incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to reach binding equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
4. Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways
Asimadoline, as a kappa-opioid receptor agonist, primarily signals through the Gαi/o subunit of the G-protein coupled receptor. This canonical pathway leads to the inhibition of adenylyl cyclase and subsequent downstream effects. An alternative pathway involving β-arrestin has also been identified, which is often associated with the adverse effects of some KOR agonists.
Caption: Asimadoline's primary signaling pathways after KOR binding.
Experimental Workflow
The process of determining the cross-reactivity of this compound involves a series of well-defined steps, from cell culture to data analysis.
Caption: Workflow for determining opioid receptor binding affinity.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Gαi protein subunit: A step toward understanding its non-canonical mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pharmacology: asimadoline, a kappa-opioid agonist, and visceral sensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
Asimadoline Hydrochloride: A Comparative Analysis of Efficacy in IBS-D and IBS-M Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Asimadoline (B1665285) hydrochloride in the treatment of Irritable Bowel Syndrome with Diarrhea (IBS-D) and Irritable Bowel Syndrome with Mixed Bowel Habits (IBS-M). The data presented is primarily derived from a significant Phase IIb clinical trial, offering a quantitative look at the drug's performance across various endpoints.
Executive Summary
Asimadoline, a peripherally acting kappa-opioid (κ-opioid) receptor agonist, has demonstrated notable efficacy in improving symptoms of Irritable Bowel Syndrome (IBS), particularly in patients with the diarrhea-predominant subtype (IBS-D) who experience at least moderate pain.[1][2] Clinical trial data suggests that Asimadoline can lead to significant improvements in abdominal pain, stool frequency, and urgency in this patient population.[1][2] While also showing some positive effects in patients with mixed-phenotype IBS (IBS-M), the evidence for its efficacy appears more robust in the IBS-D subgroup.[3][4]
Mechanism of Action
Asimadoline exerts its therapeutic effects by selectively binding to and activating κ-opioid receptors located on visceral afferent nerve terminals in the gut wall.[5] This activation leads to a reduction in neuronal excitability, which in turn diminishes the transmission of pain signals from the gut to the central nervous system.[5] Furthermore, Asimadoline's action on the enteric nervous system contributes to a decrease in bowel motility, addressing the diarrheal component of IBS.[5]
Quantitative Efficacy Data: IBS-D vs. IBS-M
The following tables summarize the key efficacy data from a 12-week, randomized, double-blind, placebo-controlled Phase IIb trial (NCT00454688) involving 596 patients with IBS.[1][2][6] The data presented below focuses on the comparison between the IBS-D and IBS-M (referred to as IBS-alternating in some literature) subtypes for patients receiving Asimadoline versus placebo.
Table 1: Improvement in Abdominal Pain and IBS Symptoms
| Endpoint | IBS Subtype | Asimadoline (0.5 mg BID) | Placebo | p-value |
| Months with Adequate Relief of IBS Pain or Discomfort | IBS-D | 46.7% | 20.0% | <0.05 |
| IBS-M | Significant improvement noted (specific % not provided) | - | - | |
| Adequate Relief of IBS Symptoms | IBS-D | 46.7% | 23.0% | <0.05 |
| Change in Pain Score (at Week 12) | IBS-D | -1.6 | -0.7 | <0.05 |
| Pain-Free Days | IBS-D | 42.9% | 18.0% | <0.05 |
Note: Data for IBS-M on some endpoints was reported as showing "significant improvement" without specific percentages in the reviewed literature.
Table 2: Effect on Bowel Function
| Endpoint | IBS Subtype | Asimadoline (0.5 mg BID) | Placebo | p-value |
| Change in Stool Frequency (movements per day at Week 12) | IBS-D | -2.3 | -0.3 | <0.05 |
| Improvement in Urgency | IBS-D | Significant improvement noted | - | - |
Experimental Protocols
The primary source of the efficacy data is the Phase IIb clinical trial NCT00454688.
Study Design: A 12-week, randomized, double-blind, placebo-controlled, dose-ranging study.[2][7]
Patient Population: 596 patients aged 18-79 diagnosed with IBS according to Rome II criteria, including subtypes with diarrhea-predominant (IBS-D), constipation-predominant (IBS-C), and alternating or mixed bowel habits (IBS-M).[2][7][8] A key analysis was performed on a sub-population of IBS-D patients with at least moderate baseline pain.[1][2]
Intervention: Patients were randomly assigned to receive one of three doses of Asimadoline (0.15 mg, 0.5 mg, or 1.0 mg) or a placebo, administered orally twice daily (BID) for 12 weeks.[2][7]
Primary Efficacy Endpoint: The primary efficacy measure was the total number of months with adequate relief of IBS pain or discomfort.[2][9]
Secondary Efficacy Endpoints: Secondary endpoints included:
-
Proportion of subjects with adequate relief of IBS pain or discomfort.
-
Adequate relief of IBS symptoms.
-
Change in pain scores.
-
Number of pain-free days.
-
Changes in stool frequency and consistency.
-
Improvement in urgency.
Visualizing the Mechanism of Action
Signaling Pathway of Asimadoline
Caption: Asimadoline activates KOR, leading to reduced neuronal excitability and pain signaling.
Experimental Workflow of the Phase IIb Clinical Trial
Caption: Workflow of the randomized, placebo-controlled Phase IIb trial of Asimadoline in IBS.
Conclusion
The available clinical data strongly suggests that Asimadoline hydrochloride is an effective therapeutic agent for patients with IBS-D, particularly those experiencing moderate to severe pain. It demonstrates a clear benefit in reducing abdominal pain, decreasing stool frequency, and improving urgency. While there is evidence of efficacy in the IBS-M subtype, further dedicated studies with more detailed reporting of outcomes for this specific population would be beneficial for a more definitive comparison. The peripherally restricted mechanism of action of Asimadoline makes it a promising candidate for managing the key symptoms of IBS-D with a potentially favorable side-effect profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical trial: asimadoline in the treatment of patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pharmacology: asimadoline, a kappa-opioid agonist, and visceral sensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asimadoline and its potential for the treatment of diarrhea-predominant irritable bowel syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Efficacy of On-Demand Asimadoline, a Peripheral Κ-Opioid Agonist, in Females with Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Asimadoline Hydrochloride: A Comparative Analysis of In Vitro and In Vivo Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo potency of Asimadoline hydrochloride, a selective kappa-opioid receptor (KOR) agonist. Its performance is benchmarked against other notable KOR agonists, supported by experimental data and detailed methodologies to aid in research and development.
Executive Summary
This compound is a potent and selective KOR agonist. In vitro studies have demonstrated its high binding affinity and functional activity at the human and guinea pig KOR, with significantly lower affinity for mu (µ) and delta (δ) opioid receptors. In vivo models, particularly those of visceral pain, have shown its efficacy in reducing pain responses at doses that are well-tolerated. This guide presents the quantitative data in accessible tables and provides detailed experimental protocols for key assays.
In Vitro Potency Comparison
The in vitro potency of this compound has been characterized through various assays, primarily radioligand binding and functional assays such as the GTPγS binding assay. These studies quantify the drug's affinity for the receptor (Ki), the concentration at which it inhibits the binding of a radiolabeled ligand by 50% (IC50), and its functional efficacy as an agonist.
| Ligand | Receptor/Tissue | Assay Type | Parameter | Value (nM) | Reference |
| Asimadoline | Human Recombinant κ-Opioid Receptor | Radioligand Binding | IC50 | 1.2 | [1] |
| Asimadoline | Human Recombinant κ-Opioid Receptor | Radioligand Binding | Ki | 0.6 | |
| Asimadoline | Guinea Pig Brain κ-Opioid Receptor | Radioligand Binding | IC50 | 5.6 | [1] |
| Asimadoline | Rabbit Vas Deferens | Functional Assay | IC50 | 54.5 | [1] |
| Asimadoline | Human Recombinant µ-Opioid Receptor | Radioligand Binding | IC50 | 3000 | [1] |
| Asimadoline | Human Recombinant δ-Opioid Receptor | Radioligand Binding | IC50 | 700 | [1] |
| GR-89696 | Guinea Pig Hippocampus (kappa-2) | Electrophysiology | EC50 | 41.7 | [2] |
| Fedotozine (B40370) | N/A | N/A | N/A | Data Not Available |
In Vivo Potency Comparison
The in vivo potency of this compound is most prominently demonstrated in models of visceral pain, such as the rat colorectal distension (CRD) model. Clinical trials in humans have also provided data on its effective doses for managing symptoms of Irritable Bowel Syndrome (IBS).
| Ligand | Animal Model/Species | Endpoint | Effective Dose (ED50 or Clinical Dose) | Reference |
| Asimadoline | Human (IBS patients) | Pain Relief | 0.5 - 1.0 mg (oral, twice daily) | [1] |
| GR-89696 | Rat (Neuropathic/Neuritis Pain) | Reversal of Hyperalgesia/Allodynia | 6 nmoles (intrathecal) | [3] |
| GR-89696 | Rat (Bone Cancer Pain) | Increased Paw Withdrawal Threshold | 50.78 µg (intrathecal) | [4] |
| Fedotozine | Human (IBS patients) | Increased Pain Threshold | 100 mg (intravenous) | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Membrane Preparation: CHO cells stably expressing the human kappa-opioid receptor.
-
Radioligand: [³H]U69,593 (a selective KOR agonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound or comparator drugs.
-
Non-specific Binding Control: High concentration of an unlabeled KOR agonist (e.g., 10 µM U69,593).
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Cell membranes (20 µg of protein) are incubated with a fixed concentration of [³H]U69,593 (e.g., 0.4 nM) and varying concentrations of the test compound in the assay buffer.[6]
-
The incubation is carried out at 25°C for 60 minutes to reach equilibrium.[6]
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.[6]
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the receptor upon agonist binding. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, is a direct measure of G-protein activation.
Materials:
-
Membrane Preparation: CHO cells stably expressing the human kappa-opioid receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT, and 0.1% BSA.[7]
-
GDP: To ensure the G-proteins are in their inactive, GDP-bound state at the start of the assay.
-
Test Compound: this compound or comparator drugs.
-
Non-specific Binding Control: High concentration of unlabeled GTPγS.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Cell membranes are pre-incubated with GDP in the assay buffer.
-
Varying concentrations of the agonist (test compound) are added to the membrane suspension.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
The incubation is carried out at 25°C for 2-3 hours.[7]
-
The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
The EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) are determined from the dose-response curve.
Rat Colorectal Distension (CRD) Model for Visceral Pain
This in vivo model is widely used to assess visceral pain and the efficacy of analgesic compounds.
Materials:
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Distension Balloon: A flexible latex balloon (e.g., 7 cm long) attached to a catheter.[8]
-
Pressure Transducer and Manometer: To inflate the balloon to specific pressures and record the pressure.
-
Test Compound: this compound or comparator drugs administered via a specific route (e.g., oral, intraperitoneal, intrathecal).
Procedure:
-
Rats are lightly anesthetized, and the balloon catheter is inserted intra-anally into the descending colon.[8]
-
After a recovery period, the balloon is inflated to various pressures in a graded manner (e.g., 20, 40, 60, 80 mmHg).[9][10]
-
The visceromotor response (VMR), typically a contraction of the abdominal and hindlimb musculature, is quantified. This can be done by visual observation and scoring of the abdominal withdrawal reflex (AWR) or by electromyography (EMG) recordings of the abdominal muscles.[6][8]
-
The test compound is administered before the distension protocol, and its effect on the VMR at different pressures is measured to determine its analgesic potency.
-
The ED50, the dose that produces 50% of the maximal antinociceptive effect, can be calculated from the dose-response data.
Visualizations
Signaling Pathway of Kappa-Opioid Receptor Agonists
Caption: KOR Agonist Signaling Pathway.
Experimental Workflow for In Vitro Potency Determination
Caption: In Vitro Potency Assay Workflow.
Logical Relationship for In Vivo Visceral Pain Assessment
Caption: In Vivo Visceral Pain Assessment Logic.
References
- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. GR89,696 is a kappa-2 opioid receptor agonist and a kappa-1 opioid receptor antagonist in the guinea pig hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The kappa opioid agonist GR89,696 blocks hyperalgesia and allodynia in rat models of peripheral neuritis and neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The intrathecally administered kappa-2 opioid agonist GR89696 and interleukin-10 attenuate bone cancer-induced pain through synergistic interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The kappa agonist fedotozine relieves hypersensitivity to colonic distention in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stress and visceral pain: from animal models to clinical therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DIFFERENTIAL EFFECTS OF OPIOID AGONISTS ON G PROTEIN EXPRESSION IN CHO CELLS EXPRESSING CLONED HUMAN OPIOID RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Asimadoline Hydrochloride and Other Kappa-Opioid Agonists for Researchers
Introduction
The kappa-opioid receptor (KOR) system is a critical modulator of pain, itch, and mood.[1][2] Agonists of this receptor have garnered significant interest as potential non-addictive analgesics and anti-pruritics, as they do not typically share the rewarding properties and abuse liability of mu-opioid receptor (MOR) agonists like morphine.[2][3] Asimadoline (B1665285) (EMD-61753) is a potent, peripherally-restricted KOR agonist investigated primarily for visceral pain in irritable bowel syndrome (IBS).[4][5][6] This guide provides a head-to-head comparison of Asimadoline with other notable KOR agonists, focusing on available experimental data to inform drug development and research professionals.
While direct comparative trials are limited, this guide synthesizes data from individual studies to facilitate an objective assessment of their pharmacological profiles, efficacy, and safety.
Pharmacological Profile and Selectivity
The therapeutic action and side-effect profile of KOR agonists are largely dictated by their selectivity for the kappa receptor over mu and delta receptors, as well as their ability to penetrate the central nervous system (CNS).
| Compound | Selectivity (Κ:Μ:Δ Ratio) | CNS Penetration | Primary Indication(s) Studied | Development Status |
| Asimadoline | ~1:501:498 (human recombinant)[4][7] | Low / Peripherally Restricted[6] | Irritable Bowel Syndrome (IBS)[4][8][9] | Development Halted |
| Difelikefalin (B1670546) (Korsuva®) | >10,000-fold for KOR over MOR[10] | Low / Peripherally Restricted[11][12] | Chronic Kidney Disease-associated Pruritus (CKD-aP)[10][11] | Approved (FDA, EMA)[13] |
| Nalfurafine (B1239173) (Remitch®) | Selective KOR agonist | CNS Penetrant | Uremic Pruritus, Cholestatic Pruritus[14] | Approved (Japan)[15] |
| Salvinorin A | Highly Selective KOR agonist | CNS Penetrant | Research Tool (Hallucinogen)[16] | Not for therapeutic use |
Data Presentation: Efficacy and Safety
Table 1: Clinical Efficacy Data
| Compound | Indication | Study Population | Dosage | Primary Efficacy Endpoint | Key Result | Citation |
| Asimadoline | IBS-D with moderate pain | 596 patients (Phase IIb) | 0.5 mg BID | Months of adequate relief of IBS pain/discomfort | 46.7% vs. 20.0% for placebo in a sub-group.[8][9] Not significant in the overall ITT population.[8][9][17] | [8][9] |
| Difelikefalin | Moderate-to-severe CKD-aP | 851 patients (KALM-1 & KALM-2, Phase III) | 0.5 mcg/kg IV post-hemodialysis | ≥3-point improvement in WI-NRS score | Significantly more patients achieved a ≥3-point improvement vs. placebo at week 12. | [12] |
| Nalfurafine | Refractory pruritus in hemodialysis | 337 patients (Phase III) | 2.5 µg or 5 µg daily | Mean decrease in Visual Analogue Scale (VAS) from baseline | Significant reduction in VAS score vs. placebo (-22mm for 5µg vs -13mm for placebo).[15] | [15] |
| Nalfurafine | Pruritus in chronic liver disease | - | 2.5 µg or 5 µg daily | Decrease in VAS score | Significant reduction in itch severity compared to placebo at 12 weeks.[18] | [18] |
BID: Twice daily; IBS-D: Diarrhea-predominant Irritable Bowel Syndrome; ITT: Intent-to-treat; IV: Intravenous; WI-NRS: Worst Itching Intensity Numerical Rating Scale.
Table 2: Common Adverse Events Profile
| Compound | Common Adverse Events (>5% and > Placebo) | CNS-related Side Effects | Citation |
| Asimadoline | Diarrhea, abdominal pain, nausea, vomiting (low discontinuation rate).[9] | Well-tolerated with minimal CNS effects due to peripheral restriction. | [4][9] |
| Difelikefalin | Diarrhea, dizziness, nausea, vomiting, headache. | Dizziness and somnolence are noted but are generally mild; low potential for abuse.[12][13] | [12] |
| Nalfurafine | Insomnia, constipation, somnolence, polyuria.[18][19][20] | Somnolence is reported; however, long-term studies showed no evidence of physical or psychological dependence.[14] | [14][18][19][20] |
Experimental Protocols
Protocol 1: Clinical Trial for Asimadoline in IBS-D
-
Study Design: A 12-week, double-blind, randomized, placebo-controlled Phase IIb trial.[8][17]
-
Patient Population: 596 patients diagnosed with IBS. A prespecified analysis focused on patients with diarrhea-predominant IBS (IBS-D) and at least moderate baseline pain.[8]
-
Intervention: Patients were randomized to receive Asimadoline (0.15 mg, 0.5 mg, or 1.0 mg) or a matching placebo, taken orally twice daily.[8]
-
Primary Efficacy Measure: The number of months a patient reported "adequate relief" of their IBS-related pain or discomfort.[8]
-
Secondary Measures: Included weekly assessments of pain, urgency, stool frequency, and overall IBS symptom relief.[8][9]
Protocol 2: Clinical Trial for Difelikefalin in CKD-aP (KALM-1 & KALM-2)
-
Study Design: Two identical multicenter, randomized, double-blind, placebo-controlled Phase III trials (KALM-1 and KALM-2).[12]
-
Patient Population: Patients with moderate-to-severe pruritus undergoing hemodialysis.[12]
-
Intervention: Intravenous bolus injection of difelikefalin (0.5 mcg/kg) or placebo, administered three times per week at the end of each hemodialysis session for 12 weeks.[11][12]
-
Primary Efficacy Measure: The proportion of patients achieving a ≥3-point improvement from baseline in the 24-hour Worst Itching Intensity Numerical Rating Scale (WI-NRS) score at week 12.[12]
-
Key Secondary Measures: Included changes in itch-related quality of life scores.[10]
Protocol 3: Preclinical Model of Visceral Pain
-
Model: Writhing test in rodents (e.g., mice or rats). This is a standard model for assessing visceral pain.[21]
-
Procedure:
-
Animals are pre-treated with the test compound (e.g., Asimadoline) or vehicle control at various doses.
-
After a set period, a dilute solution of acetic acid or other irritant is injected intraperitoneally to induce a visceral pain response.
-
The number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20-30 minutes).
-
-
Endpoint: A significant reduction in the number of writhes in the drug-treated group compared to the vehicle group indicates an analgesic effect. KOR agonists are known to show greater potency in visceral pain models compared to somatic pain models.[22]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core signaling cascade of the Kappa-Opioid Receptor and a typical workflow for a clinical trial assessing an anti-pruritic agent.
Conclusion
Asimadoline demonstrated a strong preclinical rationale and some clinical efficacy for visceral pain in specific IBS patient subgroups, but its development was not pursued.[8][9] In contrast, other KOR agonists have found clinical success by targeting different therapeutic areas and optimizing their pharmacological properties.
-
Difelikefalin represents a successful peripherally-restricted KOR agonist, achieving regulatory approval by demonstrating robust efficacy and a favorable safety profile for the treatment of CKD-associated pruritus.[10][12] Its intravenous administration is tailored to the hemodialysis patient population.[11]
-
Nalfurafine , while able to penetrate the CNS, has also been approved for pruritus in Japan, indicating that centrally-mediated effects can be managed to provide a positive risk-benefit profile in specific patient populations.[14]
The trajectory of these compounds highlights key considerations for future KOR agonist development:
-
Peripheral Restriction: Limiting CNS penetration is a viable strategy to minimize adverse effects like dysphoria and sedation, which have historically hindered the development of KOR agonists.[2][16]
-
Indication Selection: The anti-pruritic effects of KOR agonists are well-established, leading to successful drug approvals.[2] Visceral pain remains a promising but more challenging therapeutic area.[22]
-
Patient Population: Tailoring clinical trial design to specific patient populations with significant unmet needs, as seen with Difelikefalin in hemodialysis patients, can provide a clearer path to demonstrating clinical value.
For researchers, the divergent paths of Asimadoline, Difelikefalin, and Nalfurafine provide valuable insights into the structure-activity relationships, safety considerations, and strategic clinical development necessary for harnessing the therapeutic potential of the kappa-opioid system.
References
- 1. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration [insight.jci.org]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Asimadoline and its potential for the treatment of diarrhea-predominant irritable bowel syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of On-Demand Asimadoline, a Peripheral Κ-Opioid Agonist, in Females with Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Clinical trial: asimadoline in the treatment of patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. What is Difelikefalin used for? [synapse.patsnap.com]
- 12. Clinical Review - Difelikefalin (Korsuva) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. researchgate.net [researchgate.net]
- 15. dovepress.com [dovepress.com]
- 16. Frontiers | The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies [frontiersin.org]
- 17. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JMIR Dermatology - Novel Kappa-Opioid Receptor Agonist for the Treatment of Cholestatic Pruritus: Systematic Review [derma.jmir.org]
- 19. Randomized controlled trial of nalfurafine for refractory pruritus in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Randomized controlled trial of nalfurafine for refractory pruritus in hemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Disruption of the κ‐opioid receptor gene in mice enhances sensitivity to chemical visceral pain, impairs pharmacological actions of the selective κ‐agonist U‐50,488H and attenuates morphine withdrawal | The EMBO Journal [link.springer.com]
- 22. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Asimadoline Hydrochloride: A Comparative Analysis of its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Asimadoline hydrochloride, a peripherally selective kappa-opioid receptor (KOR) agonist, with other notable KOR agonists. The information presented is supported by experimental data from preclinical studies to aid in the evaluation of its therapeutic potential.
Introduction to Asimadoline and Kappa-Opioid Receptor Agonists in Inflammation
This compound is a potent and selective agonist for the kappa-opioid receptor (KOR) with limited ability to cross the blood-brain barrier.[1] This peripheral restriction is a desirable characteristic, as it may minimize central nervous system (CNS) side effects such as dysphoria and sedation, which have limited the clinical use of other KOR agonists.[2] The activation of peripheral KORs has been shown to modulate inflammatory processes, making these receptors a promising target for the development of novel anti-inflammatory therapeutics.[3] KOR agonists are believed to exert their anti-inflammatory effects through various mechanisms, including the inhibition of inflammatory cell trafficking, reduction of pro-inflammatory cytokine release, and modulation of neuropeptide expression in inflamed tissues.[3][4]
This guide will compare the anti-inflammatory performance of Asimadoline with other well-characterized KOR agonists: the prototypical synthetic agonist U-50,488H, the naturally derived potent agonist Salvinorin A, and the clinically approved peripherally restricted agonist Difelikefalin (CR845).
Comparative Efficacy in Preclinical Models of Inflammation
The anti-inflammatory effects of Asimadoline and other KOR agonists have been evaluated in various preclinical models. A summary of the key findings is presented below.
Table 1: Comparison of Anti-inflammatory Activity of KOR Agonists in Preclinical Models
| Compound | Animal Model | Key Anti-inflammatory Effects | Effective Dose Range | Citation(s) |
| This compound | Adjuvant-Induced Arthritis (Rat) | - Attenuated joint damage by up to 80% - Reduced edema, radiographic, and histological signs of arthritis. - Decreased synovial mRNA expression of IL-17 and TGF-β. - Increased lymph node mRNA expression of TNF and TGF-β. | 0.5 - 10 mg/kg/day, i.p. | [1] |
| U-50,488H | Adjuvant-Induced Arthritis (Rat) | - Attenuated the progression of experimental arthritis. - Reduced soft-tissue swelling. - Lowered radiographic and microscopic pathological scores. | 20 mg/kg/day, s.c. | |
| Salvinorin A | LPS-Induced Inflammation (Mouse) | - Reduced LPS-stimulated nitrite, TNF-α, and IL-10 levels in macrophages. - Reduced LPS- and carrageenan-induced paw edema. | 0.1 - 10 pM (in vitro) 0.5 - 2 mg/kg, i.p. (in vivo) | [2][5] |
| Difelikefalin (CR845) | Renal Ischemia-Reperfusion (Rat) | - Suppressed the elevation of 13 serum cytokines. - Mitigated renal tubular damage. | 0.01 - 0.1 mg/kg, i.v. | [6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to allow for critical evaluation and replication of the findings.
Adjuvant-Induced Arthritis in Rats (Asimadoline and U-50,488H)
-
Induction of Arthritis: Male Lewis rats are inoculated subcutaneously at the base of the tail with Freund's complete adjuvant (containing Mycobacterium butyricum).
-
Drug Administration:
-
Asimadoline: Administered intraperitoneally (i.p.) at doses ranging from 0.5 to 10 mg/kg/day.
-
U-50,488H: Administered subcutaneously (s.c.) at a dose of 20 mg/kg/day for 3 days during the primary inflammatory phase.
-
-
Assessment of Inflammation:
-
Clinical Scoring: Paw volume is measured using a plethysmometer. A clinical arthritis severity score is assigned based on swelling, redness, and necrosis.
-
Radiography and Histology: At the end of the study, hind limbs are examined radiographically and histologically for joint damage.
-
Cytokine mRNA Expression (Asimadoline study): Synovial membrane and inguinal lymph nodes are collected for mRNA extraction and analysis of cytokine expression using RT-PCR.
-
LPS-Induced Inflammation in Mice (Salvinorin A)
-
In Vitro Macrophage Stimulation: Murine macrophages are stimulated with lipopolysaccharide (LPS) in the presence or absence of Salvinorin A (0.1-10 pM). Levels of nitrites, TNF-α, and IL-10 in the culture supernatant are measured.
-
In Vivo Paw Edema:
-
Induction: Paw edema is induced by injecting LPS or carrageenan into the mouse hind paw.
-
Drug Administration: Salvinorin A (0.5 - 2 mg/kg) is administered intraperitoneally (i.p.).
-
Assessment: Paw volume is measured at various time points after the inflammatory insult.
-
Renal Ischemia-Reperfusion in Rats (Difelikefalin)
-
Induction of Injury: The left renal artery and vein are clamped for 45 minutes, following a right nephrectomy a week prior.
-
Drug Administration: Difelikefalin (0.01 - 0.1 mg/kg), U-50488H (1 mg/kg), or vehicle is administered intravenously (i.v.) 30 minutes before ischemia.
-
Assessment:
-
Renal Function: Blood urea (B33335) nitrogen (BUN), serum creatinine (B1669602) (SCr), and creatinine clearance (CCr) are measured 24 hours after reperfusion.
-
Cytokine Levels: Serum levels of 23 cytokines are assessed.
-
Histopathology: Renal tubular damage is evaluated histologically.
-
Signaling Pathways in KOR-Mediated Anti-inflammation
The anti-inflammatory effects of KOR agonists are mediated through complex intracellular signaling cascades. Activation of the G-protein coupled KOR can lead to the modulation of several downstream pathways.
References
- 1. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvinorin A has antiinflammatory and antinociceptive effects in experimental models of colitis in mice mediated by KOR and CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Kappa Opioid Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory and renoprotective effects of difelikefalin, a kappa opioid receptor agonist, in a rat model of renal ischemia–reperfusion-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and renoprotective effects of difelikefalin, a kappa opioid receptor agonist, in a rat model of renal ischemia–reperfusion-induced acute kidney injury | springermedizin.de [springermedizin.de]
Asimadoline Hydrochloride: A Comparative Analysis of Kappa-Opioid Receptor Internalization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kappa-opioid receptor (KOR) internalization profile of asimadoline (B1665285) hydrochloride against other key KOR agonists. The information presented is supported by experimental data to aid in the evaluation of asimadoline's pharmacological characteristics.
Executive Summary
Asimadoline is a potent and selective kappa-opioid receptor (KOR) agonist.[1][2] Its therapeutic potential is influenced by its behavior upon binding to the KOR, particularly the subsequent internalization of the receptor. Receptor internalization is a critical process that can modulate signal duration and intensity, and is often associated with the recruitment of β-arrestin.[3] Emerging research indicates that agonists promoting G-protein signaling with limited β-arrestin recruitment and subsequent internalization may offer improved side-effect profiles.[4] This guide delves into the comparative efficacy and potency of asimadoline in inducing KOR internalization, benchmarked against other well-characterized KOR agonists.
Quantitative Comparison of KOR Agonist-Induced Internalization and G-Protein Activation
The following table summarizes the quantitative data on the potency (EC50) and efficacy (Emax) of asimadoline and other KOR agonists in inducing receptor internalization and G-protein activation. This data is compiled from studies utilizing resonance energy transfer techniques (BRET and TR-FRET) in HEK293 cells expressing human or mouse KORs.
| Agonist | Receptor | Assay | EC50 (nM) | Emax (% of control) | Reference |
| Asimadoline | Human KOR | G-Protein Activation (BRET) | 1.8 | 100 | [5] |
| Human KOR | Internalization (TR-FRET) | 250 | 80 | [5] | |
| Mouse KOR | G-Protein Activation (BRET) | 0.7 | 100 | [5] | |
| Mouse KOR | Internalization (TR-FRET) | 100 | 90 | [5] | |
| ICI204448 | Human KOR | G-Protein Activation (BRET) | 0.5 | 100 | [5] |
| Human KOR | Internalization (TR-FRET) | 50 | 100 | [5] | |
| Mouse KOR | G-Protein Activation (BRET) | 0.4 | 100 | [5] | |
| Mouse KOR | Internalization (TR-FRET) | 30 | 100 | [5] | |
| U-50,488H | Human KOR | Internalization | Induces 30-40% internalization at 1µM after 30 min | Not specified | [6] |
| Mouse KOR | Arrestin Mobilization | Not specified | Induces internalization | [7] | |
| Salvinorin A | Mouse KOR | Arrestin Mobilization | 10.5 | Induces internalization | [7] |
| RB-64 | Mouse KOR | Arrestin Mobilization | 1130 | Does not induce significant internalization | [7] |
| Nalfurafine (B1239173) | Not specified | Not specified | Not applicable | Does not promote KOR internalization |
Signaling Pathways and Receptor Internalization
Activation of the kappa-opioid receptor by an agonist can initiate two primary signaling cascades: the G-protein-dependent pathway, which is associated with the desired analgesic effects, and the β-arrestin-dependent pathway, which is often linked to receptor internalization and potentially undesirable side effects.[3][4] The propensity of an agonist to favor one pathway over the other is termed "biased agonism."
Asimadoline, along with agonists like U-50,488H and Salvinorin A, has been shown to induce KOR internalization, a process indicative of β-arrestin pathway engagement.[5][6][7] In contrast, agonists like nalfurafine and RB-64 are considered G-protein biased, as they activate the G-protein signaling pathway with minimal to no recruitment of β-arrestin and subsequent receptor internalization.[7] This difference in signaling bias may underlie the varying pharmacological profiles of these agonists.
References
- 1. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Agonist-Promoted Phosphorylation and Internalization of the Kappa Opioid Receptor in Mouse Brains: Lack of Connection With Conditioned Place Aversion [frontiersin.org]
- 3. Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. U50,488H-induced internalization of the human kappa opioid receptor involves a beta-arrestin- and dynamin-dependent mechanism. Kappa receptor internalization is not required for mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Agonist-Promoted Phosphorylation and Internalization of the Kappa Opioid Receptor in Mouse Brains: Lack of Connection With Conditioned Place Aversion - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Asimadoline Hydrochloride: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Asimadoline hydrochloride, a kappa-opioid receptor agonist.
Crucial Initial Step: Regulatory Status Verification
Before proceeding with any disposal protocol, it is imperative to determine the definitive regulatory status of this compound. As of this writing, this compound is not explicitly listed as a controlled substance by the U.S. Drug Enforcement Administration (DEA). However, regulations are subject to change.
It is the end-user's responsibility to:
-
Confirm with the manufacturer or supplier: Obtain a current Safety Data Sheet (SDS) for this compound. The SDS will contain specific information on its regulatory status and recommended disposal procedures.
-
Consult with your institution's Environmental Health and Safety (EHS) department: They can provide guidance on local and federal regulations and approved disposal vendors.[1][2]
This guide proceeds under the assumption that this compound is NOT a federally controlled substance. If it is determined to be a controlled substance, your institution's EHS office must be contacted for disposal through a licensed reverse distributor, a process that involves specific handling and documentation.[2]
Disposal Protocol for Non-Controlled this compound
The following procedures are for the disposal of this compound that has been confirmed as a non-controlled substance. The primary goal is to render the compound non-retrievable and to comply with environmental regulations.
Step 1: Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling any chemical, including for disposal.
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
Step 2: Waste Segregation and Collection
Proper segregation of waste is essential to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect un-dispensed, expired, or unwanted solid this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[3]
-
The container should be compatible with the chemical.
-
Label the container as "Hazardous Waste" and list "this compound" as the contents.
-
-
Liquid Waste (Solutions):
-
Empty Containers:
-
Containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water or ethanol).[4]
-
The first rinsate must be collected and disposed of as hazardous waste.[3][4] Subsequent rinses may be permissible for drain disposal depending on local regulations; consult your EHS department.[4]
-
After rinsing, deface or remove the original label and dispose of the container in the appropriate recycling or solid waste stream.[4]
-
Step 3: On-Site Neutralization (for trace amounts, if permissible)
For trace amounts of this compound, such as residual amounts in glassware after rinsing, chemical neutralization may be an option if approved by your institution's EHS department. This should not be attempted for bulk disposal. A common method for neutralizing amine hydrochlorides is through the addition of a weak base, such as sodium bicarbonate, to a dilute aqueous solution until the pH is neutral (between 6 and 8). The neutralized solution may then be suitable for drain disposal, pending local regulations.[5] Always consult with your EHS department before proceeding with any neutralization and drain disposal.
Step 4: Final Disposal
-
Engage a Certified Waste Management Vendor: All collected hazardous waste, including solid this compound and liquid solutions, must be disposed of through your institution's designated hazardous waste management vendor.[1]
-
Incineration: The preferred method of disposal for many pharmaceutical wastes is high-temperature incineration by a licensed facility.[1] This ensures the complete destruction of the active pharmaceutical ingredient.
Experimental Protocols: Not Applicable
The disposal of a chemical compound is a procedural process and does not involve experimental protocols in the traditional sense. The steps outlined above are based on established safety and environmental regulations for chemical waste management.
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the disposal of chemical waste in a laboratory setting.
| Parameter | Guideline/Regulation | Source |
| pH for Drain Disposal (Dilute Aqueous Solutions) | Between 5.5 and 10.5 (local regulations may vary) | [5] |
| Maximum Concentration for Drain Disposal | Typically a few hundred grams or milliliters per day for approved substances | [5] |
| Water-Insoluble Material in Aqueous Waste for Drain Disposal | Generally less than 2% of the mixture | [4] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures and, most importantly, verifying the regulatory status of this compound, laboratory professionals can ensure a safe working environment and maintain compliance with all applicable regulations.
References
- 1. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 2. research-compliance.umich.edu [research-compliance.umich.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. policies.dartmouth.edu [policies.dartmouth.edu]
- 5. acs.org [acs.org]
Personal protective equipment for handling Asimadoline hydrochloride
Disclaimer: This document provides essential safety and logistical information for handling Asimadoline hydrochloride. As no specific Safety Data Sheet (SDS) for this compound was found, the following guidance is based on best practices for handling potent active pharmaceutical ingredients (APIs). A compound-specific risk assessment should be conducted before any handling occurs.
This compound is a potent, peripherally active κ-opioid agonist.[1][2][3] Due to its high pharmacological activity and the absence of comprehensive safety data in the public domain, it must be handled with extreme caution to prevent personnel exposure.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure to potent pharmaceutical compounds. The following table summarizes the recommended PPE for handling this compound.[4]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for all operations involving handling of the solid compound, especially during weighing and transferring, to protect against aerosol generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs).[4][5] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters as a minimum requirement if a PAPR is not available. A proper fit test must be conducted.[4] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Choose coveralls made from materials like Tyvek® or microporous film to protect against chemical splashes and dust.[4][6] |
| Dedicated Lab Coat | A dedicated lab coat should be worn over personal clothing if coveralls are not used for low-risk activities. It should be professionally laundered.[4] | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn over goggles for added protection.[4][7] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting.[4] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for safely handling potent compounds like this compound. The following step-by-step plan outlines the key phases of handling.
2.1. Preparation and Pre-Handling
-
Designated Area: All handling of this compound powder must occur in a designated area with restricted access, such as a containment glove box, a ventilated balance enclosure, or a chemical fume hood.
-
Decontamination: Ensure that a decontamination solution (e.g., a validated cleaning agent) is readily available in the work area.[4]
-
Spill Kit: A spill kit appropriate for chemical hazards must be available and personnel trained on its use.[4]
-
PPE Donning: Put on all required PPE in the correct sequence in a designated donning area before entering the handling area.
2.2. Weighing and Aliquoting
-
Containment: Whenever possible, use containment solutions like flexible glove bags or a ventilated balance enclosure to handle the solid compound.[5] This significantly reduces the risk of airborne particle exposure.
-
Transfer: Use tools such as disposable spatulas to handle the powder. Avoid scooping actions that could generate dust.
-
Container Management: Keep the primary container of this compound sealed when not in use. The compound is noted to be hygroscopic and should be stored away from moisture.[1][8]
-
Weighing: Tare the receiving vessel on the balance. Carefully transfer the desired amount of the compound. Close the balance door to ensure an accurate reading and to contain any minor dust.
-
Clean-Up: After weighing, carefully clean the spatula and any surfaces within the containment area using a validated decontamination solution.
2.3. Dissolution
-
Solvent Addition: Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.
-
Solubility: this compound is soluble in DMSO.[1][8] For stock solutions, use appropriate inert containers.
-
Mixing: Cap the container securely before mixing (e.g., vortexing or sonicating) to ensure the compound is fully dissolved.
2.4. Post-Handling and Decontamination
-
Surface Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[4]
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Remove gloves first, followed by the lab coat or coverall, and finally the respiratory and eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste: All disposable items that have come into contact with the compound, including gloves, coveralls, shoe covers, weighing papers, and contaminated cleaning materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and rinse from cleaning equipment should be collected in a labeled hazardous waste container for liquids.
-
Disposal Method: All hazardous waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations. Incineration is often the preferred method for potent pharmaceutical compounds.[5]
Experimental Workflow Diagram
The following diagram illustrates the standard operational workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pharmacology: asimadoline, a kappa-opioid agonist, and visceral sensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aiha.org [aiha.org]
- 6. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
